1-Bromo-4-(difluoromethyl)-2-fluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(difluoromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFLYOWMGULWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214386-70-5 | |
| Record name | 1-bromo-4-(difluoromethyl)-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
1-Bromo-4-(difluoromethyl)-2-fluorobenzene CAS number and properties
An In-Depth Technical Guide to 1-Bromo-4-(difluoromethyl)-2-fluorobenzene for Advanced Chemical Synthesis
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and unique binding affinities, making them highly sought after in the development of novel pharmaceuticals and advanced materials.[1][2] Within this context, this compound has emerged as a key building block. Its trifunctionalized aromatic core—featuring a reactive bromine atom, a bioisosteric difluoromethyl group, and a modulating fluorine atom—offers a powerful platform for constructing complex molecular architectures.
This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its properties, its synthetic utility, and the practical considerations for its safe and effective use in the laboratory.
Compound Identification and Core Physicochemical Properties
The unique identity and behavior of any chemical reagent are fundamentally defined by its physical and chemical properties. For this compound, these properties dictate its handling, reaction conditions, and purification strategies.
CAS Number: 749932-17-0[3][4][5]
Molecular Structure: The molecule consists of a benzene ring substituted with a bromine atom at position 1, a fluorine atom at position 2, and a difluoromethyl group at position 4. This specific arrangement of substituents dictates its reactivity profile, particularly for metal-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄BrF₃ | [3] |
| Molecular Weight | 225.01 g/mol | [3] |
| Appearance | Liquid | |
| Density | 1.676 g/mL at 25 °C | |
| Refractive Index | n20/D 1.495 | |
| Flash Point | 76.7 °C (170.1 °F) | |
| SMILES String | FC(F)c1ccc(Br)cc1F | |
| InChI Key | WRTTUKLMUOEXBS-UHFFFAOYSA-N |
Safety, Handling, and Storage: A Self-Validating Protocol
Trustworthiness in experimental science begins with safety. A thorough understanding of a reagent's hazards is not merely a regulatory requirement but a prerequisite for reproducible and reliable results. The information presented here is synthesized from supplier safety data sheets.
GHS Hazard Classification: This compound is classified as hazardous. The pictograms and hazard statements provide an immediate visual and textual understanding of the primary risks.
Table 2: GHS Hazard and Precautionary Information
| Category | Code(s) | Description |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Hazard Classifications | Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 | |
| Eye Irritation | Category 2 | |
| Specific Target Organ Toxicity | Single Exposure, Category 3 (Respiratory System) |
Source: Sigma-Aldrich Safety Data
Workflow for Safe Handling and Use
The following diagram outlines a mandatory workflow for handling this compound. This protocol is designed as a self-validating system to minimize exposure and ensure laboratory safety.
Caption: A logical workflow for the safe handling of this compound.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Synthesis and Reactivity Profile
Plausible Synthetic Route
While specific proprietary synthesis routes may vary, a logical approach to producing this compound involves late-stage difluoromethylation of a suitable precursor.[6] A common strategy would be the bromination of a commercially available difluoromethyl-fluorobenzene derivative. The directing effects of the existing substituents are critical for achieving the desired regiochemistry.
Core Reactivity: A Gateway to Molecular Complexity
The synthetic utility of this reagent is derived from the distinct reactivity of its functional groups:
-
Aryl Bromide: The carbon-bromine bond is the primary site for synthetic transformations. It is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental to modern drug discovery for their reliability in forming carbon-carbon and carbon-heteroatom bonds.[1]
-
Difluoromethyl Group (-CHF₂): This group is prized as a bioisostere for hydroxyl, thiol, or hydroxymethyl groups. It is generally stable under many reaction conditions but can influence the electronic properties of the aromatic ring. Its moderate lipophilicity and ability to act as a hydrogen bond donor enhance its utility in tuning the pharmacokinetic properties of drug candidates.[1][6]
-
Aryl Fluoride: The fluorine atom at the 2-position influences the reactivity of the C-Br bond through its electron-withdrawing inductive effect, potentially facilitating oxidative addition in catalytic cycles. It also provides an additional point for molecular diversification, although the C-F bond is significantly less reactive than the C-Br bond.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling
A primary application for this building block is in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl-aryl structures, which are prevalent motifs in approved drugs.[2] The reaction couples the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
The diagram below illustrates the generalized catalytic cycle for this key transformation.
Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction using the title compound.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating methodology for coupling this compound with a generic arylboronic acid.
Objective: To synthesize a biaryl product via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas supply
Experimental Procedure:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).
-
Causality: Using a flame-dried flask under an inert atmosphere prevents moisture from deactivating the catalyst and hydrolyzing the boronic acid. The excess boronic acid ensures the complete consumption of the limiting bromide reagent. The base is essential for the transmetalation step.
-
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq) to the flask.
-
Causality: Pd(0) is the active catalytic species. A 3 mol% loading is typically sufficient for efficient catalysis while minimizing cost and residual palladium in the product.
-
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents. Degassing is critical; oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.
-
-
Reaction: Heat the mixture to 90-100 °C under the inert atmosphere and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating provides the necessary activation energy for the reaction steps, particularly the oxidative addition and reductive elimination.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Causality: This standard workup removes inorganic salts and the bulk of the solvent. Chromatography is necessary to separate the pure product from unreacted starting materials, catalyst residues, and any side products.
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed tool for modern chemical synthesis. Its well-defined reactivity, centered on the versatile aryl bromide handle, combined with the beneficial physicochemical properties imparted by the difluoromethyl and fluoro groups, makes it an invaluable asset for researchers in drug discovery and materials science. A comprehensive understanding of its properties, safety protocols, and reaction mechanisms, as detailed in this guide, is essential for harnessing its full potential to create novel and impactful molecules.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 1-Bromo-2,4-difluorobenzene. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 4-(Bromomethyl)-1,2-difluorobenzene. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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S D Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved January 21, 2026, from [Link]
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XD BIOCHEMS. (n.d.). 1-Bromo-4-fluoro-2-nitrobenzene: Innovative compounds show potential in multiple areas. Retrieved January 21, 2026, from [Link]
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Chemistry Stack Exchange. (2020, July 27). Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved January 21, 2026, from [Link]
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Restek. (n.d.). 1-Bromo-4-fluorobenzene. EZGC Method Translator. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.
- Gill, D. M., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7134-7163. DOI:10.1039/D1CS00360G
-
Chemistry Stack Exchange. (2016, April 6). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Retrieved January 21, 2026, from [Link]
-
Restek. (n.d.). 1-Bromo-4-fluorobenzene. EZGC Method Translator. Retrieved January 21, 2026, from [Link]
- Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3749-3771.
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- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 749932-17-0|4-Bromo-1-(difluoromethyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-1-difluoromethyl-2-fluorobenzene - CAS:749932-17-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene in Modern Chemistry
This compound is a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. The strategic placement of its functional groups—a bromine atom, a fluorine atom, and a difluoromethyl group—on the benzene ring makes it a versatile building block for the synthesis of more complex molecules. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom and the difluoromethyl group, a bioisostere of hydroxyl and thiol groups, can profoundly influence the physicochemical and biological properties of the parent molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering detailed experimental protocols and insights into the chemical principles that underpin these methodologies.
Primary Synthetic Pathway: A Two-Step Approach via a Benzaldehyde Intermediate
The most established and reliable synthetic route to this compound proceeds through a two-step sequence involving the preparation of a key intermediate, 4-Bromo-2-fluorobenzaldehyde, followed by a deoxofluorination reaction to install the difluoromethyl group.
Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde
The synthesis of this crucial aldehyde intermediate can be approached from several angles, with the choice of method often depending on the availability of starting materials and desired scale.
Method A: Oxidation of (4-Bromo-2-fluorophenyl)methanol
This method involves the oxidation of the corresponding benzyl alcohol.
-
Rationale: The oxidation of primary alcohols to aldehydes is a fundamental and well-controlled transformation in organic synthesis. A variety of oxidizing agents can be employed, with pyridinium chlorochromate (PCC) being a common and effective choice for this purpose. The reaction is typically high-yielding and proceeds under mild conditions.
-
Experimental Protocol:
-
To a stirred solution of (4-bromo-2-fluorophenyl)methanol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-2-fluorobenzaldehyde.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure aldehyde.
-
Method B: Bromination of 4-Fluorobenzaldehyde
An alternative approach involves the direct bromination of commercially available 4-fluorobenzaldehyde.
-
Rationale: This method leverages an electrophilic aromatic substitution reaction. The fluorine atom is an ortho-, para-director, and the formyl group is a meta-director and a deactivating group. The bromine will therefore preferentially add to the position ortho to the fluorine and meta to the formyl group, which is the desired C4 position. A Lewis acid catalyst such as iron(III) bromide is typically required to polarize the bromine molecule and facilitate the reaction.[1]
-
Experimental Protocol:
-
To a solution of 4-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride, add a catalytic amount of iron(III) bromide (FeBr₃).
-
Cool the mixture in an ice bath and slowly add bromine (1.1 equivalents) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by carefully adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield 4-Bromo-2-fluorobenzaldehyde.
-
Table 1: Comparison of Synthesis Methods for 4-Bromo-2-fluorobenzaldehyde
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| A: Oxidation | (4-Bromo-2-fluorophenyl)methanol | PCC, DCM | High | Mild conditions, high yield. | Requires synthesis of the starting alcohol. |
| B: Bromination | 4-Fluorobenzaldehyde | Br₂, FeBr₃ | Moderate to Good | Readily available starting material. | Potential for isomeric impurities, handling of bromine. |
Step 2: Deoxofluorination of 4-Bromo-2-fluorobenzaldehyde
The conversion of the aldehyde functionality in 4-Bromo-2-fluorobenzaldehyde to the difluoromethyl group is a critical step. This is typically achieved through deoxofluorination, where the carbonyl oxygen is replaced by two fluorine atoms. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation.
-
Causality of Experimental Choice: DAST is a versatile and effective deoxofluorinating agent for aldehydes and ketones. The reaction proceeds via a nucleophilic attack of the carbonyl oxygen on the sulfur atom of DAST, followed by an intramolecular fluoride transfer and elimination of diethylaminosulfoxide to form the geminal difluoride. While other reagents like sulfur tetrafluoride (SF₄) can also be used, DAST is generally preferred in laboratory settings due to its easier handling as a liquid, although it should still be handled with care due to its reactivity with water. Deoxo-Fluor®, a more thermally stable alternative to DAST, can also be employed.
-
Self-Validating Protocol: The progress of the deoxofluorination can be monitored by TLC, observing the disappearance of the starting aldehyde and the appearance of a new, typically less polar, spot for the difluoromethylated product. The final product can be characterized by NMR spectroscopy, where the difluoromethyl group will exhibit a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms, and a corresponding signal in the ¹⁹F NMR spectrum.
-
Detailed Experimental Protocol:
-
In a fume hood, to a solution of 4-Bromo-2-fluorobenzaldehyde (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried, inert-atmosphere flask, cool the solution to 0 °C using an ice bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 equivalents) dropwise to the stirred solution. Caution: DAST reacts violently with water and should be handled with extreme care.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate, stirring vigorously to neutralize the acidic byproducts.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to afford the pure this compound.
-
Diagram 1: Overall Synthesis Pathway
Caption: Conceptual workflow for direct C-H difluoromethylation.
Conclusion and Future Perspectives
The synthesis of this compound is most reliably achieved through a two-step sequence involving the formation and subsequent deoxofluorination of 4-Bromo-2-fluorobenzaldehyde. This pathway offers good overall yields and is amenable to laboratory-scale synthesis. While direct C-H difluoromethylation presents a more convergent and elegant approach, challenges in regioselectivity currently make it a less predictable method for obtaining the specific desired isomer. Future research in the field of C-H activation and regioselective radical reactions may lead to the development of more efficient and direct methods for the synthesis of this and other valuable fluorinated aromatic compounds, further empowering researchers in the design and discovery of novel molecules with enhanced properties.
References
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Organic Syntheses Procedure: 1-bromo-2-fluorobenzene. Organic Syntheses. Available at: [Link].
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis. (2002).
- Substituted bromofluorobenzene derivatives and process for its manufacture.
- Difluoromethylation site-selectivity with different radical-mediated methods.
- A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. (2012).
- Method for producing 1-bromo-2-chloro-4-fluorobenzene.
- Process for the preparation of p-bromofluorobenzene.
- Process for the preparation of 1-bromo-3,5-difluorobenzene.
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- Process for the synthesis of organic compounds.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. (2021).
- Regio- and Chemoselectivity in S- and O- Difluoromethylation Reactions Using Diethyl (bromodifluoromethyl)
- Synthesis of Functionalized Oxazolines and Oxazoles With DAST and Deoxo-Fluor. Current Organic Synthesis.
- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.
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- A kind of preparation method of 1,3-dibromo-4-fluorobenzene.
- 4-Bromo-1-(difluoromethyl)-2-fluorobenzene. Santa Cruz Biotechnology.
- 1-Bromo-5-(difluoromethyl)-2-fluorobenzene.
- TCI Practical Example: Fluorination of an Alcohol Using DAST. Tokyo Chemical Industry Co., Ltd.
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- Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme. (2025).
- 4-Bromo-2-fluorobenzaldehyde. Sigma-Aldrich.
- A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
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A Comprehensive Technical Guide to 1-Bromo-4-(difluoromethyl)-2-fluorobenzene for Advanced Chemical Synthesis
This guide provides an in-depth analysis of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene, a key building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's physicochemical properties, spectral characteristics, reactivity, and synthetic utility, supported by field-proven insights and established experimental protocols.
Core Compound Identity and Physicochemical Properties
This compound (CAS No. 749932-17-0) is a halogenated aromatic compound whose unique substitution pattern imparts valuable reactivity for the synthesis of complex molecules.[1][2] The presence of a bromine atom, a fluorine atom, and a difluoromethyl group on the benzene ring creates a versatile scaffold for various chemical transformations.
The strategic incorporation of fluorine and difluoromethyl moieties is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules.[3] The difluoromethyl group, in particular, serves as a lipophilic hydrogen bond donor, a feature that can significantly influence a drug candidate's interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 749932-17-0 | [1][2] |
| Molecular Formula | C₇H₄BrF₃ | [1][2] |
| Molecular Weight | 225.01 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Density | 1.676 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.495 | [1] |
| Flash Point | 76.7 °C (170.1 °F) |
Synthesis and Purification: A Representative Protocol
This multi-step synthesis begins with the diazotization of a suitable aniline precursor, followed by a copper-catalyzed bromination.
Caption: A representative workflow for the synthesis of this compound.
Experimental Protocol:
Step 1: Diazotization of 2-Fluoro-4-(difluoromethyl)aniline
-
To a cooled (0-5 °C) solution of 2-fluoro-4-(difluoromethyl)aniline (1.0 eq) in aqueous hydrobromic acid (48%, 3.0 eq), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30 minutes. The formation of the diazonium salt can be monitored by testing for the absence of the starting aniline by TLC.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid (48%, 2.0 eq) and heat to 60-70 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to stir the reaction mixture at 70 °C for 1 hour to ensure complete conversion.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and extract with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Spectral Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete set of spectra for this specific compound is not publicly available, the expected characteristics can be inferred from data on its isomers and related fluorinated aromatic compounds.[3][6][7][8][9][10][11][12][13][14][15]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic region (7.0-8.0 ppm) showing complex splitting patterns due to H-F and H-H couplings. A triplet for the difluoromethyl proton (CHF₂) around 6.5-7.5 ppm with a characteristic large ¹JHF coupling constant. |
| ¹³C NMR | Aromatic carbons will appear in the 110-160 ppm range, with chemical shifts influenced by the electronegative substituents. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observable. The difluoromethyl carbon will appear as a triplet. |
| ¹⁹F NMR | Two distinct signals are expected: one for the aromatic fluorine and one for the difluoromethyl group. The aromatic fluorine will likely appear as a multiplet due to coupling with aromatic protons. The difluoromethyl fluorines will appear as a doublet, coupled to the geminal proton. |
| Mass Spec (EI) | The molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound, are expected at m/z 224 and 226. Fragmentation patterns would likely involve the loss of Br and HF. |
| IR Spectroscopy | Characteristic C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C stretching in the aromatic region (1600-1450 cm⁻¹), and strong C-F stretching bands (1350-1000 cm⁻¹). |
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is primarily derived from the reactivity of its carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions. This makes it an invaluable building block for introducing the 2-fluoro-4-(difluoromethyl)phenyl moiety into larger, more complex molecules.
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds.[4][13][16][17] this compound can be coupled with a variety of aryl or vinyl boronic acids or esters to generate biaryl and styrenyl compounds, which are common motifs in pharmaceuticals.
Representative Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by chromatography.
Buchwald-Hartwig Amination
For the synthesis of aryl amines, the Buchwald-Hartwig amination is a go-to reaction in modern synthetic chemistry.[11] This palladium-catalyzed C-N bond formation allows for the coupling of this compound with a wide range of primary and secondary amines.
Representative Protocol: Buchwald-Hartwig Amination
-
To an oven-dried flask, add a palladium precatalyst, a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq) to the flask.
-
Add an anhydrous solvent like toluene or dioxane.
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
After cooling, quench the reaction, perform an extractive workup, and purify the resulting aryl amine by column chromatography.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors. The compound may cause respiratory irritation.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of reactive sites makes it particularly well-suited for use in palladium-catalyzed cross-coupling reactions, providing a reliable route to novel compounds for drug discovery and materials science. A thorough understanding of its properties, synthetic routes, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.
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A Predictive Guide to the NMR Spectroscopy of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
This technical guide provides a detailed predictive analysis of the 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene. In the absence of publicly available experimental spectra, this document leverages established principles of NMR spectroscopy and comparative analysis with structurally related compounds to offer a robust interpretation for researchers, scientists, and professionals in drug development.
Introduction
This compound (CAS No. 749932-17-0) is a substituted aromatic compound with significant potential in the synthesis of novel pharmaceutical and agrochemical agents. The presence of multiple fluorine atoms and a bromine atom makes NMR spectroscopy an indispensable tool for its structural elucidation and purity assessment. This guide will delve into the anticipated spectral features, providing a foundational understanding for researchers working with this and similar fluorinated molecules.
Molecular Structure and Predicted Coupling Interactions
The unique substitution pattern of this compound dictates a complex yet predictable set of spin-spin coupling interactions that are invaluable for unambiguous spectral assignment.
Figure 1: Predicted spin-spin coupling interactions in this compound.
Predicted 1H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit three distinct signals corresponding to the three aromatic protons and one signal for the difluoromethyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and bromine atoms, and the difluoromethyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-Ar | 7.6 - 7.8 | m | |
| H-Ar | 7.4 - 7.6 | m | |
| H-Ar | 7.2 - 7.4 | m | |
| H-CHF2 | 6.6 - 7.0 | t | 2JHF = 50 - 60 Hz |
Rationale for Predictions:
-
Aromatic Protons (H-Ar): The aromatic region will display complex multiplets due to mutual H-H couplings and additional couplings to the fluorine on the ring (3JHF, 4JHF) and the difluoromethyl group (4JHH, 5JHH). The exact assignment of the three aromatic protons would require 2D NMR techniques such as COSY and NOESY.
-
Difluoromethyl Proton (H-CHF2): This proton will appear as a triplet due to coupling with the two equivalent fluorine atoms of the difluoromethyl group (2JHF). The chemical shift will be significantly downfield due to the deshielding effect of the adjacent fluorine atoms and the aromatic ring.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum will show seven distinct signals. The carbon signals will be split by coupling to fluorine atoms. It is standard practice to run proton-decoupled 13C NMR experiments, so C-H couplings are generally not observed.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-Br | 110 - 115 | d | 2JCF ≈ 20-25 Hz |
| C-F | 160 - 165 | d | 1JCF ≈ 240-250 Hz |
| C-H (Ar) | 125 - 135 | m | |
| C-H (Ar) | 120 - 130 | m | |
| C-H (Ar) | 115 - 125 | d | 2JCF ≈ 20-25 Hz |
| C-CHF2 | 128 - 133 | t | 2JCF ≈ 20-30 Hz |
| CHF2 | 110 - 115 | t | 1JCF ≈ 230-240 Hz |
Rationale for Predictions:
-
C-F: The carbon directly attached to the fluorine on the aromatic ring will exhibit a large one-bond coupling constant (1JCF) and will be significantly downfield.
-
C-Br: The carbon bearing the bromine atom will be influenced by the "heavy atom effect," which can cause a slight upfield shift compared to what would be expected based on electronegativity alone.[1] It will also show a smaller two-bond coupling to the adjacent fluorine.
-
CHF2: The difluoromethyl carbon will appear as a triplet due to the one-bond coupling with the two attached fluorine atoms.
-
Aromatic Carbons: The remaining aromatic carbons will show complex splitting patterns due to two- and three-bond couplings to both the ring fluorine and the difluoromethyl fluorine atoms.
Predicted 19F NMR Spectral Data
19F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus.[2]
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-Ar | -110 to -130 | m | |
| CHF2 | -90 to -120 | d | 2JHF = 50 - 60 Hz |
Rationale for Predictions:
-
Aromatic Fluorine (F-Ar): The fluorine atom attached to the aromatic ring is expected to resonate in the typical range for aryl fluorides.[3] The signal will be a complex multiplet due to couplings to the aromatic protons (3JHF, 4JHF) and potentially a smaller long-range coupling to the difluoromethyl group.
-
Difluoromethyl Fluorines (CHF2): The two fluorine atoms of the difluoromethyl group are chemically equivalent and will appear as a single resonance. This signal will be a doublet due to the two-bond coupling to the proton of the same group (2JHF).
Experimental Protocols
For the acquisition of high-quality NMR spectra of this compound, the following experimental setup is recommended:
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for 1H and 13C NMR, if desired for precise chemical shift referencing. For 19F NMR, an external standard like CFCl3 can be used, or the spectrum can be referenced to a known solvent peak.
Data Acquisition Parameters:
-
1H NMR:
-
Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral width: 12-16 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16.
-
-
13C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral width: 200-250 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or higher, depending on sample concentration.
-
-
19F NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~200 ppm, centered around -100 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
Conclusion
This predictive guide offers a comprehensive theoretical framework for the 1H, 13C, and 19F NMR spectra of this compound. The anticipated chemical shifts, multiplicities, and coupling constants are grounded in fundamental NMR principles and comparative data from analogous structures. While these predictions provide a strong basis for spectral interpretation, it is imperative to confirm these assignments through experimental data acquisition and, if necessary, advanced 2D NMR techniques. This guide serves as a valuable resource for any scientist or researcher engaged in the synthesis, characterization, or application of this and related fluorinated aromatic compounds.
References
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
PubChem. 1-Bromo-4-fluorobenzene. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene, a compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this guide pioneers a robust computational approach, detailing the theoretical framework and practical methodologies for its structural elucidation. We delve into the intricate interplay of steric and electronic effects governed by the bromo, fluoro, and difluoromethyl substituents, offering field-proven insights into the molecule's preferred three-dimensional arrangement. This document serves as a self-validating protocol, empowering researchers to apply these computational strategies to other complex aromatic systems.
Introduction: The Significance of Fluorinated Aromatics
Fluorine-containing organic molecules are of paramount importance in modern drug discovery and materials science. The unique properties imparted by fluorine, such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound is a halogenated aromatic compound that presents a unique substitution pattern, making its structural and conformational analysis crucial for understanding its potential applications.[2] The difluoromethyl group, in particular, is gaining attention as a bioisostere for hydroxyl and thiol groups, capable of acting as a lipophilic hydrogen bond donor.[3][4] This guide will elucidate the three-dimensional structure and conformational preferences of this molecule through a detailed computational chemistry workflow.
Predicted Molecular Structure and Key Physicochemical Properties
The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 1, a fluorine atom at position 2, and a difluoromethyl group at position 4.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrF₃ | [5] |
| Molecular Weight | 225.01 g/mol | [5] |
| CAS Number | 749932-17-0 | [5] |
| Appearance | Liquid (predicted) | [5] |
| Density | 1.676 g/mL at 25 °C (for a similar isomer) | [5] |
| Refractive Index | n20/D 1.495 (for a similar isomer) | [5] |
Conformational Analysis: Unraveling the 3D Landscape
The conformational flexibility of this compound primarily arises from the rotation of the difluoromethyl group around the C-C bond connecting it to the benzene ring. The orientation of this group is influenced by the steric hindrance and electrostatic interactions with the adjacent hydrogen atoms and the distant bromo and fluoro substituents.
The Interplay of Substituent Effects
-
Ortho-Bromo and Fluoro Substituents : The presence of a bulky bromine atom and an electronegative fluorine atom at the ortho position to each other and flanking one side of the ring introduces significant electronic and steric effects. Halogens are generally deactivating towards electrophilic substitution due to their inductive electron withdrawal, but they can also donate electron density through resonance.[6][7] The close proximity of the bromo and fluoro groups will influence the local electronic environment and may cause minor distortions in the benzene ring geometry.
-
Difluoromethyl Group : The difluoromethyl group is a unique substituent with both steric bulk and strong electron-withdrawing properties.[1] It is considered more lipophilic than a methyl group and can participate in hydrogen bonding.[4] Its rotational barrier will be a key determinant of the molecule's overall shape and potential for interaction with other molecules.
Methodologies for Structural and Conformational Elucidation: A Computational Approach
Due to the limited availability of experimental data for this specific molecule, a computational approach using Density Functional Theory (DFT) is the most reliable method for determining its molecular structure and conformational preferences. DFT offers a good balance between accuracy and computational cost for systems of this size.[8]
Computational Workflow
The following workflow outlines the steps to perform a comprehensive conformational analysis of this compound.
Caption: Computational workflow for conformational analysis.
Step-by-Step Experimental Protocols (Computational)
Software: Gaussian 16 or similar quantum chemistry package.[9] Visualization: GaussView, Avogadro, or other molecular visualization software.
Protocol 1: Geometry Optimization
-
Input Structure Generation: Build the 3D structure of this compound using a molecular editor.
-
Method Selection:
-
Functional: B3LYP is a widely used and robust functional for organic molecules.[5] For potentially improved accuracy with non-covalent interactions, a dispersion-corrected functional like ωB97X-D can be considered.
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is a good starting point for achieving a balance between accuracy and computational cost for molecules containing halogens.[5] For higher accuracy, a triple-zeta basis set like def2-TZVP can be employed.[10][11]
-
-
Calculation Setup:
-
Specify the chosen functional and basis set.
-
Use the Opt keyword in Gaussian to request a geometry optimization.
-
Include Freq to calculate vibrational frequencies in the same job to confirm the optimized structure is a true minimum.
-
-
Execution and Analysis: Run the calculation. A successful optimization will converge to a stationary point on the potential energy surface. The frequency calculation should yield no imaginary frequencies, confirming a local minimum.
Protocol 2: Potential Energy Surface (PES) Scan
-
Define the Dihedral Angle: Identify the dihedral angle corresponding to the rotation of the difluoromethyl group. This is typically defined by four atoms: a hydrogen or fluorine on the difluoromethyl group, the carbon of the difluoromethyl group, the aromatic carbon it's attached to, and an adjacent aromatic carbon.
-
Scan Setup:
-
Execution and Analysis:
-
Run the scan calculation. This will perform a constrained optimization at each step of the dihedral angle rotation.
-
Plot the resulting energy profile (energy vs. dihedral angle) to visualize the rotational barrier. The minima on this curve represent the stable conformers, and the maxima represent the transition states for rotation.[12]
-
Predicted Conformation and Rotational Barrier
Based on the principles of steric and electronic interactions, we can predict the likely conformational preferences of this compound. The rotation of the difluoromethyl group will likely be hindered by the ortho-hydrogen atoms on the benzene ring. The PES scan will quantify this rotational barrier.
The two primary conformations of interest will be where the C-H bond of the difluoromethyl group is either staggered or eclipsed with respect to the plane of the benzene ring. It is hypothesized that the staggered conformations will be the energetic minima to minimize steric clash with the ortho-hydrogens. The energy difference between the most and least stable conformers will define the rotational energy barrier.
Caption: Predicted lowest energy conformation of the molecule.
Conclusion and Future Directions
This technical guide has outlined a comprehensive computational strategy for determining the molecular structure and conformational landscape of this compound. By leveraging DFT calculations, researchers can gain valuable insights into the three-dimensional properties of this and other complex fluorinated aromatic compounds. The presented workflow provides a robust and scientifically sound protocol that can be readily implemented.
Future work could involve experimental validation of the predicted conformations through techniques such as NMR spectroscopy or X-ray crystallography, should the compound be synthesized and isolated. Furthermore, the computational model can be extended to explore intermolecular interactions and predict crystal packing, which is of significant interest in materials science.
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Hashmi, M. A. (2021, February 5). Tutorial 07 | Gaussian PES Scans – Relaxed Scans [Video]. YouTube. [Link]
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Ni, K., & Zhu, L. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 983-985. [Link]
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Hashmi, M. A. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview [Video]. YouTube. [Link]
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ResearchGate. (n.d.). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]
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Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. The Journal of Organic Chemistry, 60(6), 1626–1631. [Link]
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Tang, R., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link]
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Wagner, F. F., et al. (2016). Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. ACS Chemical Biology, 11(5), 1348-1355. [Link]
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ACS Omega. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Link]
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-
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-
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ResearchGate. (n.d.). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. [Link]
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safety, handling, and storage of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
An In-depth Technical Guide on the Safety, Handling, and Storage of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
Foreword for the Modern Researcher
In the fast-paced environments of pharmaceutical and materials science research, the pressure to innovate can often overshadow the foundational principles of laboratory safety. This guide serves as a detailed dossier on this compound (CAS No. 749932-17-0), a versatile yet hazardous fluorinated building block.[1][2] It moves beyond a simple recitation of safety data sheet (SDS) points, aiming to instill a deeper, more intuitive understanding of the risks involved and the rationale behind the prescribed safety protocols. As a senior application scientist, my objective is not to impose rigid rules but to empower you, the researcher, with the knowledge to make informed, safety-conscious decisions that protect you, your colleagues, and the integrity of your work.
Section 1: Compound Profile and Hazard Identification
This compound is a halogenated aromatic compound that serves as a critical intermediate in the synthesis of complex molecules, particularly in drug development and agrochemical research.[2] Its utility stems from the unique reactivity conferred by the bromo, fluoro, and difluoromethyl functional groups.[2] However, these same features contribute to its hazard profile. A comprehensive understanding of its physical and chemical properties is the first step toward safe handling.
1.1: Core Chemical and Physical Properties
The compound is a liquid at room temperature with a density significantly greater than water.[1] Its vapor is also heavier than air, a critical consideration for containment as vapors can accumulate in low-lying areas, posing both an inhalation and a fire hazard.[3][4]
| Property | Value | Source |
| CAS Number | 749932-17-0 | [1] |
| Molecular Formula | C₇H₄BrF₃ | [1] |
| Molecular Weight | 225.01 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.676 g/mL at 25 °C | [1] |
| Flash Point | 76.7 °C (170.1 °F) | [1] |
| Boiling Point | ~136-138 °C at 27 hPa | [4] |
1.2: GHS Hazard Classification Summary
The Globally Harmonized System (GHS) provides a clear and concise summary of the compound's inherent dangers. The "Warning" signal word indicates a moderate level of hazard.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[5] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][5] |
Section 2: Engineering Controls & Personal Protective Equipment (PPE) – A Multi-Layered Defense
The core principle of laboratory safety is to minimize exposure. This is achieved through a hierarchy of controls, beginning with engineering solutions and supplemented by robust personal protective equipment.
2.1: The Primacy of Engineering Controls
Reliance on PPE alone is a flawed strategy. The primary defense against exposure to this compound vapors and aerosols is robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and use in reactions, must occur inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow is essential to contain the heavy vapors and prevent them from entering the laboratory atmosphere.[3]
-
Ventilation Systems: The laboratory must be equipped with general ventilation that ensures an adequate number of air changes per hour. This provides a secondary level of protection against fugitive emissions.
-
Proximity of Safety Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation where the chemical is handled.[6]
2.2: Personal Protective Equipment (PPE) – The Last Line of Defense
PPE is essential to protect against direct contact and in the event of a spill or failure of engineering controls.
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87 standards must be worn.[7] Given the serious eye irritation risk, it is highly recommended to wear a full-face shield over the goggles, especially when transferring larger quantities or performing operations with a higher splash potential.[5][6]
-
Skin Protection:
-
Gloves: Standard latex or nitrile gloves may not offer sufficient protection against prolonged exposure. Chemical-resistant gloves (e.g., PVC or other validated materials) must be worn. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[5]
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory to protect skin and personal clothing.[7]
-
-
Respiratory Protection: In normal use within a functioning fume hood, respiratory protection is not typically required. However, if there is a system failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][6]
Section 3: Standard Operating Protocol for Safe Handling
The following protocol is designed to be a self-validating system for the routine handling of this compound.
3.1: Pre-Operational Safety Checklist
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Ensure the work area is clear of clutter and incompatible materials (strong oxidizing agents, acids, bases).[6][8]
-
Verify the location and accessibility of the nearest eyewash station, safety shower, and fire extinguisher.
-
Don all required PPE: chemical splash goggles, face shield, appropriate gloves, and a lab coat.
3.2: Chemical Handling Workflow
The following diagram illustrates the logical flow for safely handling the compound.
Caption: A standardized workflow for handling this compound.
3.3: Specific Handling Precautions
-
Static Discharge: This compound is a flammable liquid.[5][8] When transferring significant quantities, containers must be grounded and bonded to prevent the buildup of static electricity, which could ignite the vapors.[6] Use only non-sparking tools for any manipulation.[6]
-
Avoid Inhalation: Never handle this chemical on an open bench. The vapors are harmful if inhaled and may cause respiratory irritation.[1][5]
-
Avoid Contact: Skin and eye contact must be strictly avoided as the compound causes irritation.[1][5] If contact occurs, follow the first aid procedures outlined in Section 5.
Section 4: Storage Requirements and Chemical Incompatibility
Proper storage is critical for maintaining the chemical's stability and preventing hazardous reactions.
4.1: General Storage Conditions
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area designated for flammable liquids.[6]
-
The storage area must be free of ignition sources such as heat, sparks, or open flames.[6]
-
Protect containers from physical damage and inspect them regularly for leaks.
4.2: Incompatibility
Storing this compound with incompatible materials can lead to dangerous reactions. Simple aromatic halogenated compounds are generally unreactive but can be incompatible with strong agents.[3]
Caption: A logical decision flow for responding to a chemical spill.
5.2: Fire Fighting Measures
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. [5]A water spray can be used to cool adjacent containers, but avoid spraying water directly onto the burning liquid pool. * Protective Gear: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [5][8]* Hazardous Combustion: Burning may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride. [5][6]
5.3: First Aid Protocols
-
Eye Contact: Immediately hold eyelids apart and flush continuously with running water for at least 15 minutes. Seek immediate medical attention. [5]* Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with plenty of soap and running water. Seek medical attention if irritation develops or persists. [5]* Inhalation: Remove the victim from the contaminated area to fresh air. Keep the person warm and at rest. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [5]* Ingestion: Do NOT induce vomiting. [5]Rinse the mouth with water. Never give anything by mouth to an unconscious person. [5]Seek immediate medical attention and show the safety data sheet to the medical professional. [5]
Section 6: Waste Disposal
Disposal of this compound and any materials contaminated with it must be handled with care and in accordance with all regulations.
-
Classification: This chemical is considered a hazardous waste. [8]* Procedure: Collect surplus material and contaminated items (e.g., absorbent material, gloves) in a dedicated, labeled, and sealed container. [3]* Disposal Vendor: Arrange for disposal through a licensed professional waste disposal service. [5]Chemical incineration at an approved facility is a common disposal method. [5]Do not allow the product to enter drains or waterways. [5]
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- 1-BROMO-4-FLUOROBENZENE - CAMEO Chemicals - NOAA. (n.d.).
- 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. (2013).
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An In-Depth Technical Guide to 1-Bromo-4-(difluoromethyl)-2-fluorobenzene for Advanced Research and Development
Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. The difluoromethyl group (-CHF2), in particular, serves as a lipophilic hydrogen bond donor and a metabolically stable isostere for hydroxyl or thiol functionalities. 1-Bromo-4-(difluoromethyl)-2-fluorobenzene, a key building block, provides a versatile platform for introducing this critical moiety into complex aromatic systems. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions and a fluorine atom influencing the electronic properties of the benzene ring, makes it a highly valuable intermediate for the synthesis of novel therapeutic agents and agrochemicals. This guide offers an in-depth exploration of its commercial availability, physicochemical properties, a plausible synthetic route, and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, providing researchers and drug development professionals with a comprehensive resource.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and safety management.
| Property | Value | Source |
| CAS Number | 749932-17-0 | [1][2] |
| Molecular Formula | C₇H₄BrF₃ | [1] |
| Molecular Weight | 225.01 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.676 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.495 | [1] |
| Boiling Point | 189.5 ± 35.0 °C at 760 mmHg | [3][4] |
| Flash Point | 76.7 °C (170.1 °F) | [1] |
| Storage Conditions | 2-8°C, Sealed under an inert atmosphere | [4] |
Commercial Availability and Suppliers
This compound is available from several reputable chemical suppliers, catering to both research and bulk manufacturing needs. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times to ensure the smooth progression of research and development projects.
| Supplier | Product Number/Name | Purity | Available Quantities |
| Sigma-Aldrich | 730475 | 97% | 1 g, 5 g |
| Santa Cruz Biotechnology | sc-263303 | Not specified | Research quantities |
| Biosynth | EYB33352 | Not specified | Inquire for details |
| MySkinRecipes | 152496 | 98% | 250 mg, 1 g, 5 g |
Proposed Synthesis of this compound
Synthetic Workflow Diagram
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Synthetic Protocol
Step 1 & 2: Diazotization and Sandmeyer Bromination of 4-Amino-3-fluorobenzotrifluoride
This initial two-step sequence transforms the starting aniline into the corresponding aryl bromide. The Sandmeyer reaction is a well-established and reliable method for this conversion.[5]
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-amino-3-fluorobenzotrifluoride in a mixture of aqueous hydrobromic acid (HBr).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene.
-
Causality behind Experimental Choices: The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The Sandmeyer reaction, utilizing a copper(I) catalyst, provides a high-yielding and regioselective method for introducing the bromine atom.[5]
Step 3: Selective Reduction of the Trifluoromethyl Group
The selective reduction of a trifluoromethyl group to a difluoromethyl group can be challenging. However, methodologies utilizing silane-based reducing agents have been developed for such transformations.
-
Reduction:
-
In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the crude 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene in a dry, aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Add a suitable silane reducing agent (e.g., triethylsilane) and a Lewis acid or a radical initiator, depending on the specific protocol chosen from the literature for similar substrates.
-
Stir the reaction at the appropriate temperature (which may range from room temperature to elevated temperatures) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Causality behind Experimental Choices: The choice of reducing agent and reaction conditions is crucial for the selective reduction of the -CF₃ group without affecting the aryl bromide or fluoride. Silane-based reductions are often preferred for their milder conditions compared to some metal hydride reductions.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of complex biaryl structures.[2][6]
Suzuki-Miyaura Reaction Workflow Diagram
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Fluorinated Biaryl
This protocol is adapted from a similar procedure for a related fluorinated aryl bromide and provides a robust starting point for optimization.[7]
-
Reaction Setup:
-
To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1 or dioxane/water 4:1).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq.).
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorinated biaryl product.
-
Causality behind Experimental Choices: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic acid for transmetalation with the palladium complex.[8] The choice of solvent and temperature influences the solubility of the reagents and the reaction rate.
Conclusion
This compound stands as a strategically important building block for the synthesis of novel, high-value molecules in the pharmaceutical and agrochemical industries. Its commercial availability, coupled with its versatile reactivity in key transformations such as the Suzuki-Miyaura cross-coupling, makes it an indispensable tool for researchers. This guide provides a comprehensive overview of its properties, a plausible synthetic pathway, and a detailed experimental protocol for its application, thereby empowering scientists and drug development professionals to leverage its full potential in their research endeavors.
References
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Molecules, 22(3), 399. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega, 8(32), 29337–29350. [Link]
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1-Bromo-3-(difluoromethyl)-2-fluorobenzene. MySkinRecipes. [Link]
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Sandmeyer Reaction. ResearchGate. [Link]
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electrophilic and nucleophilic aromatic substitution on difluoromethyl benzene derivatives
An In-depth Technical Guide to the Aromatic Substitution Reactions of Difluoromethyl Benzene Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of electrophilic and nucleophilic aromatic substitution reactions on benzene rings bearing the difluoromethyl (CHF₂) group. We will dissect the nuanced electronic properties of this increasingly important substituent and explain the causality behind its influence on aromatic reactivity and regioselectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of the difluoromethyl moiety in modern synthesis.
The Difluoromethyl Group: A Unique Modulator of Molecular Properties
The difluoromethyl (CHF₂) group has emerged as a critical functional group in medicinal chemistry and materials science.[1] It is often employed as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) functionalities.[2][3] This is due to its unique combination of properties: it is more lipophilic than a hydroxyl group, metabolically stable, and capable of acting as a weak hydrogen bond donor through its acidic proton.[2][3][4] Understanding its electronic influence on an aromatic ring is paramount to predicting and controlling its synthetic transformations.
Electronic Character and Inductive Effects
The primary electronic influence of the CHF₂ group is a strong electron-withdrawing inductive effect (-I), a consequence of the high electronegativity of the two fluorine atoms.[2][5] This effect significantly alters the electron density of the attached aromatic ring. The magnitude of this effect can be quantified using Hammett constants (σ), which compare the acidity of substituted benzoic acids. Positive σ values indicate an electron-withdrawing nature.
Table 1: Comparative Hammett Constants (σ) of Selected Substituents
| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Effect Summary |
| -CH₃ | -0.07 | -0.17 | Weakly Activating (+I) |
| -CHF₂ | 0.31 | 0.35 | Strongly Deactivating (-I) |
| -CF₃ | 0.43 | 0.54 | Very Strongly Deactivating (-I) |
| -OCH₃ | 0.12 | -0.27 | Activating (+M > -I) |
| -NO₂ | 0.71 | 0.78 | Very Strongly Deactivating (-I, -M) |
Data sourced from various studies including references[6][7].
As the data shows, the CHF₂ group has σ values intermediate between the weakly activating methyl group and the powerfully deactivating trifluoromethyl group, confirming its role as a significant electron-withdrawing substituent.[7] This electronic profile is the key determinant of its behavior in aromatic substitution reactions.
Part 1: Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on the aromatic ring.[8] The reaction is initiated by the attack of the electron-rich π-system of the benzene ring on the electrophile.[9]
Reactivity: Deactivation of the Aromatic Ring
The strong electron-withdrawing inductive effect (-I) of the difluoromethyl group pulls electron density away from the benzene ring.[10] This reduction in nucleophilicity makes the ring less reactive towards attack by electrophiles compared to unsubstituted benzene.[11] Consequently, electrophilic aromatic substitution reactions on difluoromethyl benzene derivatives are slower and often require more forcing conditions (e.g., stronger catalysts, higher temperatures) than for activated or neutral rings.[8]
Directing Effects: A Meta-Director
The CHF₂ group directs incoming electrophiles primarily to the meta position.[11][12] This regioselectivity can be explained by examining the stability of the cationic intermediate (the arenium ion or σ-complex) formed upon electrophilic attack at the ortho, para, and meta positions.[9][13]
When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the CHF₂ group. This is a highly destabilized arrangement, as the powerful inductive effect of the CHF₂ group intensifies the positive charge.
In contrast, attack at the meta position ensures that the positive charge is never located on the carbon bearing the CHF₂ substituent. The resulting arenium ion is therefore less destabilized and forms more readily, leading to the meta-substituted product as the major isomer.
Caption: Stability of Arenium Ion Intermediates.
Key EAS Reactions and Protocols
1. Nitration: Nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[14][15] The reaction with (difluoromethyl)benzene yields 1-(difluoromethyl)-3-nitrobenzene as the major product.
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The Strategic Incorporation of Fluorine: A Technical Guide to Novel Fluorinated Building Blocks in Drug Discovery
Abstract
The deliberate introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide provides an in-depth technical exploration of foundational research into novel fluorinated building blocks, offering a vital resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, unique physicochemical properties, and strategic applications of these key structural motifs, moving beyond a simple recitation of facts to an analysis of the causal relationships that drive experimental design and success in the field of medicinal chemistry.
The Fluorine Advantage: More Than Just a Hydrogen Mimic
The strategic incorporation of fluorine is a powerful tool in medicinal chemistry, with approximately 40% of new pharmaceuticals containing this unique element.[1] This prevalence is not coincidental; it stems from the profound and often predictable effects that fluorine and fluorinated groups have on a molecule's biological properties.[2][3] The substitution of a hydrogen atom with fluorine, the most electronegative element, induces significant changes in a molecule's electronic landscape, conformation, and metabolic stability.[4]
Key benefits of incorporating fluorine include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[4][] This increased stability can prolong the in vivo half-life of a drug.
-
Increased Lipophilicity: The introduction of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and increase its volume of distribution.[6][7]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[6][7][8] This modulation can be critical for optimizing a drug's solubility, absorption, and target engagement.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects, potentially locking it into a more bioactive shape.[][9][10]
-
Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[]
This guide will explore the foundational building blocks that deliver these advantages, focusing on their synthesis and strategic deployment in drug design.
The Workhorses: Mono- and Difluoromethylated Building Blocks
While the trifluoromethyl group has long been a staple in medicinal chemistry, the more nuanced effects of monofluoromethyl (-CH₂F) and difluoromethyl (-CF₂H) groups are gaining increasing appreciation.[11][12][13] These groups offer a finer level of control over a molecule's properties.
Synthesis of Mono- and Difluoromethylated Compounds
The selective introduction of -CH₂F and -CF₂H groups presents unique synthetic challenges.[11] Key strategies include:
-
Nucleophilic Fluorination: This approach often involves the displacement of a leaving group with a fluoride source. Deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) can convert alcohols to monofluorinated compounds.
-
Electrophilic Fluorination: Reagents such as Selectfluor® allow for the direct fluorination of electron-rich substrates.
-
From Fluorinated Building Blocks: A common and effective strategy is to utilize commercially available or readily synthesized small molecules already containing the desired fluorinated motif.[14][15]
A representative synthetic pathway for the introduction of a difluoromethyl group is the deoxyfluorination of an aldehyde.
Caption: General workflow for the synthesis of a difluoromethylated compound via deoxyfluorination of an aldehyde.
Unique Properties and Applications
The -CF₂H group is particularly interesting as it can act as a lipophilic hydrogen bond donor, a characteristic not observed with the -CF₃ group.[11] This allows it to mimic hydroxyl or thiol groups in some biological contexts.[16]
| Property | Monofluoromethyl (-CH₂F) | Difluoromethyl (-CF₂H) | Trifluoromethyl (-CF₃) |
| Lipophilicity (logP contribution) | Moderate increase | Significant increase | High increase |
| Hydrogen Bond Donating Ability | Weak | Moderate | None |
| Steric Bulk | Small | Moderate | Large |
| Metabolic Stability | Good | Excellent | Excellent |
Table 1. Comparative properties of fluoromethyl groups.
The Powerhouse: Trifluoromethylated Building Blocks
The trifluoromethyl (-CF₃) group is one of the most frequently incorporated fluorinated motifs in pharmaceuticals due to its profound impact on molecular properties.[8][17]
Modern Synthetic Approaches to Trifluoromethylation
The introduction of the -CF₃ group has been revolutionized by the development of new reagents and methodologies.[8][18]
-
Electrophilic Trifluoromethylating Reagents: Reagents such as Togni's reagents and Umemoto's reagents have made the direct trifluoromethylation of a wide range of nucleophiles possible.[18][19] These reactions can often be performed under mild conditions and tolerate a variety of functional groups.
-
Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent (TMSCF₃) is a widely used source of the trifluoromethyl anion, which can be added to electrophiles like aldehydes and ketones.[19]
-
Radical Trifluoromethylation: Photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals from precursors like CF₃I or Togni's reagents, enabling the trifluoromethylation of arenes and heteroarenes.[8][17]
A general workflow for the photoredox-catalyzed trifluoromethylation of an aromatic compound is depicted below.
Caption: Simplified workflow of a photoredox-catalyzed trifluoromethylation of an aromatic compound.
Protocol: Electrophilic Trifluoromethylation of a β-Ketoester
This protocol describes a typical procedure for the trifluoromethylation of a β-ketoester using an electrophilic trifluoromethylating reagent.
Materials:
-
β-Ketoester (1.0 mmol)
-
Electrophilic trifluoromethylating reagent (e.g., Togni's reagent II, 1.2 mmol)
-
Anhydrous solvent (e.g., Dichloromethane, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add the β-ketoester and anhydrous dichloromethane.
-
Stir the solution at room temperature.
-
Add the electrophilic trifluoromethylating reagent in one portion.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-trifluoromethyl-β-ketoester.
Self-Validation: The success of the protocol can be validated by spectroscopic analysis (¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry) of the purified product. The characteristic quartet in the ¹H NMR and the singlet in the ¹⁹F NMR are indicative of the trifluoromethyl group.
Expanding the Chemical Space: Fluorinated Heterocycles
Heterocyclic scaffolds are prevalent in pharmaceuticals, and their fluorination offers a powerful strategy for drug design.[6][20] The introduction of fluorine into a heterocyclic ring can significantly alter its electronic properties, metabolic stability, and interactions with biological targets.[6][21]
Synthetic Strategies for Fluorinated Heterocycles
The synthesis of fluorinated heterocycles can be approached in two main ways:
-
Late-Stage Fluorination: Introducing fluorine onto a pre-formed heterocyclic core. This can be challenging due to the potential for competing reactions and the need for regioselective control.[22]
-
Fluorinated Building Block Approach: Constructing the heterocyclic ring from smaller, pre-fluorinated starting materials. This is often a more reliable and versatile method.[23][24]
Cycloaddition reactions are a particularly powerful tool for the synthesis of fluorinated heterocycles, allowing for the stereocontrolled construction of complex ring systems.[25]
Impact on Biological Activity
The position of the fluorine atom on a heterocyclic ring can have a dramatic impact on its biological activity. For example, the fluorination of a pyrazole ring can modulate its affinity for various receptors.[26]
Computational Insights into Fluorinated Building Blocks
Computational chemistry plays a crucial role in understanding and predicting the effects of fluorination.[27][28] Density functional theory (DFT) calculations can be used to model the electronic properties of fluorinated molecules, such as their HOMO and LUMO energies, dipole moments, and electrostatic potential surfaces.[29][30][31] This information can help to rationalize observed structure-activity relationships and guide the design of new fluorinated building blocks with optimized properties.
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- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
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- 12. Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. sci-hub.st [sci-hub.st]
- 14. BJOC - Synthesis of novel fluorinated building blocks via halofluorination and related reactions [beilstein-journals.org]
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- 17. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 18. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. encyclopedia.pub [encyclopedia.pub]
- 25. mdpi.com [mdpi.com]
- 26. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Influence of Molecular Structure and Aromaticity on the Arc Extinguish Performance of Perfluorinated Insulating Gases Under High Electric Field [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
Introduction: The Significance of the 2-Fluoro-4-(difluoromethyl)phenyl Motif
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. The 2-fluoro-4-(difluoromethyl)phenyl moiety is of particular interest, as the combination of an ortho-fluoro substituent and a para-difluoromethyl group can significantly influence molecular conformation, lipophilicity, metabolic stability, and binding interactions. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, providing a powerful tool for the synthesis of biaryl compounds containing this valuable structural motif.
This comprehensive guide provides detailed application notes and field-proven protocols for the successful Suzuki-Miyaura coupling of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene with a range of arylboronic acids and their derivatives. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and bases, offering researchers, scientists, and drug development professionals the insights needed to navigate the nuances of this specific transformation.
Reaction Mechanism and Key Parameters: A Deeper Dive
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a challenging substrate like this compound, which is both sterically hindered at the ortho position and electronically deactivated by the fluorine substituents.
The three key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide. For electron-deficient substrates, this step is often facile.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: The C-Br bond in this compound is activated towards oxidative addition by the electron-withdrawing fluorine atoms. However, the ortho-fluoro group presents a steric challenge. While traditional catalysts like Pd(PPh₃)₄ can be effective for some fluorinated substrates, they often struggle with sterically hindered partners. Modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, are essential to overcome these challenges.
-
Buchwald Ligands: Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective. Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition. The electron-rich nature of these ligands also enhances the rate of this key step.
-
Palladium Precatalysts: Using palladium precatalysts, such as XPhos Pd G2 , is highly recommended. These are air- and moisture-stable complexes that rapidly generate the active Pd(0) species in solution, leading to more reproducible results and higher catalyst activity.
-
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.
-
Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. For challenging couplings, stronger bases like K₃PO₄ are often preferred as they can more effectively promote the formation of the reactive boronate species.
-
-
Solvent System: The solvent must be capable of dissolving the reactants and facilitating the reaction at the desired temperature.
-
Aprotic polar solvents like 1,4-dioxane , tetrahydrofuran (THF) , and toluene , often in the presence of water , are commonly employed. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate.
-
Experimental Protocols
Protocol 1: General Screening Conditions with a Traditional Catalyst
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound using a conventional palladium catalyst. It is suitable for initial screening and optimization studies.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally set between 0.1 and 0.2 M with respect to the aryl bromide.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions with a Modern Precatalyst
This protocol is recommended for achieving higher yields and shorter reaction times, especially for challenging or sterically hindered arylboronic acids. It utilizes a highly active Buchwald-type palladium precatalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.5 equiv)
-
XPhos Pd G2 (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water (degassed)
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under a positive flow of argon, add this compound, the arylboronic acid (or ester), K₃PO₄, and the XPhos Pd G2 precatalyst to a dry reaction vial or flask equipped with a magnetic stir bar.
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or GC-MS. Reactions are often complete within 2-12 hours.
-
Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | ~78 |
| 2 | 4-acetylphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | ~78 |
| 3 | 2,5-dimethoxyphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | ~78 |
| 4 | 3-nitrophenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | ~78 |
| 5 | 3-(methylthio)phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | ~78 |
Note: The yields reported are an average for a series of related compounds.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor quality boronic acid. 4. Reaction not properly degassed. | 1. Switch to a more active precatalyst (e.g., XPhos Pd G2). 2. Use a stronger base like K₃PO₄ or Cs₂CO₃. 3. Use fresh, high-purity boronic acid or a boronate ester. 4. Ensure thorough degassing of solvents and reaction vessel. |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Presence of oxygen. 2. Use of a Pd(II) source without efficient reduction to Pd(0). | 1. Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere. 2. Use a Pd(0) source or a precatalyst that rapidly forms the active Pd(0) species. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic solvents. 2. Prolonged reaction times at high temperatures. | 1. Use anhydrous solvents and control the amount of water added. 2. Use a more active catalyst to shorten the reaction time. Consider using a boronic acid pinacol ester, which is more stable. |
| Dehalogenation of Aryl Bromide | 1. Presence of impurities that can act as hydrogen sources. 2. Side reactions of the catalyst. | 1. Purify starting materials and solvents. 2. Screen different ligands and catalyst systems. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of complex fluorinated biaryls. While the substrate presents electronic and steric challenges, the use of modern palladium precatalysts with bulky, electron-rich phosphine ligands, coupled with an appropriate choice of base and solvent, can lead to high-yielding and efficient reactions. The protocols and insights provided in this guide offer a robust framework for researchers to successfully implement this important reaction in their synthetic endeavors.
References
-
Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]
-
Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(34), 31037–31053. Available at: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
-
Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(4), 957–965. Available at: [Link]
-
Walker, S. D., et al. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 128(39), 12792–12803. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide. Retrieved from [Link]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. Available at: [Link]
-
Chemistry Notes. (2022). Suzuki reaction: easy mechanism, application. Retrieved from [Link]
-
The Chemists' Cookbook. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Video]. YouTube. Available at: [Link]
Sources
Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Arylalkynes
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] The incorporation of fluorine-containing moieties, such as the difluoromethyl group, into aromatic systems is of particular interest in drug discovery. These groups can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The target substrate, 1-Bromo-4-(difluoromethyl)-2-fluorobenzene, presents a unique challenge due to the electronic effects of its substituents, necessitating a carefully optimized protocol for successful coupling.
Mechanistic Considerations: A Tale of Two Catalytic Cycles
The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[3]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.[4][5] This is often the rate-determining step.[3]
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the Pd(0) catalyst.[6]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[7]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[6]
It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen.[8][9]
Visualizing the Catalytic Cycle
Optimizing the Reaction Conditions for this compound
The electronic nature of this compound, with its electron-withdrawing fluoro and difluoromethyl groups, influences its reactivity. While aryl bromides are generally less reactive than aryl iodides, the electron-withdrawing substituents on this substrate can facilitate the oxidative addition step.[1][8] However, steric hindrance from the ortho-fluoro group must also be considered.[10]
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | These are robust and commonly used catalysts for Sonogashira couplings.[11] Pd(II) precatalysts are often more stable to air and moisture.[8] |
| Copper Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common and effective co-catalyst for activating the terminal alkyne.[3] |
| Ligand | Triphenylphosphine (PPh₃) | PPh₃ is a versatile ligand; however, for challenging substrates, more electron-rich and bulky phosphine ligands like XPhos or P(t-Bu)₃ can enhance catalytic activity.[7][12] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH) | An amine base is required to neutralize the HX byproduct and to deprotonate the alkyne in the copper cycle.[8] |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | These polar aprotic solvents are commonly used. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.[8] |
| Temperature | Room temperature to 80°C | Aryl bromides often require heating to facilitate the oxidative addition step.[1][13] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the formation of palladium black (catalyst decomposition) and to suppress the oxidative homocoupling of the alkyne (Glaser coupling).[8] |
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed THF or DMF (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, copper(I) iodide, and this compound.
-
Add the anhydrous, degassed solvent to the flask, followed by the triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (start at room temperature and heat if necessary). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Free Protocol for Minimizing Homocoupling
To avoid the formation of alkyne dimers, a copper-free protocol can be employed.[12] This often requires a more active palladium catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
(AllylPdCl)₂ (0.015 mmol, 1.5 mol%)
-
P(t-Bu)₃ (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed DMF (5 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve (AllylPdCl)₂ and P(t-Bu)₃ in DMF to form the active Pd(0) catalyst in situ.[12]
-
Add this compound, the terminal alkyne, and cesium carbonate to the reaction mixture.
-
Stir at room temperature and monitor the reaction as previously described.
-
Workup and purification are performed as in the copper-catalyzed protocol.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, poor quality reagents, insufficient temperature. | Use fresh, high-purity catalysts and reagents.[8] Ensure anhydrous and anaerobic conditions. Increase the reaction temperature.[13] |
| Formation of Palladium Black | Catalyst decomposition. | Use fresh, high-purity reagents and solvents. Ensure thorough degassing of the solvent.[8] |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen with a copper co-catalyst. | Rigorously exclude oxygen from the reaction. Consider a copper-free protocol.[8][10] |
| Hydrodehalogenation | Side reaction leading to the replacement of bromine with hydrogen. | Optimize reaction conditions, potentially by using a different base or solvent. |
Conclusion
The Sonogashira coupling of this compound is a valuable transformation for the synthesis of novel fluorinated compounds. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are paramount for achieving high yields and purity. Both copper-catalyzed and copper-free protocols offer viable routes, with the choice depending on the specific alkyne and the propensity for homocoupling. By following the detailed protocols and troubleshooting guidance provided, researchers can confidently employ this powerful reaction in their synthetic endeavors.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
YouTube. (2019). Sonogashira coupling. [Link]
-
Li, J. J. (2009). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 74(15), 5644–5647. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7079–7101. [Link]
-
Dou, X., & Li, Y. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1013–1022. [Link]
-
Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7079-7101. [Link]
-
Shaheen, S., & El-Seedi, H. R. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. [Link]
-
Sharma, S., & Van der Eycken, E. V. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Chemical Society Reviews, 52(4), 1454-1481. [Link]
-
Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]
-
Dou, X., & Li, Y. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1013–1022. [Link]
-
Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 318–327. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7079–7101. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Tyrrell, E., & Whitting, P. (2014). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 104–128). Royal Society of Chemistry. [Link]
Sources
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Application Notes and Protocols for Negishi Cross-Coupling Reactions with 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Strategic Importance of Fluorinated Biaryls
The incorporation of fluorine-containing motifs into pharmacologically active molecules is a cornerstone of modern drug discovery. The difluoromethyl group (CHF₂), in particular, is increasingly utilized as a bioisostere for hydroxyl, thiol, or amine functionalities, offering modulated lipophilicity, metabolic stability, and binding interactions. The strategic synthesis of biaryl structures containing the difluoromethyl group is therefore of high importance. 1-Bromo-4-(difluoromethyl)-2-fluorobenzene stands out as a key building block for accessing these valuable compounds. This application note provides a comprehensive guide to the Negishi cross-coupling of this substrate, offering detailed protocols, mechanistic insights, and troubleshooting advice to facilitate its successful application in research and development. Biaryl structures are prevalent in many top-selling drugs, making their efficient synthesis a critical endeavor.[1]
The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for the formation of carbon-carbon bonds.[2] Its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms make it particularly suitable for the synthesis of complex molecules.[2]
Mechanistic Considerations for an Electron-Deficient Substrate
The Negishi coupling proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic nature of the aryl bromide plays a crucial role in the efficiency of the reaction.
Key Mechanistic Steps:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. The presence of electron-withdrawing groups, such as the difluoromethyl and fluoro substituents on this compound, is known to accelerate this rate-limiting step.[3]
-
Transmetalation: The organozinc reagent then transfers its organic group to the palladium center, displacing the bromide. The reactivity of organozinc reagents is a key advantage of the Negishi coupling, often leading to faster reaction times compared to other cross-coupling reactions.[2]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Negishi cross-coupling reaction.
Recommended Protocol: Negishi Coupling of this compound with an Arylzinc Reagent
This protocol provides a robust starting point for the coupling of this compound with a variety of arylzinc reagents. Optimization of catalyst, ligand, and reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylzinc reagent (prepared in situ or from a commercial source)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like tBuBrettPhos Pd G3)
-
Phosphine ligand (e.g., SPhos, CPhos, tBuBrettPhos)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Schlenk flask or glovebox for inert atmosphere operations
Experimental Workflow:
Figure 2: General experimental workflow for the Negishi cross-coupling.
Step-by-Step Procedure:
-
Preparation of the Arylzinc Reagent (if not commercially available): Arylzinc reagents can be prepared from the corresponding aryl halide (bromide or iodide) and activated zinc dust.[2] Alternatively, transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂) is a common method.[2] For sensitive substrates, in situ formation of the organozinc reagent is recommended.[2]
-
Reaction Setup (under inert atmosphere):
-
To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF (or other suitable solvent) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes until a homogeneous solution is formed.
-
-
Addition of Reactants:
-
Add this compound (1.0 equivalent) to the catalyst solution.
-
Slowly add the arylzinc reagent (1.2-1.5 equivalents) to the reaction mixture at room temperature.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 50-80 °C. The optimal temperature will depend on the specific substrates and catalyst system used.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Key Experimental Parameters and Optimization
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, or pre-catalysts like tBuBrettPhos Pd G3. | These are common and effective palladium sources for Negishi couplings. Pre-catalysts can offer improved stability and activity. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, CPhos, tBuXPhos). | These ligands promote the oxidative addition and reductive elimination steps and can be effective for sterically hindered and electron-deficient substrates.[4][5] |
| Solvent | Anhydrous THF, Dioxane, or Toluene. | These aprotic solvents are compatible with the organozinc reagents and the palladium catalyst. |
| Temperature | 50-80 °C. | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. |
| Organozinc Reagent | 1.2-1.5 equivalents. | A slight excess of the organozinc reagent is typically used to ensure complete consumption of the aryl bromide. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst. | Ensure the use of a high-quality palladium source and ligand. Consider using a pre-catalyst. |
| Poor quality organozinc reagent. | Prepare the organozinc reagent fresh or use a reliable commercial source. Confirm its concentration by titration. | |
| Presence of oxygen or moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere.[2] | |
| Reaction Stalls | Catalyst deactivation. | The product or substrate may be coordinating to the palladium center.[6] Try a different ligand or a higher catalyst loading. |
| Build-up of inhibitory zinc salts. | Consider the use of diarylzinc reagents which may not require salt additives for transmetalation in THF.[3] | |
| Formation of Side Products | Homocoupling of the organozinc reagent. | This can occur at higher temperatures. Lower the reaction temperature and ensure slow addition of the organozinc reagent. |
| Protodezincation of the organozinc reagent. | Ensure the absence of any protic sources in the reaction mixture. |
References
-
Negishi Coupling. Organic Chemistry Portal. [Link]
-
Negishi coupling. Wikipedia. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(20), 7234–7235. [Link]
-
Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]
-
Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Organic Letters, 16(5), 1362–1365. [Link]
-
Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem. YouTube. [Link]
-
Singh, A. K., & Hartwig, J. F. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6344–6348. [Link]
-
Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemical Engineering. [Link]
-
Reasons for stalling of a Negishi coupling?. Reddit. [Link]
-
Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. Nature. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. [Link]
-
Singh, A. K., & Hartwig, J. F. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6344–6348. [Link]
-
A Convenient Microwave-Assisted Arylzinc Generation-Negishi Coupling Protocol. ResearchGate. [Link]
-
Valente, C., & Organ, M. G. (2011). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 1(7), 887–900. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(20), 7234–7235. [Link]
-
aryl fluoride cross‐coupling. ResearchGate. [Link]
-
Selective synthesis of fluorinated biaryls by [MCl 2 (PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. ResearchGate. [Link]
-
Amatore, C., Jutand, A., & Ndedi, G. M. (2003). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 22(12), 2484–2489. [Link]
-
C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. ChemRxiv. [Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group. [Link]
-
Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. National Institutes of Health. [Link]
Sources
The Strategic Deployment of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Rising Prominence of Fluorinated Motifs in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethyl (-CF2H) group has garnered significant attention. It serves as a metabolically stable bioisostere for common functionalities like hydroxyl, thiol, and amine groups.[1][2] The unique electronic nature of the -CF2H group enhances membrane permeability, metabolic stability, and can improve binding affinity to biological targets.[3] Furthermore, the acidic proton of the difluoromethyl group can participate in hydrogen bonding, offering unique interaction possibilities within a target's binding site.[2]
When the difluoromethyl moiety is part of a fluorinated aromatic scaffold, such as in 1-Bromo-4-(difluoromethyl)-2-fluorobenzene, it presents a powerful building block for the synthesis of complex bioactive molecules.[4][5][6] The bromine atom on this reagent provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.[7] This guide provides an in-depth exploration of the applications of this compound, with a focus on its use in the synthesis of novel therapeutics, supported by detailed experimental protocols.
Core Applications: A Gateway to Novel Therapeutics
This compound is a key intermediate in the synthesis of a range of bioactive compounds, particularly in the development of enzyme inhibitors for oncology. Its utility is prominently showcased in the synthesis of Tankyrase inhibitors , a class of molecules that have gained attention for their potential in cancer therapy by modulating the Wnt signaling pathway.[1][8][9][10][11]
The primary synthetic transformations involving this reagent are palladium-catalyzed cross-coupling reactions, which leverage the reactivity of the C-Br bond. The electron-withdrawing nature of the fluorine and difluoromethyl groups influences the reactivity of the aryl bromide, making it an excellent substrate for these transformations. The most common and impactful of these reactions are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Detailed Application and Protocols
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. This reaction is pivotal in constructing the core scaffolds of many Tankyrase inhibitors.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for efficient oxidative addition and reductive elimination. The base is essential for the transmetalation step, with milder bases like potassium carbonate often being sufficient and well-tolerated by various functional groups. The solvent system, typically a mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Synthesis of a Biaryl Precursor
Reaction:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines, which are prevalent in a vast number of pharmaceuticals.[1][2][4][12] This reaction allows for the introduction of a diverse range of nitrogen-containing moieties onto the fluorinated aromatic ring.
Causality Behind Experimental Choices: This reaction is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands are necessary to facilitate the reductive elimination step, which is often the rate-limiting step. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and form the active amido-palladium complex. Anhydrous, aprotic solvents are crucial to prevent quenching of the strong base.
Experimental Protocol: Synthesis of an Aryl Amine Derivative
Reaction:
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: Workflow for Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[11] This reaction is valuable for introducing linear, rigid alkynyl linkers into molecular scaffolds, which can be useful for probing binding interactions or as precursors for further transformations.
Causality Behind Experimental Choices: This reaction typically employs a dual-catalyst system: a palladium catalyst to activate the aryl bromide and a copper(I) co-catalyst to facilitate the reaction with the alkyne. An amine base, such as triethylamine, serves both as a base and as a solvent. The reaction is generally run under mild conditions.
Experimental Protocol: Synthesis of an Aryl Alkyne
Reaction:
Sources
- 1. Tankyrase inhibitors as antitumor agents: a patent update (2013 - 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. US4446075A - Substituted bromofluorobenzene derivatives and process for its manufacture - Google Patents [patents.google.com]
- 4. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 5. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents [patents.google.com]
- 6. CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene - Google Patents [patents.google.com]
- 7. Tankyrase inhibition impairs directional migration and invasion of lung cancer cells by affecting microtubule dynamics and polarity signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Tankyrases as modulators of pro-tumoral functions: molecular insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene - Google Patents [patents.google.com]
- 12. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
synthesis of fluorinated API (Active Pharmaceutical Ingredient) precursors
Causality Behind Experimental Choices: The choice of trifluoromethylation reagent depends heavily on the substrate's electronic properties and the desired reaction conditions. For instance, photoredox-catalyzed methods using triflyl chloride or radical methods with Baran's reagent are excellent for the direct C-H trifluoromethylation of heteroarenes, a common motif in pharmaceuticals. [19][21]For coupling to a pre-functionalized arene, copper-catalyzed methods like those using Hartwig's reagent offer high yields under mild conditions with excellent functional group tolerance. [3]
Part 3: Detailed Experimental Protocols
The following protocols are representative examples and should be adapted and optimized for specific substrates. All work with fluorinating agents must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate PPE.
Protocol 1: Electrophilic Fluorination of an Activated Arene using Selectfluor®
This protocol describes the fluorination of 1,3-dimethoxybenzene, an electron-rich aromatic system.
-
Materials:
-
1,3-Dimethoxybenzene (1.0 mmol, 138 mg)
-
Selectfluor® (1.1 mmol, 389 mg)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, condenser
-
-
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethoxybenzene and Selectfluor®.
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous acetonitrile (10 mL) via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-fluoro-2,4-dimethoxybenzene.
-
Protocol 2: Nucleophilic Deoxofluorination of an Alcohol using Deoxo-Fluor®
This protocol describes the conversion of benzyl alcohol to benzyl fluoride. Caution: Deoxo-Fluor® reacts with moisture to release HF. Handle with extreme care.
-
Materials:
-
Benzyl alcohol (1.0 mmol, 108 mg, 104 µL)
-
Deoxo-Fluor® (1.2 mmol, 266 mg)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Argon or Nitrogen gas supply
-
Dry reaction vessel (e.g., Schlenk tube or flask)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, dissolve benzyl alcohol in anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor® in portions over 5 minutes. (Exothermic reaction may occur) .
-
Allow the reaction to slowly warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, carefully and slowly quench the reaction by adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). (Vigorous gas evolution!) .
-
Stir the quenched mixture for 15 minutes until gas evolution ceases.
-
Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate carefully under reduced pressure (product is volatile).
-
Purify by column chromatography or distillation to obtain benzyl fluoride.
-
Protocol 3: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
This protocol describes a general method for introducing a -CF₃ group onto an aromatic ring.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Modern Synthetic Methods in Organofluorine Chemistry [soci.org]
- 12. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]
- 13. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. brynmawr.edu [brynmawr.edu]
- 17. How does the fluorination process work in making pharmaceutical intermediates? - Blog [sinoshiny.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 20. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 21. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Bromo-4-(difluoromethyl)-2-fluorobenzene as a Key Intermediate in the Synthesis of Advanced Agrochemicals
Abstract
This guide provides a detailed technical overview of the application of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene (CAS No. 749932-17-0) in the synthesis of modern agrochemicals. The unique substitution pattern of this aromatic building block, featuring a bromine atom for versatile coupling reactions, a fluorine atom, and a difluoromethyl (CF₂H) group, makes it an exceptionally valuable precursor for developing potent fungicides. The difluoromethyl moiety is a critical pharmacophore in a leading class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2] This document elucidates the strategic importance of this intermediate, provides a detailed, field-proven protocol for its conversion into a key aniline derivative, and illustrates its subsequent application in the synthesis of pyrazole carboxamide fungicides.
Introduction: The Strategic Value of Fluorinated Moieties in Agrochemicals
The incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design.[3][4] Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's physicochemical properties, including:
-
Metabolic Stability: The strength of the C-F bond often blocks metabolic oxidation at that position, increasing the molecule's bioavailability and duration of action.
-
Binding Affinity: Fluorine can engage in favorable hydrogen bonds and other non-covalent interactions with target enzymes, enhancing binding potency.[4]
-
Lipophilicity & Permeability: Strategic fluorination can modulate a molecule's lipophilicity, improving its ability to cross biological membranes to reach its target site.
The difluoromethyl (CF₂H) group, in particular, is a bioisostere of hydroxyl or thiol groups and serves as a lipophilic hydrogen bond donor. This functionality is a hallmark of many highly successful SDHI fungicides, such as Benzovindiflupyr and Isoflucypram.[2][5] These fungicides function by inhibiting Complex II in the mitochondrial respiratory chain, which is crucial for fungal cell energy production. This compound serves as a specialized and high-value starting material to introduce this critical difluoromethyl-substituted phenyl ring into the final agrochemical structure.
Core Application: Synthesis of Pyrazole Carboxamide Fungicides
A predominant application of this compound is in the synthesis of the aniline portion of pyrazole carboxamide fungicides. The general structure of these fungicides involves an amide bond between a substituted pyrazole carboxylic acid and a substituted aniline. Our starting material is an ideal precursor for the aniline component.
The overall synthetic logic involves two key transformations:
-
Amination: Conversion of the aryl bromide into a primary amine to generate the aniline intermediate.
-
Amide Coupling: Reaction of the newly formed aniline with a pyrazole acid chloride to form the final active ingredient.
Caption: General workflow for synthesizing a target SDHI fungicide.
Detailed Protocol: Synthesis of 4-(Difluoromethyl)-2-fluoroaniline
This protocol details the conversion of this compound to 4-(Difluoromethyl)-2-fluoroaniline via a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction is highly efficient for forming C-N bonds.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) is used for its high activity in cross-coupling reactions. It is paired with a specialized phosphine ligand (e.g., Xantphos) that facilitates the crucial reductive elimination step to form the C-N bond and stabilizes the palladium species.
-
Ammonia Source: Benzophenone imine is used as an ammonia surrogate. Direct use of ammonia gas is challenging due to its volatility and coordination to the catalyst. Benzophenone imine is a solid, easy-to-handle reagent that, after coupling, is readily hydrolyzed under acidic conditions to reveal the primary amine.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the imine, allowing it to enter the catalytic cycle.
-
Solvent: Anhydrous toluene is an excellent solvent for this reaction, as it is non-reactive and effectively solubilizes the organic components at the required reaction temperature.
Materials and Reagents
| Reagent | CAS Number | M.W. | Supplier Example |
| This compound | 749932-17-0 | 225.01 | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Strem Chemicals |
| Xantphos | 161265-03-8 | 578.68 | Acros Organics |
| Benzophenone Imine | 1013-88-3 | 181.24 | TCI America |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Alfa Aesar |
| Anhydrous Toluene | 108-88-3 | 92.14 | Fisher Scientific |
| 2M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | VWR |
| Ethyl Acetate | 141-78-6 | 88.11 | J.T. Baker |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | EMD Millipore |
Step-by-Step Experimental Procedure
Caption: Reaction scheme for the synthesis of the aniline intermediate.
-
Inert Atmosphere Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.25 g, 10.0 mmol), benzophenone imine (2.17 g, 12.0 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).
-
Catalyst Addition: In a separate vial, quickly weigh and add Pd₂(dba)₃ (91.6 mg, 0.10 mmol, 1 mol%) and Xantphos (173.6 mg, 0.30 mmol, 3 mol%). Add these solids to the reaction flask.
-
Solvent and Reflux: Evacuate and backfill the flask with nitrogen or argon gas three times. Add 40 mL of anhydrous toluene via syringe. Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere for 12-16 hours. Monitor reaction progress by TLC or GC-MS.
-
Hydrolysis of Imine: After cooling to room temperature, add 20 mL of 2M HCl. Stir vigorously for 1 hour. The intermediate imine will hydrolyze, forming the desired aniline hydrochloride and benzophenone byproduct.
-
Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) to neutralize excess acid, followed by brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(Difluoromethyl)-2-fluoroaniline as a pure product.
Expected Results & Characterization
| Parameter | Expected Value / Data |
| Yield | 75-85% |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃) | δ ~6.9-7.2 (m, 3H, Ar-H), ~6.6 (t, 1H, J=56 Hz, CHF₂), ~3.9 (br s, 2H, NH₂) |
| ¹⁹F NMR (CDCl₃) | δ ~ -115 (s, Ar-F), ~ -125 (d, CHF₂) |
| Purity (GC-MS) | >98% |
Downstream Application: Amide Coupling
The synthesized 4-(Difluoromethyl)-2-fluoroaniline is now ready for coupling with a pyrazole acid chloride, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which is a common intermediate in the synthesis of fungicides like Benzovindiflupyr.[2] This final step forms the critical amide linkage present in the target agrochemical.
Brief Protocol:
-
Dissolve 4-(Difluoromethyl)-2-fluoroaniline (1.0 eq) in a suitable solvent like dichloromethane or toluene.
-
Add a base, typically pyridine or triethylamine (1.2 eq), to act as an acid scavenger.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The final product is isolated via standard aqueous work-up, extraction, and recrystallization or chromatography.
Conclusion
This compound is a highly strategic and versatile building block for the agrochemical industry. Its utility is demonstrated through its efficient, palladium-catalyzed conversion to 4-(Difluoromethyl)-2-fluoroaniline, a key precursor for a powerful class of SDHI fungicides. The protocols and rationale provided herein offer a robust foundation for researchers and drug development professionals engaged in the synthesis of next-generation crop protection agents. The unique combination of reactive handles and the critical difluoromethyl moiety ensures this intermediate will continue to be relevant in the discovery and production of high-value agrochemicals.
References
-
Title: 1-Bromo-4-fluorobenzene Source: Wikipedia URL: [Link]
- Source: Google Patents (JPS62114921A)
-
Title: General synthetic route for the target compounds Source: ResearchGate URL: [Link]
-
Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Source: RSC Advances URL: [Link]
- Source: Google Patents (DE19544870C2)
-
Title: Organic Fluorinated Building Blocks Source: Solvay URL: [Link]
- Source: Google Patents (US20150111897A1)
-
Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Source: National Center for Biotechnology Information (NCBI) URL: [Link]
- Source: Google Patents (US5847241A)
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
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Title: Current Contributions of Organofluorine Compounds to the Agrochemical Industry Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Application Notes and Protocols for Creating Novel Heterocyclic Compounds with 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
Abstract
This technical guide offers detailed application notes and robust protocols for the synthesis of novel heterocyclic compounds utilizing 1-Bromo-4-(difluoromethyl)-2-fluorobenzene. This versatile building block is of significant interest to researchers, scientists, and drug development professionals. The presence of the difluoromethyl group, a lipophilic hydrogen bond donor and bioisostere for hydroxyl and thiol groups, alongside the reactive bromine and fluorine substituents, provides a unique platform for creating innovative molecular architectures.[1][2][3] This document focuses on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing step-by-step methodologies and mechanistic insights.
Introduction: The Strategic Importance of the 4-(Difluoromethyl)-2-fluorophenyl Moiety
In medicinal chemistry, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacological properties of drug candidates.[2] The difluoromethyl (-CF2H) group, in particular, offers a unique combination of properties. It can increase metabolic stability and membrane permeability while also participating in weak hydrogen bonding, which can improve binding affinity to biological targets.[1][3][4] The this compound scaffold leverages these benefits, with the bromine atom serving as a versatile handle for various cross-coupling reactions, and the ortho-fluorine atom modulating the electronic properties of the ring. This guide provides practical and validated protocols to harness the synthetic potential of this valuable building block.[5]
Synthetic Strategies and Protocols
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in many pharmaceutical agents.[6][7]
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a boronic acid or ester in the presence of a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active palladium(0) catalyst.[6]
Experimental Protocol: Synthesis of 2-(4-(Difluoromethyl)-2-fluorophenyl)thiophene
-
Materials:
-
This compound (1.0 eq)
-
Thiophene-3-boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)
-
Sodium Carbonate (Na2CO3) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
In a Schlenk flask, combine this compound, thiophene-3-boronic acid, Pd(dppf)Cl2, and Na2CO3.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid/Ester | Product | Typical Yield (%) |
| Pyridine-4-boronic acid | 4-(4-(Difluoromethyl)-2-fluorophenyl)pyridine | 88 |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 4-(4-(Difluoromethyl)-2-fluorophenyl)-1-methyl-1H-pyrazole | 82 |
| Thiophene-2-boronic acid | 2-(4-(Difluoromethyl)-2-fluorophenyl)thiophene | 90 |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile method for constructing carbon-nitrogen bonds, which are fundamental in a vast number of pharmaceuticals and natural products.[8][9][10]
Mechanistic Insight: This palladium-catalyzed reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to afford the desired aryl amine and regenerate the Pd(0) catalyst.[8][9]
Experimental Protocol: Synthesis of N-Benzyl-4-(difluoromethyl)-2-fluoroaniline
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
-
-
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd2(dba)3, XPhos, and NaOtBu.
-
Add this compound and benzylamine, followed by anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
-
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effects of the fluorine and difluoromethyl groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), allowing for the displacement of the fluorine atom by a strong nucleophile.[11][12][13]
Experimental Protocol: Synthesis of 1-(4-(Difluoromethyl)-2-(methylamino)phenyl)ethan-1-one (Hypothetical example based on SNAr principles)
-
Materials:
-
1-(2,4-Difluorophenyl)ethan-1-one (as a model for an activated system)
-
Methylamine (40% in water)
-
Dimethyl sulfoxide (DMSO)
-
Potassium Carbonate (K2CO3)
-
-
Procedure:
-
To a solution of 1-(2,4-difluorophenyl)ethan-1-one in DMSO, add K2CO3.
-
Add the aqueous solution of methylamine dropwise at room temperature.
-
Heat the reaction mixture to 80 °C for 4 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Characterization of Novel Compounds
Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Melting Point and Elemental Analysis: To determine purity and confirm empirical formula.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide a solid foundation for researchers to explore new chemical space. The unique properties imparted by the difluoromethyl group present significant opportunities for the development of new therapeutics and advanced materials.
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved January 21, 2026.
- Alfa Chemistry. (n.d.). Difluoromethyl. Retrieved January 21, 2026.
- Meanwell, N. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7204-7248.
- J. C. C. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5829.
- Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- Wikipedia. (2023, December 29). 1-Bromo-4-fluorobenzene.
- Ito, H., et al. (2021). Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. Journal of Fluorine Chemistry, 249, 109859.
- ChemistryViews. (2017, June 22).
- Watson, D. A., et al. (2010). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 132(38), 13214-13217.
- Leadbeater, N. E., & Marco, M. (2002). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Organic Letters, 4(17), 2973-2976.
- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2758-2781.
- Zhang, W., & Moore, J. S. (2004).
- Nicastri, M. C., et al. (2018). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- BenchChem. (n.d.). This compound. Retrieved January 21, 2026.
- Molander, G. A., & Ham, J. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(25), 9475-9482.
- National Oceanic and Atmospheric Administration. (n.d.). 1-BROMO-4-FLUOROBENZENE. CAMEO Chemicals. Retrieved January 21, 2026.
- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2758-2781.
- Marion, N., et al. (2006). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Organic Letters, 8(17), 3857-3860.
- Pearson, A. J., & Biscoe, M. R. (2002). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, (15), 1836-1842.
- Chemistry Stack Exchange. (2016, April 6). 1-bromo-2-fluorobenzene reaction with magnesium and furan.
- BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 2-(Benzyloxy)-4-bromo-1-fluorobenzene.
- Wikipedia. (2023, December 21).
- Chemistry LibreTexts. (2023, June 30).
- Chemistry LibreTexts. (2022, September 24). 16.
- Kirk, K. L. (Ed.). (2009).
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Retrieved January 21, 2026.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7020.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene.
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Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation with 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Arylamines
The incorporation of fluorine and fluorine-containing motifs, such as the difluoromethyl group (CHF₂), into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The specific substrate, 1-bromo-4-(difluoromethyl)-2-fluorobenzene, presents a valuable scaffold, combining the electronic effects of a fluorine atom and a difluoromethyl group on an aromatic ring. The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile method for constructing the crucial C-N bond, enabling the synthesis of a diverse array of fluorinated arylamine derivatives from this key building block.[1][2] This guide provides an in-depth exploration of the mechanistic principles, practical considerations, and detailed protocols for the successful application of this transformation.
Mechanism and Key Principles: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.[2][3] The generally accepted catalytic cycle involves a sequence of fundamental organometallic transformations:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electron-withdrawing nature of the fluoro and difluoromethyl substituents on the aryl ring can facilitate this step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center of the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical and can influence the reaction rate and substrate compatibility.[4]
-
Reductive Elimination: This is the product-forming step where the aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. For electron-deficient substrates, this step can be the rate-determining step of the reaction.
The efficiency of each step is heavily influenced by the choice of phosphine ligand, which modulates the steric and electronic properties of the palladium catalyst.[4][5]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol Optimization: Selecting the Right Conditions
The successful C-N coupling of this compound hinges on the careful selection of the catalyst system and reaction parameters. Due to the electron-deficient nature and potential steric hindrance of the substrate, a systematic approach to optimization is recommended.
Key Parameters for Consideration:
-
Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are commonly used and effective precatalysts that are reduced in situ to the active Pd(0) species.[4]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps. Ligands from the Buchwald (e.g., XPhos, RuPhos) and Hartwig research groups have shown broad applicability. For challenging substrates, biarylphosphine ligands are often the ligands of choice.[5][6]
-
Base: The choice of base is critical. While strong bases like NaOt-Bu are frequently used, for substrates bearing sensitive functional groups or for products prone to degradation, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ may be advantageous.[3][7]
-
Solvent: Aprotic polar solvents like toluene, dioxane, or THF are typically employed. The choice of solvent can influence the solubility of the reagents and the reaction rate.[3]
-
Temperature: Reactions are commonly run at elevated temperatures, typically between 80-110 °C, to ensure a reasonable reaction rate.[8]
Comparative Data for Structurally Similar Substrates:
The following table summarizes successful Buchwald-Hartwig amination conditions for aryl bromides with similar electronic and steric features to this compound. This data serves as a valuable starting point for reaction optimization.
| Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-1,2-difluorobenzene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 95 | |
| 1-Bromo-4-(trifluoromethyl)benzene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | t-BuOH | 100 | 92 | |
| 2-Bromobenzotrifluoride | Piperidine | Pd(OAc)₂ (1) | DavePhos (1.5) | NaOt-Bu (1.2) | Toluene | 80 | 98 | |
| 1-Bromo-2-fluorobenzene | n-Butylamine | [Pd(cinnamyl)Cl]₂ (1) | t-Bu-XPhos (2) | NaOt-Bu (1.5) | Dioxane | 100 | 85 |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the palladium-catalyzed C-N bond formation with this compound.
Experimental Workflow
Caption: A generalized workflow for the palladium-catalyzed C-N coupling reaction.
Protocol 1: General Procedure for Coupling with a Primary or Secondary Amine
This protocol is a robust starting point for the amination of this compound with a range of amine nucleophiles.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel.
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Procedure for Coupling with N-Heterocycles using a Weaker Base
This protocol is adapted for N-heterocycles or other amines that may be sensitive to strong bases.
Materials:
-
This compound
-
N-Heterocycle (e.g., indole, carbazole)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous Dioxane
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine Pd(OAc)₂ (0.03 mmol, 3 mol%), RuPhos (0.06 mmol, 6 mol%), and K₃PO₄ (2.0 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the N-heterocycle (1.2 mmol).
-
Solvent Addition: Add anhydrous dioxane (5 mL).
-
Reaction Execution: Seal the vessel and heat the mixture to 110 °C with vigorous stirring for 18-24 hours.
-
Monitoring, Workup, Purification, and Characterization: Follow steps 5-9 as described in Protocol 1.
Safety Considerations
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The palladium-catalyzed C-N bond formation is an indispensable tool for the synthesis of arylamines. For a challenging substrate like this compound, a thoughtful selection of a bulky, electron-rich phosphine ligand, a suitable base, and optimized reaction conditions are paramount for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize novel fluorinated compounds with broad applications in drug discovery and materials science.
References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 43(4), 506–518. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Wagaw, S., Rennels, R. A., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(36), 8451–8458. [Link]
-
Organ, M. G., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal, 16(8), 2383-2394. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Shen, Q., & Hartwig, J. F. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 9(21), 4109–4112. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Bromides with Secondary Amines. The Journal of Organic Chemistry, 62(5), 1264–1267. [Link]
-
The Organic Division. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(10), 1948-1954. [Link]
-
Shekhar, S., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. The Journal of Organic Chemistry, 85(24), 16036–16048. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Vantourout, J. C., et al. (2017). AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides. Organic Letters, 19(12), 3287–3290. [Link]
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The Difluoromethyl Group as a Bioisostere in Drug Design: Application Notes and Protocols
Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a cornerstone of this process. Among the arsenal of bioisosteres available to medicinal chemists, the difluoromethyl (CF₂H) group has emerged as a uniquely versatile and powerful tool.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the role and practical application of the CF₂H group. We will move beyond theoretical concepts to provide actionable protocols and field-proven insights into why and how this moiety can be leveraged to overcome common drug development hurdles. The CF₂H group is not merely a methyl or hydroxyl mimic; its distinct electronic properties offer a nuanced approach to modulating lipophilicity, metabolic stability, and target engagement through hydrogen bonding.[1][2][3]
The strategic incorporation of a CF₂H group can lead to significant improvements in a drug candidate's profile by:
-
Enhancing Metabolic Stability: The strong carbon-fluorine bonds in the CF₂H group make it resistant to oxidative metabolism, often a major clearance pathway for parent molecules.[4]
-
Modulating Lipophilicity: The CF₂H group can increase lipophilicity to a lesser extent than the more common trifluoromethyl (CF₃) group, providing a finer tool for tuning solubility and permeability.[5][6]
-
Acting as a Hydrogen Bond Donor: The polarized C-H bond in the CF₂H group allows it to function as a weak hydrogen bond donor, enabling it to mimic the interactions of hydroxyl (-OH) or thiol (-SH) groups with target proteins.[1][2][7]
-
Altering Acidity/Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of adjacent functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH.[4]
This guide will provide detailed protocols for evaluating the impact of CF₂H substitution, methodologies for its chemical synthesis, and data-driven examples of its successful application.
Physicochemical Impact of CF₂H Substitution: A Quantitative Overview
The decision to introduce a CF₂H group is driven by its predictable, yet context-dependent, influence on key molecular properties. The following table summarizes typical changes observed upon bioisosteric replacement.
| Property | Parent Moiety | CF₂H Analog Moiety | Typical Change & Rationale |
| Lipophilicity (logD₇.₄) | -CH₃ | -CF₂H | Modest Increase. Less lipophilic than -CF₃, allowing for finer tuning of permeability.[6] |
| -OH / -SH | -OCF₂H / -SCF₂H | Significant Increase. Replaces a polar H-bond donor with a more lipophilic, weakly H-bonding group.[8][9] | |
| **Metabolic Stability (t₁/₂) ** | -CH₃ (at metabolic hot spot) | -CF₂H | Significant Increase. C-F bonds are stronger and less susceptible to CYP450 oxidation than C-H bonds.[4] |
| Hydrogen Bonding | -OH / -SH | -OCF₂H / -SCF₂H | Acts as a weak H-bond donor. Can maintain key interactions with the target protein.[1][2][7] |
| Acidity (pKa) | R-NH₂ | R-NH(CF₂H) | Decrease in pKa. The CF₂H group's inductive effect withdraws electron density, making the nitrogen lone pair less basic. |
Strategic Applications & Mechanistic Considerations
The true utility of the CF₂H group lies in its multifunctional nature. It is rarely a simple one-for-one swap but rather a strategic choice to address multiple liabilities simultaneously.
Diagram: Bioisosteric Replacement Strategy
Below is a diagram illustrating the conceptual basis for using the CF₂H group as a bioisostere for common functional groups like hydroxyl and thiol.
Caption: Workflow for the in vitro microsomal stability assay.
Protocol 3: Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer with tight junctions that serves as a well-established in vitro model of the human intestinal epithelium to predict drug absorption. [10][11][12] Materials:
-
Caco-2 cells and culture medium.
-
Transwell® plates (e.g., 24-well).
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).
-
Test compound and control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability).
-
LC-MS/MS for analysis.
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the monolayer with transport buffer.
-
Add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral side and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (P_app):
-
P_app (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Data Interpretation: Compare the P_app values of the parent and CF₂H analog. Changes in P_app can be correlated with the observed changes in lipophilicity and hydrogen bonding capacity.
Synthetic Protocol: Introduction of the Difluoromethyl Group
Numerous methods exist for difluoromethylation. [13][14]The following is a representative protocol for the difluoromethylation of a phenol using sodium chlorodifluoroacetate, a common and commercially available reagent. [15] Reaction: Ar-OH → Ar-OCF₂H
Materials:
-
Phenol-containing starting material.
-
Sodium chlorodifluoroacetate (ClCF₂COONa).
-
N,N-Dimethylformamide (DMF).
-
Potassium carbonate (K₂CO₃).
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle.
-
Standard work-up and purification reagents (water, ethyl acetate, brine, sodium sulfate, silica gel).
Procedure:
-
Reaction Setup: To a round-bottom flask, add the phenol (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.5 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 2-4 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl difluoromethyl ether.
Causality and Safety: The reaction proceeds via the in-situ generation of difluorocarbene (:CF₂) upon thermal decarboxylation of the chlorodifluoroacetate salt. The phenoxide, formed by the reaction of the phenol with potassium carbonate, acts as a nucleophile to trap the electrophilic carbene. The reaction should be conducted in a well-ventilated fume hood as difluorocarbene is a reactive intermediate.
Conclusion
The difluoromethyl group is a powerful bioisostere that offers a sophisticated means to fine-tune the properties of drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity, and participate in hydrogen bonding makes it a valuable tool for overcoming common challenges in drug discovery. By understanding the mechanistic principles behind its effects and employing robust experimental protocols to quantify its impact, research and development teams can strategically leverage the CF₂H group to design safer and more efficacious medicines.
References
- Caco-2 Assay Protocol. (n.d.).
-
Protonation and pK changes in protein-ligand binding. (n.d.). PubMed Central. Retrieved from [Link]
-
Zafrani, Y., Sod-Moriah, G., & Amir, D. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 13(13), 1141-1149. Retrieved from [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Retrieved from [Link]
-
Development of Methods for the Determination of pKa Values. (n.d.). PubMed Central. Retrieved from [Link]
-
A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. (2010). Organic Letters, 12(23), 5442-5445. Retrieved from [Link]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry, 61(23), 10645-10653. Retrieved from [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). International Journal of Innovative Research and Scientific Studies, 6(4), 812-827. Retrieved from [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (2021). Future Medicinal Chemistry. Retrieved from [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]
-
A Comparative Study of Drug Affinities Determined by Thermofluor and Kinetic Analysis. (2018). Montclair State University Digital Commons. Retrieved from [Link]
-
Synthetic protocols for the difluoromethylation‐functionalization of alkenes. (2020). Chemistry – An Asian Journal, 15(18), 2736-2751. Retrieved from [Link]
-
A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020). Journal of Medicinal Chemistry, 63(12), 6463-6484. Retrieved from [Link]
- US Patent for High throughput HPLC method for determining Log P values. (n.d.). Google Patents.
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2022). Journal of Medicinal Chemistry, 65(1), 749-760. Retrieved from [Link]
-
Comparison of experimentally measured and calculated binding affinities... (n.d.). ResearchGate. Retrieved from [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325. Retrieved from [Link]
-
Difluoromethylation of Phenols. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2022). Journal of Research in Pharmacy, 26(3), 857-862. Retrieved from [Link]
-
Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (2021). Methods in Molecular Biology, 2237, 137-147. Retrieved from [Link]
-
Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. (2002). Journal of Biomolecular Screening, 7(5), 441-446. Retrieved from [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). Molecules, 27(24), 8878. Retrieved from [Link]
-
Rapid and accurate estimation of protein–ligand relative binding affinities using site-identification by ligand competitive saturation. (2022). Chemical Science, 13(31), 9099-9112. Retrieved from [Link]
-
MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data. (2024). Journal of Cheminformatics, 16(1), 10. Retrieved from [Link]
-
Synthesis of Difluoromethylated Compounds. (2024). Science of Synthesis. Retrieved from [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2023). Analytical Chemistry, 95(24), 9081-9088. Retrieved from [Link]
-
Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. (2017). Green Chemistry, 19(22), 5421-5425. Retrieved from [Link]
-
Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
LogP by HPLC. (2014). Chromatography Forum. Retrieved from [Link]
-
Overview of methods to measure biochemical binding affinity. (2023). YouTube. Retrieved from [Link]
-
Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. (n.d.). MeCour Temperature Control. Retrieved from [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). ResearchGate. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(7), 3009. Retrieved from [Link]
-
Caco-2 cell permeability assays to measure drug absorption. (2015). Methods in Molecular Biology, 1268, 147-158. Retrieved from [Link]
-
Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (2023). Journal of Chemical Information and Modeling, 63(20), 6439-6450. Retrieved from [Link]
-
Construction of CF2H-containing heterocycles a Examples of CF2H-... (n.d.). ResearchGate. Retrieved from [Link]
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- 3. Metabolic Stability Assays [merckmillipore.com]
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- 13. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 15. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-Bromo-4-(difluoromethyl)-2-fluorobenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights and practical troubleshooting strategies to help you overcome common experimental hurdles and maximize your reaction yields.
Understanding the Substrate: Reactivity of this compound
The unique structure of this compound presents both advantages and challenges in Suzuki coupling. The presence of two strongly electron-withdrawing groups—the ortho-fluoro and para-difluoromethyl substituents—significantly influences the reactivity of the C-Br bond.
These groups render the aromatic ring electron-deficient, which generally accelerates the initial, often rate-determining, oxidative addition step of the palladium catalyst into the C-Br bond.[1][2][3] While this enhanced reactivity is beneficial, it can also amplify the potential for side reactions if other reaction parameters are not carefully controlled. A key, and often overlooked, challenge is the potential instability of the difluoromethyl (CHF₂) group under certain basic conditions, which can lead to hydrolysis and subsequent yield loss.[4]
The Suzuki-Miyaura Catalytic Cycle: Key Considerations
The general mechanism for the Suzuki coupling proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[1] For this specific substrate, the electronic effects come into play at each stage.
Caption: Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide
This section addresses the most common issues encountered when using this compound in Suzuki coupling reactions.
Question 1: My reaction yield is low or non-existent. What are the most likely causes?
Answer: Low yield is a common problem that can stem from several factors. A systematic approach is the best way to diagnose the issue.
1. Catalyst and Ligand Inactivity or Mismatch:
-
The Cause: The choice of palladium source and ligand is critical. For electron-deficient aryl bromides, while oxidative addition is fast, the subsequent reductive elimination step can become rate-limiting. Using a simple ligand like triphenylphosphine (PPh₃) may not be sufficient.[5][6] Furthermore, palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and may have degraded if not stored properly.[5]
-
The Solution:
-
Use an appropriate ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[6][7] These ligands accelerate reductive elimination and stabilize the palladium catalyst.
-
Use a pre-catalyst: Air-stable palladium(II) pre-catalysts (e.g., XPhos Pd G3/G4, PdCl₂(dppf)) are often more reliable than Pd(0) sources as they generate the active Pd(0) species in situ.[8]
-
Verify catalyst integrity: If using an older catalyst, test it on a reliable, high-yielding reaction to confirm its activity.
-
2. Inappropriate Base or Solvent System:
-
The Cause: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step.[1] Its strength and solubility can dramatically affect the outcome. A base that is too strong or used in a protic solvent might promote unwanted side reactions, including decomposition of the starting material or boronic acid.
-
The Solution:
-
Base Selection: A moderately strong inorganic base is often the best starting point. Aqueous K₂CO₃ is a common choice.[6][9] For more sensitive substrates or to avoid potential CHF₂ hydrolysis, consider using a milder base like K₃PO₄ or Cs₂CO₃.[10]
-
Solvent System: A mixture of an organic solvent and water is typically required to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base. Common choices include Dioxane/H₂O, THF/H₂O, or Toluene/EtOH/H₂O.[5][6][10] Ensure the solvent is properly degassed.
-
3. Poor Reagent Quality or Stoichiometry:
-
The Cause: The purity of the boronic acid or ester is paramount. Boronic acids can dehydrate to form boroxines or undergo protodeboronation (hydrolysis back to the arene), especially if stored improperly.[2]
-
The Solution:
-
Check Reagent Purity: Verify the purity of your boronic acid by NMR.
-
Use Boronic Esters: Pinacol boronic esters (Bpin) are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[2]
-
Optimize Stoichiometry: Typically, a slight excess of the boronic acid/ester (1.1-1.5 equivalents) is used to drive the reaction to completion.
-
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I suspect my difluoromethyl (CHF₂) group is degrading. What are the signs and how can I mitigate this?
Answer: Instability of the CHF₂ group is a critical but often overlooked side reaction with this substrate.
-
The Cause: Under strongly basic aqueous conditions, particularly at elevated temperatures, the acidic protons of the difluoromethyl group can be abstracted, leading to a cascade of reactions that can ultimately hydrolyze the group to a formyl (-CHO) or even a carboxyl (-COOH) group.[4][11]
-
Signs of Degradation:
-
Appearance of unexpected polar byproducts in your TLC or LC-MS analysis.
-
¹H NMR of the crude product may show a singlet around 9-10 ppm (aldehyde) or a broad singlet >10 ppm (carboxylic acid).
-
¹⁹F NMR will show the disappearance of the characteristic triplet for the CHF₂ group.
-
-
Mitigation Strategies:
-
Use Milder Bases: Switch from strong bases like NaOH or NaOtBu to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[6][10]
-
Control Temperature: Avoid excessive heating. Run initial trials at 80-90 °C and only increase the temperature if the reaction is sluggish.
-
Consider Anhydrous Conditions: If hydrolysis remains a problem, switching to anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene can be effective.[6]
-
Question 3: I'm observing significant amounts of protodeboronation and/or boronic acid homocoupling. How can I prevent this?
Answer: These are two distinct side reactions that can significantly reduce the availability of your nucleophilic partner.
Protodeboronation (Loss of the Boron Moiety)
-
The Cause: This is the hydrolysis of the C-B bond, converting your valuable boronic acid/ester back into the corresponding arene. It is often promoted by excessive water, high temperatures, and certain bases.[6]
-
The Solution:
-
Use Pinacol Esters: As mentioned, Bpin esters are more robust and less susceptible to protodeboronation than boronic acids.[2]
-
Minimize Water: While some water is necessary for many common protocols (to dissolve the base), use the minimum amount required. For a 4:1 or 5:1 organic solvent to water ratio is a good starting point.[9]
-
Choose the Right Base: Anhydrous K₃PO₄ can be an excellent choice to suppress this side reaction.[6]
-
Homocoupling (Glaser-Hay type side reaction)
-
The Cause: This side reaction forms a biaryl product derived from two molecules of your boronic acid coupling together. It is almost always caused by the presence of dissolved oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[12]
-
The Solution:
-
Thorough Degassing: This is non-negotiable. The solvent and reaction mixture must be rigorously degassed before adding the catalyst. The most effective method is the "freeze-pump-thaw" technique (3-4 cycles).[13] A less rigorous but often sufficient method for small scales is to sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding it to the reaction flask, followed by further sparging of the complete mixture before heating.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is a good set of starting conditions for a screening reaction with this compound? A1: A robust starting point is crucial for successful optimization. The following table summarizes recommended initial conditions for a small-scale screening experiment.
| Parameter | Recommended Starting Condition | Rationale & Comments |
| Aryl Halide | 1.0 eq. 1-Bromo-4-(CHF₂)-2-F-benzene | The limiting reagent. |
| Boronic Ester | 1.2 eq. Aryl-Bpin | Pinacol esters offer greater stability.[2] |
| Pd Pre-catalyst | 2 mol% XPhos Pd G3 | Air-stable, reliable, and effective for electron-deficient substrates.[8] |
| Base | 2.0-3.0 eq. K₂CO₃ or K₃PO₄ | K₃PO₄ is preferred if CHF₂ hydrolysis or protodeboronation is a concern.[6] |
| Solvent | 1,4-Dioxane / H₂O (4:1 or 5:1) | A versatile solvent system. Ensure it is thoroughly degassed.[9] |
| Temperature | 90 °C | A good starting temperature to balance reaction rate and stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely essential to prevent catalyst deactivation and homocoupling.[5] |
Q2: How critical is the choice of phosphine ligand? A2: It is extremely critical. For electron-deficient aryl halides like this one, the reductive elimination step can be slow. Bulky, electron-rich monodentate biaryl phosphine ligands (Buchwald-type ligands) are designed to accelerate this step, leading to higher turnover numbers and more efficient catalysis.[6][7] Using a suboptimal ligand like PPh₃ will often lead to low conversion and catalyst decomposition.
Q3: My boronic acid is not commercially available as a pinacol ester. What should I do? A3: If you must use a boronic acid, take extra precautions. Use it as fresh as possible, and consider using anhydrous conditions with K₃PO₄ in a solvent like dioxane to minimize the risk of protodeboronation. Alternatively, you can easily convert the boronic acid to its pinacol ester using pinacol and a mild dehydrating agent or by performing a Miyaura borylation if starting from the corresponding halide.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a step-by-step method for the reaction.
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or pinacol ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
-
Inerting the Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
-
Solvent Addition:
-
Add the degassed organic solvent (e.g., 1,4-dioxane) via syringe, followed by degassed water if using an aqueous system. The typical concentration is 0.1 M with respect to the aryl bromide.
-
-
Catalyst Addition:
-
Under a positive flow of inert gas, quickly add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.).
-
-
Reaction:
-
Seal the flask (e.g., with a Teflon screw cap for a Schlenk tube) and place it in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
References
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Biscoe, M. R., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Reddit User Discussion on Unreproducible Suzuki Coupling. (2023). r/Chempros. [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). National Institutes of Health. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2018). Organic & Biomolecular Chemistry. [Link]
-
Reddit User Discussion on Suzuki Coupling Problems. (2023). r/Chempros. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. (2018). Organic & Biomolecular Chemistry. [Link]
-
Reddit User Discussion on Low Yield for Suzuki Coupling. (2016). r/chemistry. [Link]
-
ResearchGate Discussion on Low Suzuki Coupling Yield. (2017). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. [Link]
-
Reddit User Discussion on Choosing Suzuki Reaction Conditions. (2024). r/Chempros. [Link]
-
Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters. (2017). Chemistry – A European Journal. [Link]
-
C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein Journal of Organic Chemistry. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
-
Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions. (2020). Catalysis Science & Technology. [Link]
-
ResearchGate Discussion on Improving Suzuki Yields. (2018). ResearchGate. [Link]
-
Suzuki Coupling Mechanism Video. (2022). YouTube. [Link]
-
Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up Video. (2023). YouTube. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). National Institutes of Health. [Link]
-
Suzuki Coupling Overview. Organic Chemistry Portal. [Link]
-
Reddit User Discussion on a Challenging Suzuki Reaction. (2023). r/Chempros. [Link]
-
Suzuki cross-coupling reaction Video. (2020). YouTube. [Link]
-
Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene. (2017). ResearchGate. [Link]
-
Byproducts in a Suzuki reaction. (2017). Chemistry Stack Exchange. [Link]
-
Reductive modification of difluoromethylene moiety in pentafluoropropionyl group. ScienceDirect. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2019). Angewandte Chemie. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. (2010). PubMed. [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2008). ResearchGate. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2018). ResearchGate. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
-
Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. (2013). ResearchGate. [Link]
-
Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. (2024). ChemRxiv. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2002). ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A-Z Guide to Preventing Side Reactions in Palladium-Catalyzed Coupling of Aryl Halides
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
I. Understanding the Usual Suspects: Common Side Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, their complexity can lead to several unwanted side reactions that diminish the yield of the desired product and complicate purification. Understanding the mechanisms of these side reactions is the first step toward their prevention.
Frequently Asked Questions (FAQs): Common Side Reactions
Q1: What are the most common side reactions I should be aware of in palladium-catalyzed cross-coupling of aryl halides?
A1: The three most prevalent side reactions are:
-
Homocoupling: The undesired coupling of two identical reaction partners. In Suzuki-Miyaura coupling, this involves two organoboron reagents forming a symmetrical biaryl.[1][2] In Sonogashira coupling, it's the dimerization of the terminal alkyne (Glaser coupling).[3][4][5]
-
Reductive Dehalogenation: The replacement of the halide on the aryl halide with a hydrogen atom, leading to an arene byproduct.[1][6] This is a significant issue in Suzuki-Miyaura and other cross-coupling reactions.
-
β-Hydride Elimination: This reaction is a major concern when using alkyl coupling partners with β-hydrogens. It leads to the formation of an alkene byproduct instead of the desired cross-coupled product.[7][8]
Q2: How do I know which side reaction is occurring in my experiment?
A2: Careful analysis of your crude reaction mixture using techniques like TLC, GC-MS, or LC-MS is crucial. The molecular weight of the byproducts will often point to the specific side reaction. For instance, a byproduct with a mass corresponding to the dimer of your organoboron or alkyne starting material indicates homocoupling. A byproduct with a mass corresponding to your aryl halide minus the halogen plus a hydrogen indicates reductive dehalogenation.
II. Troubleshooting Guide: From Problem to Prevention
This section provides a structured approach to diagnosing and solving common side reaction problems.
Issue 1: Significant Homocoupling Observed
Q3: I'm seeing a lot of homocoupled byproduct in my Suzuki/Sonogashira reaction. What's causing this and how can I fix it?
A3: Homocoupling is primarily caused by the presence of oxygen and, in the case of Suzuki reactions, Pd(II) species in the reaction mixture.[1][2][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of organoboron reagents.[1][2] In Sonogashira coupling, oxygen facilitates the copper-mediated oxidative dimerization of terminal alkynes.[3][4][5]
Troubleshooting Workflow: Minimizing Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Protocols & Explanations
For Suzuki-Miyaura Coupling:
-
Rigorous Deoxygenation: The most critical step is the removal of dissolved oxygen.
-
Protocol: Nitrogen Subsurface Sparging: For 15-30 minutes before adding the catalyst, bubble nitrogen or argon gas through the solvent via a long needle submerged below the liquid surface. This is more effective than simply maintaining an inert atmosphere above the reaction.[9]
-
-
Control Palladium Oxidation State:
-
Use of Mild Reducing Agents: Adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state, thus suppressing Pd(II)-mediated homocoupling.[9][10]
-
Pre-catalyst Selection: Using a well-defined Pd(0) source [e.g., Pd(PPh₃)₄] or a precatalyst that rapidly generates Pd(0) in situ can be advantageous over using Pd(II) salts like Pd(OAc)₂ that require an initial reduction step which can be inefficient.[1][11]
-
For Sonogashira Coupling:
-
Implement Copper-Free Conditions: The copper co-catalyst is often the main culprit in alkyne homocoupling.[5] Running the reaction without a copper salt can eliminate this pathway, though it may require a more active palladium catalyst or higher temperatures.[5]
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents.[3][4]
-
Slow Addition of the Terminal Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring dimerization.[5]
-
Hydrogen Atmosphere: In some cases, running the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce homocoupling.[3][4]
Issue 2: Prevalent Reductive Dehalogenation
Q4: My desired product is contaminated with a significant amount of the dehalogenated starting material. What are the key factors to control?
A4: Reductive dehalogenation occurs when the organopalladium halide intermediate reacts with a hydride source before reductive elimination of the desired product can take place.[1] The source of the hydride can be the solvent, base, or impurities.[1][12]
Troubleshooting Workflow: Suppressing Reductive Dehalogenation
Caption: Troubleshooting workflow for minimizing dehalogenation.[13]
Detailed Protocols & Explanations
-
Ligand Selection is Crucial: The choice of phosphine ligand has a profound impact on the competition between reductive elimination and dehalogenation.
-
Base and Solvent Effects:
-
Base: Strong bases, particularly alkoxides like NaOtBu, can sometimes promote dehalogenation. Switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃ can be beneficial.[13]
-
Solvent: Protic solvents (like alcohols) and some polar aprotic solvents (like DMF) can act as hydride donors.[1][14] Using non-polar aprotic solvents like toluene or dioxane is often a better choice.[13][14]
-
-
Temperature Control: Dehalogenation can have a higher activation energy than the desired cross-coupling. Therefore, running the reaction at a lower temperature may favor the formation of the desired product.[13]
-
Substrate Considerations: Aryl halides containing N-H groups (e.g., indoles, pyrroles) can be particularly prone to dehalogenation. Protection of the N-H group is often recommended.[15]
Issue 3: Formation of β-Hydride Elimination Byproducts
Q5: I am trying to couple an aryl halide with an alkyl partner that has β-hydrogens, and I'm getting an alkene byproduct. How can I prevent this?
A5: β-hydride elimination is a common decomposition pathway for organopalladium intermediates containing alkyl groups with β-hydrogens.[7][8] The palladium complex can abstract a hydrogen from the β-position of the alkyl group, leading to the formation of an alkene and a palladium hydride species.
Strategies for Preventing β-Hydride Elimination
-
Ligand Design: The use of sterically bulky and electron-donating ligands is paramount. These ligands favor the desired reductive elimination step by sterically hindering the conformation required for β-hydride elimination to occur.[8][16]
-
Reaction Kinetics: Conditions that accelerate the rate of reductive elimination relative to β-hydride elimination are desirable. This can sometimes be achieved by careful selection of the palladium precatalyst and reaction temperature.
-
Substrate Choice: When possible, using coupling partners that lack β-hydrogens (e.g., neopentyl or benzyl groups) will completely avoid this side reaction.
III. Quantitative Data for Informed Decisions
The following tables provide a summary of key parameters to aid in the rational design of your cross-coupling reactions to minimize side reactions.
Table 1: Influence of Ligand Choice on Reductive Dehalogenation
| Ligand | Steric Bulk | Electron Donating Ability | Typical Outcome for Dehalogenation |
| PPh₃ | Low | Moderate | Can be prone to dehalogenation |
| P(o-Tol)₃ | Moderate | Moderate | Often better than PPh₃ |
| XPhos | High | High | Very effective at suppressing dehalogenation[13] |
| SPhos | High | High | Very effective at suppressing dehalogenation[13] |
| NHCs (e.g., IPr) | High | High | Very effective in many cases[13] |
Table 2: Effect of Base and Solvent on Side Reactions
| Side Reaction | Favorable Base Conditions | Favorable Solvent Conditions |
| Homocoupling | Weaker bases may be beneficial in some cases | Rigorously deoxygenated non-polar solvents |
| Reductive Dehalogenation | Weaker inorganic bases (K₃PO₄, Cs₂CO₃)[13] | Non-polar, aprotic solvents (Toluene, Dioxane)[13][14] |
| β-Hydride Elimination | Base choice is less critical than ligand effects | Non-coordinating solvents are generally preferred |
IV. Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling to Minimize Homocoupling and Dehalogenation
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition and Degassing: Add toluene (5 mL) via syringe. Submerge a long needle below the solvent surface and bubble argon through the mixture for 20-30 minutes.
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) and any additional ligand if necessary. Add the catalyst mixture to the reaction flask against a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
V. Mechanistic Insights: The "Why" Behind the "How"
A deeper understanding of the catalytic cycle provides the rationale for the troubleshooting strategies outlined above.
Caption: The catalytic cycle and competing side reactions.
The desired catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[1][17][18] Side reactions are off-cycle pathways that compete with these elementary steps. For example, reductive dehalogenation competes with transmetalation and reductive elimination from the LnPd(II)(Ar)(X) intermediate.
VI. References
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. [Link]
-
Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF - ResearchGate. [Link]
-
C. The Synthetic & Mechanistic Organic Chemistry of Palladium - Wipf Group. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications. [Link]
-
Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. [Link]
-
Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE. [Link]
-
Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates | Journal of the American Chemical Society. [Link]
-
Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. [Link]
-
significant dehalogenation in stille coupling : r/Chempros - Reddit. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [Link]
-
Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles | Journal of the American Chemical Society. [Link]
-
Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. [Link]
-
A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols | Journal of the American Chemical Society. [Link]
-
Heck Reaction - Chemistry LibreTexts. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry (ACS Publications). [Link]
-
Cross-coupling reaction - Wikipedia. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nobelprize.org [nobelprize.org]
- 18. fiveable.me [fiveable.me]
Technical Support Center: Purification of Products Derived from 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-4-(difluoromethyl)-2-fluorobenzene. This versatile building block is a gateway to a wide array of novel chemical entities, particularly through cross-coupling reactions. However, the unique physicochemical properties imparted by the difluoromethyl (CF₂H) and fluoro groups can present specific challenges during product purification.[1][2]
This guide is designed to provide practical, in-depth solutions to common purification and troubleshooting scenarios. We will move beyond generic advice to address the specific impurities and separation challenges you are likely to encounter.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about purifying compounds synthesized from this compound.
Q1: What are the most common impurities I should expect when using this compound in Suzuki or Buchwald-Hartwig cross-coupling reactions?
A1: In typical palladium-catalyzed cross-coupling reactions, your crude product mixture will likely contain more than just the desired product and unreacted starting material.[3][4] Be prepared to identify and separate the following:
-
Unreacted Starting Materials: this compound and your coupling partner (e.g., boronic acid/ester, amine).
-
Homocoupled Byproducts: Symmetrical biaryls formed from the coupling of two boronic acid molecules (e.g., Biphenyl from Phenylboronic acid). This is especially common in Suzuki reactions.[5]
-
Debrominated Starting Material: Formation of 1-(difluoromethyl)-3-fluorobenzene via protodebromination.
-
Palladium Catalyst Residues: Residual palladium, which can often be adsorbed onto silica gel or require specific workup procedures for removal.
-
Ligand-Derived Impurities: Oxidized or degraded phosphine ligands (e.g., phosphine oxides) from the reaction.
Q2: How does the difluoromethyl group affect the chromatographic behavior of my product?
A2: The CF₂H group significantly influences a molecule's properties and, consequently, its behavior during purification.[6] Unlike the more common CF₃ group, the CF₂H moiety is a weak hydrogen bond donor and is highly lipophilic.[1][2] This has two main implications for chromatography:
-
Elution Profile: Your product will likely be less polar than a non-fluorinated analogue. It may elute surprisingly quickly from normal-phase silica gel. The "fluorophilicity" of these compounds can sometimes be exploited using specialized fluorous columns, though this is less common for molecules with only a few fluorine atoms.[7]
-
Solvent Selection: Standard ethyl acetate/hexane systems are often effective. However, the unique dipole and hydrogen-bonding capability may alter selectivity. If co-elution is an issue, consider solvents that can engage in different intermolecular interactions. For instance, substituting ethyl acetate with dichloromethane or methyl tert-butyl ether (MTBE) can change the elution order of closely related compounds.
Q3: My product is a solid. What are the best practices for recrystallizing a difluoromethylated aromatic compound?
A3: Recrystallization is an excellent technique for obtaining high-purity material. The key is finding a solvent system where the product has high solubility when hot and low solubility when cold.[8] For polar fluorinated molecules, a nuanced approach to solvent selection is beneficial.[9]
-
Single Solvent System: Start by screening solvents like isopropanol, ethanol, acetonitrile, toluene, and heptane/ethyl acetate mixtures. Protic solvents (alcohols) can potentially interact with the weak hydrogen bond donating CF₂H group.[2]
-
Two-Solvent System: This is often more effective. Dissolve your crude product in a minimum amount of a hot "good" solvent (e.g., ethyl acetate, acetone, or dichloromethane) in which it is very soluble. Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane) dropwise to the hot solution until persistent cloudiness appears.[8][10] Reheat slightly to clarify and then allow to cool slowly. This method is excellent for removing impurities that have different solubility profiles.
Troubleshooting Guide: Common Purification Issues & Solutions
This section provides solutions to specific experimental problems you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product co-elutes with unreacted this compound on silica gel. | Similar polarity between the product and starting material. This is common if the introduced group is also non-polar. | 1. Modify the Mobile Phase: Decrease the polarity gradient (run the column slower). Try a different solvent system to exploit other interactions (e.g., switch from Ethyl Acetate/Hexanes to Dichloromethane/Hexanes).2. Change the Stationary Phase: Consider using reversed-phase chromatography (C18 silica) where more polar compounds elute first. Alumina (neutral or basic) can also offer different selectivity.3. Chemical Modification: If applicable, a polar protecting group on your product could drastically alter its Rf, allowing for easy separation. |
| Persistent gray/black color in the purified product, indicating palladium contamination. | Inefficient removal of the palladium catalyst during workup. | 1. Aqueous Workup: After the reaction, wash the organic layer with an aqueous solution of a sulfur-containing scavenger like sodium thiomethoxide or N-acetylcysteine.2. Filtration: Filter the crude reaction mixture through a pad of Celite® before concentration. This can remove heterogeneous palladium species.[11]3. Specialized Scavengers: Use commercially available silica-bound scavengers (e.g., thiol-functionalized silica) by stirring with the crude product solution before final filtration and chromatography. |
| A major byproduct is identified as the homocoupled dimer of my boronic acid reagent. | The reaction conditions favor boronic acid homocoupling over the desired cross-coupling. This can be caused by excess base, oxygen, or prolonged high temperatures.[5][12] | 1. Optimize Reaction Conditions: Ensure thorough degassing of solvents and use a fresh, high-quality palladium catalyst.[12] Sometimes lowering the catalyst loading or temperature can disfavor this side reaction.2. Purification Strategy: Homocoupled byproducts are often non-polar and symmetrical. They can frequently be removed via recrystallization or careful chromatography. If the byproduct is significantly less polar than your product, a simple filtration through a silica plug with a non-polar solvent (e.g., pure hexanes) may remove it before eluting your product with a more polar mixture. |
| Low product recovery after flash chromatography. | The product may be highly soluble even in the low-polarity mobile phase, leading to band broadening and loss. Alternatively, the compound may be adsorbing irreversibly to the silica. | 1. Check TLC Carefully: Ensure your TLC solvent system gives an Rf value between 0.2 and 0.4 for optimal separation and recovery.2. Use a Different Adsorbent: If you suspect irreversible adsorption on acidic silica, try using neutral or basic alumina, or silica gel that has been treated with triethylamine.3. Consider an Alternative Method: If chromatographic yields are consistently low, recrystallization or distillation (if the product is thermally stable and volatile) may be better options. |
Experimental Workflows & Protocols
Workflow 1: Decision Logic for Purification Strategy
This diagram outlines a logical flow for choosing the most appropriate purification technique for your product.
Caption: Decision tree for selecting a primary purification method.
Protocol 1: Flash Column Chromatography
This protocol provides a generalized procedure for purifying products via flash column chromatography, with special considerations for fluorinated compounds.
Objective: To separate the desired product from unreacted starting materials, byproducts, and catalyst residues.
Materials:
-
Crude product mixture
-
Silica gel (230-400 mesh)
-
Solvents (HPLC grade): Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates
-
Glass column, collection tubes, air pressure source
Procedure:
-
Develop a TLC Solvent System:
-
Dissolve a small sample of your crude mixture in a suitable solvent (e.g., DCM).
-
Spot the solution on a TLC plate and elute with various solvent mixtures (e.g., 5% EtOAc/Hexanes, 10% EtOAc/Hexanes, 20% EtOAc/Hexanes).
-
The ideal system will show good separation between your product spot and major impurities, with the product having an Rf value of ~0.2-0.4. Expert Tip: The unique polarity of organofluorine compounds means a standard system might not work; be prepared to screen alternatives like DCM/Hexanes or Ether/Hexanes to find optimal selectivity.[13]
-
-
Pack the Column:
-
Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexanes or 2% EtOAc/Hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a strong solvent like DCM.
-
Add a small amount of silica gel ("dry loading") and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even band.
-
-
Elute the Column:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Apply gentle, steady air pressure to achieve a flow rate of about 2 inches/minute.
-
Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the solvent polarity (gradient elution) to elute your product.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Confirm purity using ¹H NMR, ¹⁹F NMR, and/or LC-MS.
-
Protocol 2: Two-Solvent Recrystallization
Objective: To purify a solid product by exploiting differences in solubility between the product and impurities.
Procedure:
-
Select a Solvent System:
-
Find a "good" solvent in which your compound is highly soluble when hot (e.g., EtOAc, Acetone, Isopropanol).
-
Find a "poor" or "anti-solvent" in which your compound is poorly soluble even when hot (e.g., Hexanes, Heptane, Water). The two solvents must be miscible.
-
-
Dissolution:
-
Place the crude solid product in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the hot "good" solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
-
Induce Crystallization:
-
Remove the flask from the heat source. Slowly add the "poor" solvent dropwise while stirring until the solution becomes faintly and persistently cloudy. This is the saturation point.
-
If too much anti-solvent is added, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
-
Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and minimize product loss to the mother liquor.[10]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to remove all solvent traces.
-
References
-
Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]
-
Li, Y., et al. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
-
Smith, S., et al. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]
-
Ellis, D.A. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada. [Link]
-
Bery, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Ni, C., & Hu, J. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. Nature. [Link]
-
Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. [Link]
-
Al-aboudi, A., et al. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH. [Link]
-
Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros on Reddit. [Link]
-
Unknown Author. (n.d.). recrystallization, filtration and melting point. University of Toronto. [Link]
-
Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry on Reddit. [Link]
-
Roe, A. & Hawkins, G.F. (n.d.). 1-bromo-2-fluorobenzene. Organic Syntheses. [Link]
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Wikipedia. [Link]
-
Reddit User Discussion. (2024). Struggling with Suzuki Reaction. r/Chempros on Reddit. [Link]
-
ResearchGate Discussion. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. academic.oup.com [academic.oup.com]
troubleshooting low reactivity of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene in cross-coupling
Prepared by: Your Senior Application Scientist Team
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 1-Bromo-4-(difluoromethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this electron-deficient and sterically hindered substrate. We will delve into the causality behind common experimental issues and provide field-proven solutions to optimize your synthetic outcomes.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you might observe during your experiments. We diagnose the likely cause rooted in the reaction mechanism and provide actionable steps for resolution.
Q1: My reaction shows very low or no conversion of the starting aryl bromide. What are the primary causes and solutions?
This is the most common issue and typically points to a slow or inhibited oxidative addition step, the crucial initiation of the catalytic cycle.
Causality: The aryl bromide this compound is highly electron-deficient due to the inductive effects of the ortho-fluoro and para-difluoromethyl groups. While electron deficiency can sometimes accelerate oxidative addition to Pd(0), the combination of steric hindrance from the ortho-fluoro group and the potential for non-productive coordination of the fluorine atoms to the palladium center can create a significant kinetic barrier.[1][2]
Solutions:
-
Catalyst and Ligand Selection is Critical: The choice of ligand is paramount. Standard, less-hindered ligands like PPh₃ are often ineffective. You require bulky, electron-rich monophosphine ligands that promote the formation of a highly reactive, coordinatively unsaturated L₁Pd(0) species.
-
Primary Recommendation: Utilize modern biarylphosphine ligands (Buchwald ligands). SPhos, XPhos, or RuPhos are excellent starting points.[3] These ligands create a sterically demanding environment that accelerates both oxidative addition and the final reductive elimination step.
-
Alternative for Suzuki: For Suzuki-Miyaura couplings, N-heterocyclic carbene (NHC) based catalysts, such as PEPPSI-IPr, can also be highly effective for challenging substrates.[3]
-
-
Ensure an Active Pd(0) Catalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to the active Pd(0) state may be inefficient.
-
Use a Precatalyst: Employ well-defined Pd(0) sources or modern precatalysts (e.g., XPhos Pd G3) that generate the active L₁Pd(0) species reliably and rapidly.[3]
-
-
Increase Reaction Temperature: The activation energy for oxidative addition may be high. If you start at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C, solvent permitting.
Q2: I'm observing a significant amount of a major side product, 1-(difluoromethyl)-3-fluorobenzene. What is this, and how can I prevent it?
You are observing hydrodehalogenation (or protodebromination), a competitive pathway that plagues reactions with electron-deficient fluorinated aryl halides.[4][5]
Causality: This side reaction involves the replacement of the bromine atom with a hydrogen atom. Mechanistic studies have shown that for fluorinated substrates, this can occur through a palladium-mediated process where adventitious water acts as the hydrogen source.[6] The reaction is often promoted by nucleophilic phosphine ligands and can occur before the desired cross-coupling takes place.[5][6]
Solutions:
-
Rigorous Control of Water: Ensure all reagents and solvents are scrupulously dried. Use anhydrous solvents and dry your base (e.g., K₃PO₄, Cs₂CO₃) in a vacuum oven before use. While some cross-coupling reactions tolerate water, this specific substrate is sensitive to it.
-
Choice of Base: Switch to a non-hydroxide, non-aqueous base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to aqueous K₂CO₃ or Na₂CO₃ for this substrate.
-
Ligand Modification: While electron-rich ligands are needed, some, like PEt₃, have been shown to actively promote hydrodehalogenation in the presence of water.[6] Sticking with bulky biarylphosphine ligands (XPhos, SPhos) is generally a safer strategy as they are designed to favor the desired productive catalytic cycle.
Q3: My desired product is forming, but the yield is low, and I see significant homocoupling of my boronic acid partner (in a Suzuki reaction). What's happening?
This observation suggests that the transmetalation step is slow or inefficient compared to other pathways.
Causality: The catalytic cycle is stalled after the oxidative addition. The Ar-Pd(II)-Br intermediate is present, but the transfer of the organic group from the boron reagent is sluggish. This allows for side reactions like the homocoupling of the boronic acid (Glaser-type coupling) to become competitive. A common reason for slow transmetalation is insufficient activation of the organoboron reagent.
Solutions:
-
Base Selection and Stoichiometry: The base is not just a proton scavenger; it activates the boronic acid to form a more nucleophilic borate species, which is essential for transmetalation.[7]
-
Ensure you are using at least 2-3 equivalents of base.
-
Consider a stronger base. If you are using a mild base like K₂CO₃, switching to K₃PO₄ or CsF may accelerate transmetalation.
-
-
Solvent System: The choice of solvent can impact the solubility of the borate species. A polar aprotic solvent like 1,4-dioxane, 2-MeTHF, or DMF is often preferred. Sometimes, the addition of a small amount of water (if hydrodehalogenation is not an issue) can accelerate transmetalation, but this must be balanced against the risk of side reactions with this substrate.[3]
-
Boronic Acid vs. Ester: Consider using a potassium trifluoroborate salt (Ar-BF₃K) or a boronate ester (e.g., pinacol ester). These reagents can exhibit different reactivity profiles and are sometimes less prone to protodeborylation and homocoupling.[8]
Frequently Asked Questions (FAQs)
-
FAQ 1: Why is this compound considered a challenging substrate? This substrate presents a "perfect storm" of challenges. The two strongly electron-withdrawing groups (-F and -CF₂H) make the aromatic ring electron-poor. While this activates the C-Br bond towards oxidative addition, it can deactivate the ring for subsequent steps like reductive elimination.[9] The ortho-fluoro group also introduces significant steric hindrance directly adjacent to the reaction site, impeding the approach of the bulky palladium catalyst.
-
FAQ 2: How do I choose the right ligand for my cross-coupling reaction with this substrate? The key is to select a ligand that is both bulky and electron-rich .
-
Bulky: Steric hindrance on the ligand promotes the formation of a low-coordinate, highly reactive L₁Pd(0) complex and accelerates the final C-C or C-N bond-forming reductive elimination step.[3]
-
Electron-rich: A high electron density on the phosphorus atom increases the electron density on the palladium center, which facilitates the cleavage of the C-Br bond during oxidative addition.[10] This is why the biarylphosphine ligand family (e.g., XPhos, SPhos, RuPhos) is the industry standard for such demanding transformations.[11]
-
-
FAQ 3: What is the role of the base, and which one should I start with? The base plays multiple roles: it neutralizes the H-X acid produced, and in Suzuki couplings, it activates the boronic acid for transmetalation. For this substrate, a strong, non-nucleophilic, and preferably anhydrous base is recommended to start. Potassium phosphate (K₃PO₄) is an excellent first choice due to its strength and low water content. Cesium carbonate (Cs₂CO₃) is another strong option. Avoid hydroxide bases (NaOH, KOH) to minimize the risk of hydrodehalogenation.
-
FAQ 4: Can I use other cross-coupling methods besides Suzuki and Buchwald-Hartwig? Yes. Negishi coupling, which uses an organozinc reagent, is a powerful alternative.[12] Organozinc reagents are often more reactive than organoboron compounds, which can help overcome a slow transmetalation step.[13][14] Stille coupling (organotin reagents) is also an option, though the toxicity of tin byproducts is a significant drawback. For difluoromethylation specifically, specialized reagents and conditions have been developed.[15]
Data Presentation & Recommended Conditions
The following tables provide validated starting points for your experiments.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (2 mol%) | Pre-formed Pd(0) precatalyst ensures reliable activation. |
| Ligand | XPhos (4 mol%) | Bulky, electron-rich ligand to overcome steric and electronic challenges.[8] |
| Base | K₃PO₄ (3 equiv.) | Strong, anhydrous base to promote transmetalation and avoid side reactions.[3] |
| Solvent | 1,4-Dioxane or 2-MeTHF | Anhydrous polar aprotic solvent with good solvating properties. |
| Temperature | 100-110 °C | Provides sufficient thermal energy to overcome activation barriers. |
| Boron Reagent | Boronic Acid (1.2-1.5 equiv.) | Standard choice; consider Ar-BF₃K if protodeborylation is an issue. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | RuPhos Pd G3 (2 mol%) | Excellent precatalyst for C-N coupling with hindered substrates. |
| Ligand | RuPhos (4 mol%) | Specifically designed for challenging C-N bond formations.[16] |
| Base | NaOt-Bu or LHMDS (1.5 equiv.) | Strong, non-nucleophilic base required for amine deprotonation.[17] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvent. |
| Temperature | 100-110 °C | Standard temperature for Buchwald-Hartwig aminations.[18] |
| Amine | Primary or Secondary (1.2 equiv.) | Broad scope, but hindered amines may require more forcing conditions. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₃PO₄ (3.0 equiv.), and the XPhos Pd G3 catalyst (0.02 equiv.).
-
Inert Atmosphere: Seal the vial with a PTFE-lined cap, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the vial in a preheated heating block at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and filtering through a small plug of silica.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagrams and Workflows
Caption: A logical workflow for troubleshooting common issues.
Caption: The Suzuki catalytic cycle highlighting potential failure points.
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]
-
American Chemical Society. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]
-
Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. [Link]
-
Ye, Y., Kim, S.-T., King, R. P., Baik, M.-H., & Buchwald, S. L. (2020). Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. ChemRxiv. [Link]
-
Doyle Group, Princeton University. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Princeton University. [Link]
-
Aikawa, K., Serizawa, H., Ishii, K., & Mikami, K. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3690–3693. [Link]
-
Verhoog, S., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7081-7132. [Link]
-
Ohtsuka, Y., & Yamakawa, T. (2006). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 8(23), 5361–5363. [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF. [Link]
-
ACS Publications. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. [Link]
-
ResearchGate. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Request PDF. [Link]
-
National Institutes of Health. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. PMC. [Link]
-
Beilstein Journals. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Request PDF. [Link]
-
National Institutes of Health. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Who we serve. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Request PDF. [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Harish Chopra's SLIETians Academy. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. [Link]
-
National Institutes of Health. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. Download Table. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
MDPI. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts. [Link]
-
Odesa I. I. Mechnikov National University. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. dspace.onu.edu.ua. [Link]
-
ResearchGate. (2022). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... Download Scientific Diagram. [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. MH Chem. [Link]
Sources
- 1. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 3. reddit.com [reddit.com]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection and Troubleshooting for 1-Bromo-4-(difluoromethyl)-2-fluorobenzene Coupling Reactions
Welcome to the dedicated support center for cross-coupling reactions involving 1-Bromo-4-(difluoromethyl)-2-fluorobenzene. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance, field-proven protocols, and systematic troubleshooting advice. Our goal is to help you navigate the unique reactivity of this electron-deficient substrate to achieve efficient and reproducible outcomes in your synthetic campaigns.
The structure of this compound presents a specific set of challenges and opportunities in palladium-catalyzed cross-coupling. The presence of two distinct fluorine-containing moieties—an ortho-fluoro group and a para-difluoromethyl (CF₂H) group—renders the aryl bromide highly electron-deficient. This electronic nature significantly enhances the rate of the oxidative addition step, which is often rate-limiting in Pd-catalyzed cycles.[1] However, the ortho-fluoro substituent also introduces steric hindrance that must be managed through careful selection of the catalyst system.
This guide provides a focused, question-and-answer framework to address the most common queries and experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: How do the fluorine substituents on the aromatic ring affect the substrate's reactivity in cross-coupling reactions?
Answer: The ortho-fluoro and para-difluoromethyl groups are both strongly electron-withdrawing. This has two primary consequences:
-
Activation of the C-Br Bond: The electron-deficient nature of the aromatic ring makes the carbon atom of the C-Br bond more electrophilic. This facilitates the crucial oxidative addition step with a Pd(0) catalyst, often allowing for milder reaction conditions compared to electron-neutral or electron-rich aryl bromides.[1][2]
-
Steric Hindrance: The fluorine atom at the ortho position creates steric bulk around the reaction center. This can impede the approach of the palladium catalyst, potentially slowing the reaction if the ligand is not chosen correctly.[1] Bulky, electron-rich ligands are typically required to overcome this hindrance and promote efficient coupling.
The CF₂H group is generally stable under most cross-coupling conditions but can participate in hydrogen bonding, which may influence solubility and interactions within the catalytic sphere.[3]
Q2: I am planning a Suzuki-Miyaura coupling. What is a reliable starting catalyst system?
Answer: For a Suzuki-Miyaura coupling with this electron-deficient and sterically hindered substrate, a system using a bulky, electron-rich phosphine ligand is the most robust starting point.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%).
-
Ligand: A biaryl phosphine ligand such as SPhos or XPhos (1.2-2.4 mol% relative to Pd). Tricyclohexylphosphine (PCy₃) is also a viable, less complex alternative.[4]
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2-3 equivalents). These bases offer good functional group tolerance.[5]
-
Solvent: A 10:1 mixture of an aprotic solvent like 1,4-dioxane or toluene with water.[6]
-
Temperature: 80-100 °C.
Scientist's Explanation: The key to success is the ligand. Bulky, electron-rich monophosphine ligands (the "Buchwald ligands") are designed to stabilize the monoligated Pd(0) species, which is highly active for oxidative addition. They also accelerate the reductive elimination step, preventing catalyst decomposition and side reactions. The steric bulk helps create a sufficient coordination sphere around the palladium to facilitate the reaction with the hindered ortho-fluoro substrate.[1][7]
Q3: Which catalyst system should I choose for a Buchwald-Hartwig amination with a primary or secondary amine?
Answer: Buchwald-Hartwig amination is highly dependent on the ligand-base combination. Given the substrate's electron-deficient nature, the oxidative addition is favorable, but the C-N reductive elimination can be challenging.
-
Palladium Source: A pre-catalyst like SPhos Pd G3 or XPhos Pd G3 (1-2 mol%) is highly recommended for reproducibility. Using Pd(OAc)₂ or Pd₂(dba)₃ is possible but can be less reliable.[8]
-
Ligand: If not using a pre-catalyst, a bulky biaryl phosphine ligand like RuPhos, BrettPhos, or XPhos is essential.[7][9]
-
Base: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for promoting the deprotonation of the amine and facilitating the catalytic cycle.[5] For substrates with base-sensitive functional groups, a weaker base like LHMDS or Cs₂CO₃ may be necessary, potentially requiring higher temperatures or longer reaction times.[10]
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane.
-
Temperature: 80-110 °C.
Scientist's Explanation: The choice of a strong, non-nucleophilic base like NaOtBu is critical for generating the palladium-amido complex required for reductive elimination.[11] The bulky Buchwald-type ligands are crucial as they promote the challenging C-N bond-forming reductive elimination step from the Pd(II) intermediate. Insufficiently bulky or electron-rich ligands can lead to catalyst decomposition or β-hydride elimination as a side reaction.[11]
Q4: What are the recommended starting conditions for a Sonogashira coupling with a terminal alkyne?
Answer: The classic Sonogashira coupling conditions involving a copper co-catalyst are a good starting point. However, be aware that coupling with highly fluorinated aryls can sometimes be sluggish.[12][13]
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%).
-
Copper Co-catalyst: Copper(I) iodide (CuI) (1-5 mol%).
-
Base/Solvent: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which can often serve as both the base and the solvent. Alternatively, a base like Cs₂CO₃ can be used in a solvent like DMF.
-
Ligand: Triphenylphosphine (PPh₃) is typically part of the initial palladium complex.
-
Temperature: Room temperature to 60 °C.
Scientist's Explanation: The Sonogashira reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl bromide and reductive elimination of the product. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.[14] The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HBr formed during the reaction. For challenging substrates like this one, copper-free conditions using more specialized ligands may offer an alternative but often require more optimization.[15]
Troubleshooting Guide
This section addresses common issues encountered when working with this compound.
Logical Flow for Troubleshooting a Failed Reaction
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (10:1 ratio, to make a 0.2 M solution with respect to the aryl bromide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
Setup: In a glovebox, add the aryl bromide (1.0 equiv), the amine (1.2 equiv), NaOtBu (1.4 equiv), and an appropriate palladium pre-catalyst (e.g., SPhos Pd G3, 0.02 equiv) to an oven-dried vial equipped with a stir bar.
-
Solvent Addition: Seal the vial, remove it from the glovebox, and add anhydrous, degassed toluene via syringe to make a 0.2 M solution.
-
Reaction: Place the vial in a preheated heating block at 100 °C and stir vigorously for 4-18 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7038-7097. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene. [Link]
-
Li, W., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(11), 2958. [Link]
-
ResearchGate. (2010). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene. [Link]
-
Alonso, R., et al. (2011). Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. Journal of the American Chemical Society, 133(40), 16191–16200. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Zhou, J., et al. (2024). A silylboronate-mediated strategy for cross-coupling of alkyl fluorides with aryl alkanes: mechanistic insights and scope expansion. Organic & Biomolecular Chemistry. [Link]
-
Sánchez-García, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 83. [Link]
-
Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 47(35), 6522-6542. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2011). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]
-
Casado, J., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. Journal of the American Chemical Society, 144(51), 23376–23391. [Link]
-
Reddy, K. S., et al. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry, 72(9), 3469–3472. [Link]
-
ChemRxiv. (2022). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. [Link]
-
Anastasia, L. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6903. [Link]
-
ResearchGate. (2018). Cross‐coupling of Aryl Bromides: Initial Optimization. [Link]
-
Gemoets, H., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4279. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
RSC Publishing. (2020). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. [Link]
-
Ayogu, J., & Efeturi, O. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5214-5242. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2736-2758. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Casado, J., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. Journal of the American Chemical Society, 144(51), 23376–23391. [Link]
-
KAUST Repository. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Prakash, G. K. S., et al. (2017). Copper-Promoted Cross-Coupling Reactions for the Synthesis of Aryl(difluoromethyl)phosphonates Using Trimethylsilyl(difluoromethyl)phosphonate. Molecules, 22(10), 1690. [Link]
-
ACS Publications. (2024). Pd-Catalyzed Divergent Site-Selective Difluoromethylation and Difluoromethylcarbonylation of Aryl Sulfonium Salts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Nuances of Solubility: A Technical Guide for 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
FOR IMMEDIATE RELEASE
Welcome to the technical support center for 1-Bromo-4-(difluoromethyl)-2-fluorobenzene (CAS 749932-17-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this versatile fluorinated building block in reaction solvents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting.
Understanding the Solubility Profile of this compound
This compound is a liquid at standard temperature and pressure, with a density of approximately 1.676 g/mL at 25 °C. This physical state means that solubility challenges are primarily related to miscibility with reaction solvents rather than the dissolution of a solid.
The molecule's structure is key to its solubility behavior. It is a substituted benzene ring, making it generally nonpolar and thus having low solubility in water.[1][2] However, the presence of three fluorine atoms and a bromine atom introduces polarity and potential for dipole-dipole interactions, influencing its miscibility with organic solvents. The principle of "like dissolves like" is a useful starting point; solvents with similar polarity characteristics are more likely to be effective.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not mixing with my reaction solvent?
A1: Immiscibility issues often arise from a significant mismatch in polarity between the solute and the solvent. While this compound is soluble in many common organic solvents, highly polar solvents (like water) or very nonpolar solvents (like hexanes) may not be suitable.[1][2] The fluorinated nature of the compound can also lead to unique solubility behavior.
Q2: I'm observing two layers in my reaction mixture. What should I do?
A2: The formation of two layers indicates that the concentration of this compound has exceeded its solubility limit in the chosen solvent. You can address this by adding a co-solvent to increase the overall polarity of the solvent system, or by gently heating the mixture to improve miscibility.
Q3: Can I use protic solvents like ethanol or methanol?
A3: While structurally similar compounds like 1-bromo-4-fluorobenzene are soluble in ethanol, the suitability of protic solvents depends on the specific reaction you are performing.[2] For reactions sensitive to protic hydrogen, such as Grignard reactions, these solvents should be avoided.
Q4: Are there any specific solvents that are known to work well?
A4: Based on the application of similar fluorinated aromatic compounds in common reactions, ethereal solvents such as diethyl ether and tetrahydrofuran (THF), as well as toluene and dimethylformamide (DMF), are often good choices, depending on the reaction requirements.[3][4][5]
Troubleshooting Guides: Enhancing Solubility in Your Experiments
Issue 1: Immiscibility in a Nonpolar Solvent (e.g., Hexane, Toluene)
Cause: While toluene is often a suitable solvent, at high concentrations or low temperatures, immiscibility can occur. The polarity of this compound, arising from its C-F and C-Br bonds, may be too high for very nonpolar solvents like hexane.
Troubleshooting Workflow:
Caption: Workflow for addressing immiscibility in nonpolar solvents.
Issue 2: Immiscibility in a Polar Aprotic Solvent (e.g., DMF, DMSO)
Cause: While less common, solubility issues in polar aprotic solvents can arise, particularly at very high concentrations or if the solvent has absorbed water, which is immiscible with the compound.
Troubleshooting Workflow:
Caption: Workflow for addressing immiscibility in polar aprotic solvents.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
-
To a small vial, add a known volume of this compound (e.g., 100 µL).
-
Add the test solvent in small increments (e.g., 100 µL at a time), vortexing after each addition.
-
Observe for the formation of a single, clear phase.
-
Record the approximate volume of solvent required to achieve miscibility.
-
If immiscibility persists, gently warm the vial and observe any changes.
Data Presentation: Recommended Solvents for Common Reactions
| Reaction Type | Recommended Solvents | Rationale |
| Suzuki-Miyaura Coupling | Toluene, Dioxane, THF, DMF | These solvents are commonly used for Suzuki reactions and are likely to be compatible with the substrate. The choice may depend on the specific catalyst system and base used.[3][4] |
| Grignard Reagent Formation | Anhydrous Diethyl Ether, Anhydrous THF | These are standard solvents for Grignard reactions and should be suitable for forming the Grignard reagent from the aryl bromide. Protic solvents must be strictly avoided.[5] |
| Nucleophilic Aromatic Substitution | DMF, DMSO, NMP | These polar aprotic solvents are effective at solvating the charged intermediates in SNAr reactions. |
Conclusion
Successfully employing this compound in your synthetic endeavors hinges on a clear understanding of its solubility characteristics. By starting with an appropriate solvent choice based on the reaction type and employing systematic troubleshooting with co-solvents or temperature adjustments, you can overcome most solubility challenges. This guide provides a framework for logical problem-solving, ensuring that your experiments are both efficient and successful.
References
-
PubChem. (n.d.). 1-Bromo-4-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). Retrieved from [Link]
-
Chemsrc. (n.d.). 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Retrieved from [Link]
-
Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2017). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. Retrieved from [Link]
-
Nanomaterials. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
Chegg. (2022). Solved 7. The formation of a Grignard reagent from | Chegg.com. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. bohr.winthrop.edu [bohr.winthrop.edu]
managing hydrodehalogenation byproducts in reactions with 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
Guide for Reactions with 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
Welcome to the technical support guide for managing hydrodehalogenation byproducts when working with this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter challenges with reaction selectivity. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the hydrodehalogenation of this compound.
Q1: I'm trying to replace the bromine atom with hydrogen, but I'm getting a significant amount of the fully dehalogenated product, 1-(difluoromethyl)benzene. What's happening?
A: You are observing both hydrodebromination (the desired reaction) and hydrodefluorination (an undesired side reaction). This typically occurs when reaction conditions are too harsh or the catalyst system is too active. The Carbon-Bromine (C-Br) bond is significantly weaker than the Carbon-Fluorine (C-F) bond, making it the preferred site of reaction. However, highly active catalysts, elevated temperatures, or high hydrogen pressure can provide enough energy to cleave the more stable C-F bonds as well.
Q2: My main byproduct is 1-(difluoromethyl)-3-fluorobenzene. Why is the bromine so much more reactive than the fluorine?
A: This is the expected outcome of a selective hydrodehalogenation. The bond dissociation energy of a C(sp²)-Br bond (approx. 336 kJ/mol) is much lower than that of a C(sp²)-F bond (approx. 552 kJ/mol). Catalytic systems, particularly those based on Palladium (Pd), readily perform oxidative addition into the C-Br bond under conditions mild enough to leave the C-F bonds intact.[1]
Q3: Besides dehalogenation, I'm seeing a high molecular weight impurity. What could it be?
A: You are likely observing a homocoupling byproduct, resulting in a biphenyl-type structure. This side reaction can become competitive, especially if the rate of reductive elimination of the desired Ar-H product is slow.[2] It can be promoted by certain catalyst states or the presence of oxidants.
Q4: Can I use a base to improve the selectivity of my reaction?
A: Yes, the addition of a base is critical. Bases, particularly non-nucleophilic ones like triethylamine (TEA) or potassium carbonate (K₂CO₃), are essential for neutralizing the HBr formed during the reaction. This prevents the reaction medium from becoming acidic, which can alter catalyst activity and promote side reactions. In some mechanistic pathways, a base is directly involved in the catalytic cycle.[2][3]
In-Depth Troubleshooting Guides
Issue 1: Poor Selectivity - Unwanted Hydrodefluorination
Symptoms:
-
GC-MS or LC-MS analysis shows the presence of byproducts with a mass corresponding to the loss of one or more fluorine atoms.
-
¹⁹F NMR shows a reduction or disappearance of the signals corresponding to the aromatic C-F bonds.
Causality and Mechanistic Insights: While the C-F bond is robust, certain transition metals are capable of activating it, especially under forcing conditions.[4] Rhodium (Rh) and Ruthenium (Ru) based catalysts, for example, have been shown to catalyze hydrodefluorination (HDF).[5][6] For palladium catalysts, HDF usually requires higher temperatures and pressures than hydrodebromination. The reaction proceeds via oxidative addition of the C-F bond to the metal center, which is the rate-limiting and most challenging step.
Troubleshooting Workflow & Solutions
Caption: Troubleshooting workflow for hydrodefluorination.
Detailed Corrective Actions:
-
Catalyst Selection:
-
Action: Replace highly active catalysts like Rh/Al₂O₃ with standard 5% or 10% Pd/C. Palladium offers excellent selectivity for C-Br over C-F cleavage under mild conditions.[7][8]
-
Rationale: Palladium's catalytic cycle for C-Br cleavage is highly efficient and operates at a lower activation energy than for C-F cleavage.
-
-
Reaction Conditions:
-
Action: Lower the reaction temperature to room temperature (25°C) and reduce hydrogen pressure to balloon pressure (~1 atm).
-
Rationale: By lowering the energy input into the system, you disfavor the kinetically challenging C-F bond activation, thereby increasing selectivity for the thermodynamically easier C-Br cleavage.[9]
-
-
Hydrogen Source:
-
Action: Substitute H₂ gas with a transfer hydrogenation reagent. A common choice is sodium formate (HCOONa) or ammonium formate.[10]
-
Rationale: Transfer hydrogenation reagents provide a controlled, in-situ source of hydrogen on the catalyst surface, which can prevent the over-reduction associated with high concentrations of dissolved H₂ gas.
-
Issue 2: Formation of Homocoupling Byproducts
Symptoms:
-
A significant peak in the chromatogram with a mass of approximately double the starting material, minus two bromine atoms.
-
NMR analysis shows complex aromatic signals consistent with a biphenyl structure.
Causality and Mechanistic Insights: Homocoupling (e.g., Ullmann coupling) can occur as a competing reaction pathway. It is often facilitated by the presence of Cu salts but can also be a significant byproduct in palladium-catalyzed reactions.[11] The mechanism can involve the reaction of an Ar-Pd(II)-X intermediate with another molecule of Ar-X or disproportionation of Ar-Pd(II)-H species.[2]
Strategies for Mitigation:
| Strategy | Action | Rationale |
| Increase Hydride Source Concentration | Use a higher excess of the hydride donor (e.g., 3-5 equivalents of sodium formate). | This promotes the desired reductive elimination pathway to form the Ar-H product, outcompeting the bimolecular homocoupling pathway. |
| Modify Solvent | Switch to a protic solvent like ethanol or a methanol/water mixture. | Protic solvents can act as a hydrogen source and help stabilize catalytic intermediates, potentially suppressing side reactions. Ethanol has been shown to be an effective hydride source in some Pd-catalyzed systems.[12] |
| Introduce Ligands | For homogeneous systems, add phosphine ligands (e.g., PPh₃, Xantphos). | Ligands modify the electronic and steric properties of the catalyst, which can significantly alter reaction selectivity and suppress catalyst agglomeration that may favor homocoupling.[13] |
| Ensure Inert Atmosphere | Thoroughly degas the solvent and maintain a positive pressure of an inert gas (N₂ or Ar). | Oxygen can oxidize the Pd(0) catalyst, leading to side reactions and catalyst deactivation. |
Analytical Methods for Byproduct Identification
Accurate identification and quantification of byproducts are crucial for effective troubleshooting.
Recommended Technique: GC-MS (Gas Chromatography-Mass Spectrometry)
-
Rationale: Provides excellent separation of structurally similar aromatic compounds and delivers definitive mass-to-charge ratio (m/z) data for identification.
-
Column Choice: A mid-polarity column, such as a 5% Phenyl Polysiloxane (DB-5 or equivalent), is typically effective.
Step-by-Step GC-MS Analysis Protocol:
-
Sample Preparation: a. Quench a small aliquot (~0.1 mL) of the reaction mixture by diluting it into 1 mL of ethyl acetate. b. Add 1 mL of water and shake. Allow the layers to separate. c. Filter the organic layer through a small plug of silica gel or a syringe filter (0.45 µm) to remove catalyst particles. d. Dilute the filtered sample 1:100 with ethyl acetate for analysis.
-
Instrument Setup (Example Conditions):
-
Inlet Temp: 250°C
-
Injection Mode: Split (50:1 ratio)
-
Carrier Gas: Helium, constant flow ~1.2 mL/min
-
Oven Program:
-
Initial Temp: 60°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Scan Range: 40-400 m/z
-
-
Data Interpretation:
-
Desired Product: 1-(difluoromethyl)-3-fluorobenzene (Expected M.W. ~144.1)
-
Starting Material: this compound (Expected M.W. ~223.0)
-
Hydrodefluorination Byproduct: 1-bromo-4-(difluoromethyl)benzene (Expected M.W. ~204.0)
-
Homocoupling Byproduct: (Expected M.W. ~286.2)
-
For complex mixtures where GC separation is insufficient, UHPLC coupled with high-resolution mass spectrometry (HRESIMS) can be an invaluable tool.[14]
Validated Protocol: Selective Catalytic Transfer Hydrodebromination
This protocol is optimized to favor the selective removal of bromine while preserving the C-F bonds.
Reaction Scheme and Byproduct Pathways
Sources
- 1. researchgate.net [researchgate.net]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium N-heterocyclic carbene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic hydrodehalogenation activity and selectivity of polyiodinated phenolic disinfection byproducts at ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants [mdpi.com]
- 12. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Nuances of Fluorinated Aromatic Compound Workups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful workup of reactions involving fluorinated aromatic compounds. The unique physicochemical properties imparted by fluorine substituents necessitate specialized workup procedures. This resource is designed to equip you with the expertise to navigate these challenges, ensuring the integrity of your products and the safety of your laboratory.
Troubleshooting Guide: From Quenching to Purification
This section addresses specific issues you may encounter during the workup of reactions involving fluorinated aromatic compounds, providing causative explanations and actionable solutions.
Issue 1: Formation of Intractable Emulsions During Aqueous Extraction
Question: I'm observing a persistent emulsion at the organic-aqueous interface during the liquid-liquid extraction of my fluorinated aromatic product. How can I break this emulsion and improve phase separation?
Probable Causes & Solutions:
-
Altered Polarity and Solubility: The high electronegativity of fluorine can significantly alter the polarity and solubility of your compound, leading to partial solubility in both the organic and aqueous phases. Fluorinated compounds can also exhibit unique intermolecular interactions that stabilize emulsions.[1]
-
Presence of Finely Divided Solids: Incomplete quenching of reagents can result in the formation of fine precipitates that stabilize emulsions.
-
High pH of the Aqueous Layer: A basic aqueous phase can sometimes contribute to emulsion formation.
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase will decrease the solubility of the organic components, often leading to a sharp phase separation.
-
Filtration: If finely divided solids are suspected, filter the entire biphasic mixture through a pad of Celite® or glass wool. This will remove the solid particles that are stabilizing the emulsion.
-
Solvent Modification:
-
Add a small amount of a different organic solvent with a polarity that is either higher or lower than your primary extraction solvent.
-
For particularly stubborn emulsions, consider switching to a more non-polar extraction solvent like toluene or a more polar, water-immiscible solvent like dichloromethane, if compatible with your product.
-
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of a stable emulsion.
-
Temperature Change: Gently warming or cooling the separatory funnel in a water bath can sometimes destabilize the emulsion. Exercise caution with volatile solvents.
Issue 2: Incomplete Quenching of Fluorinating Reagents or HF
Question: My reaction involves a potent fluorinating agent (e.g., DAST, Selectfluor®) or generates hydrogen fluoride (HF). I'm concerned about residual reactive species in my workup. What is the safest and most effective quenching procedure?
Authoritative Insight: Many fluorinating agents are highly reactive and toxic, and reactions generating HF pose a significant safety risk due to its corrosive and poisonous nature.[2][3][4] Proper quenching is paramount.
Solutions:
-
For Reactions Generating HF:
-
Controlled Quenching: Slowly and carefully add the reaction mixture to a stirred, cooled (ice bath) solution of a weak base, such as saturated aqueous sodium bicarbonate or potassium carbonate.[5] This neutralizes the HF. Be aware that this will generate CO2 gas, so ensure adequate venting.
-
Precipitation of Fluoride: An alternative is to treat the reaction mixture with a calcium chloride (CaCl2) solution to precipitate the insoluble and less hazardous calcium fluoride (CaF2).[6][7]
-
-
For Electrophilic Fluorinating Reagents (e.g., Selectfluor®, NFSI):
-
Reductive Quench: Quench the reaction with an aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO3) or sodium thiosulfate (Na2S2O3). This will consume any unreacted electrophilic fluorine species.
-
Aqueous Wash: Follow the reductive quench with several washes with water and then brine to remove the quenching agent and its byproducts.
-
Safety First: Always conduct these quenching procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves.[2] For any potential exposure to HF, have calcium gluconate gel readily available as a first aid measure.[3]
Issue 3: Difficulty in Separating Fluorinated Product from Non-Fluorinated Starting Material by Chromatography
Question: My fluorinated aromatic product and the non-fluorinated starting material have very similar retention factors (Rf) on silica gel, making purification by flash chromatography challenging. How can I improve their separation?
Causality: The introduction of one or a few fluorine atoms may not sufficiently alter the polarity of the molecule to allow for easy separation from its non-fluorinated precursor on standard silica gel.[8]
Solutions:
-
Optimize the Mobile Phase:
-
Systematic Solvent Screening: Experiment with different solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). Systematically vary the ratio to find the optimal separation.
-
Introduction of a Third Solvent: Adding a small percentage of a third solvent, such as methanol or triethylamine (for basic compounds), can sometimes dramatically improve resolution.
-
-
Alternative Stationary Phases:
-
Fluorous Solid-Phase Extraction (F-SPE): This technique utilizes a stationary phase with perfluorinated carbon chains.[1] Highly fluorinated compounds will have a strong affinity for this phase, while non-fluorinated or lightly fluorinated compounds will elute more quickly.
-
Reverse-Phase Chromatography (RP-HPLC): For more challenging separations, preparative reverse-phase HPLC using a C18 or phenyl-hexyl column can be very effective.[1]
-
-
Chemical Derivatization: If the starting material has a reactive functional group that the product lacks (or vice versa), consider a simple chemical transformation to significantly alter its polarity before chromatography. For example, if your starting material is a phenol and your product is a fluoroanisole, you can easily deprotonate the phenol with a base and extract it into an aqueous layer.
| Technique | Principle | Best For |
| Mobile Phase Optimization | Fine-tuning solvent polarity to maximize differences in solute-stationary phase interactions. | Initial attempts at improving separation on silica gel. |
| Fluorous SPE (F-SPE) | Exploits "fluorous-fluorous" interactions for selective retention of highly fluorinated compounds. | Compounds with a significant fluorine content.[1] |
| Reverse-Phase HPLC | Separation based on hydrophobicity on a non-polar stationary phase. | Difficult separations requiring high resolution.[1] |
Frequently Asked Questions (FAQs)
Q1: How does the presence of fluorine affect the choice of extraction solvent?
A: The introduction of fluorine can increase a molecule's lipophilicity, but it can also introduce a "fluorous" character, which can lead to unique solubility properties.[8] While common extraction solvents like ethyl acetate, dichloromethane, and diethyl ether are often suitable, for highly fluorinated compounds, you might observe better partitioning with solvents that have some fluorine content themselves or by using fluorous-phase extraction techniques.[8]
Q2: Are there any special considerations for waste disposal of fluorinated aromatic compounds?
A: Yes. Due to the strength of the carbon-fluorine bond, many fluorinated compounds are persistent in the environment.[9][10] Standard waste disposal methods like landfilling and wastewater treatment may not effectively contain or destroy them.[9] Incineration at high temperatures is a potential disposal method, but it must be carefully managed to prevent the release of harmful byproducts.[11] Always consult your institution's environmental health and safety guidelines for the proper disposal of fluorinated chemical waste.[12]
Q3: Can I use standard glassware for reactions involving HF?
A: No. Hydrofluoric acid reacts with silica, the main component of glass, leading to the formation of silicon tetrafluoride.[13] This will not only damage your glassware but can also compromise your reaction. Reactions involving HF should be conducted in plastic (e.g., Teflon®, polyethylene) or specialized metal alloy (e.g., Monel®) reactors.
Q4: How can I confirm the successful incorporation of fluorine into my aromatic compound?
A: The most definitive method is ¹⁹F NMR spectroscopy .[14][15][16][17][18] This technique is highly sensitive and provides a distinct signal for each unique fluorine atom in the molecule. The chemical shift and coupling constants in a ¹⁹F NMR spectrum provide a wealth of structural information.[15][16]
Experimental Protocol: Standard Quenching and Extraction Workflow
This protocol outlines a general procedure for the workup of a reaction where a fluorinated aromatic compound has been synthesized, and excess reagents need to be neutralized and removed.
Safety Precautions: This procedure should be performed in a certified chemical fume hood. Appropriate PPE, including safety glasses, a lab coat, and suitable gloves, must be worn.
Reagents and Equipment:
-
Reaction mixture containing the fluorinated aromatic product
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
An appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching: a. In a separate flask, prepare a volume of saturated aqueous NaHCO₃ solution roughly equal to the volume of the reaction mixture. b. Slowly, and with stirring, add the reaction mixture to the NaHCO₃ solution. Be cautious of any gas evolution. c. Stir the mixture for 15-30 minutes to ensure complete quenching.
-
Extraction: a. Transfer the quenched mixture to a separatory funnel. b. Add a volume of the organic extraction solvent equal to the aqueous volume. c. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. d. Allow the layers to separate. Drain the lower layer (confirm which layer is organic based on solvent density). e. Extract the aqueous layer two more times with fresh portions of the organic solvent. f. Combine all the organic extracts.
-
Washing: a. Wash the combined organic extracts with an equal volume of deionized water. b. Separate the layers. c. Wash the organic layer with an equal volume of brine to aid in the removal of water. d. Separate the layers.
-
Drying and Concentration: a. Transfer the organic layer to a clean, dry Erlenmeyer flask. b. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl the flask. Add more drying agent until it no longer clumps together. c. Filter the solution to remove the drying agent. d. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude fluorinated aromatic product.
Visualizing the Workflow
Troubleshooting Logic for Emulsion Formation:
Caption: A decision tree for resolving emulsions during extraction.
Standard Workup Protocol Flow:
Caption: A streamlined workflow for a standard workup procedure.
References
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health.
- Workman Jr., J. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International.
- Stoiber, T. (2020, July 15). Study: Disposal of PFAS Waste Increases Contamination. Environmental Working Group.
- Multinuclear and Fluorine NMR Spectroscopy. (n.d.). University of Southampton.
- 19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). RSC Publishing.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). National Institutes of Health.
- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.
- An Overview of Fluorine NMR. (n.d.). ResearchGate.
- Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). Environmental Protection Agency.
- Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
- Process For The Preparation Of Fluorinated Aromatic Compounds. (n.d.). Quick Company.
- HF quenching procedure? (2016, January 20). Reddit.
- Fluorine Safety. (n.d.). Purdue University.
- Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. (n.d.). Benchchem.
- Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. (n.d.). MDPI.
- Hydrofluoric (HF) Acid Neutralization. (n.d.). pH Adjustment Systems.
- Hydrofluoric acid. (n.d.). Wikipedia.
- Reaction of Glasses With Hydrofluoric Acid Solution. (2025, August 9). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 4. Hydrofluoric acid - Wikipedia [en.wikipedia.org]
- 5. “Process For The Preparation Of Fluorinated Aromatic Compounds” [quickcompany.in]
- 6. reddit.com [reddit.com]
- 7. Hydrofluoric Acid (HF) Neutralization. pH Neutralization Systems for Hydrofluoric Acid (HF). [phadjustment.com]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ewg.org [ewg.org]
- 10. mdpi.com [mdpi.com]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]
- 16. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 17. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 18. researchgate.net [researchgate.net]
scaling up reactions with 1-Bromo-4-(difluoromethyl)-2-fluorobenzene for library synthesis
<Technical Support Center: Scaling Up Reactions with 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this versatile building block for library synthesis and scale-up campaigns. The unique electronic properties of this reagent—stemming from the electron-withdrawing difluoromethyl group and the ortho-fluorine—make it a valuable synthon, but also introduce specific challenges in reaction optimization.
This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to ensure your reactions are efficient, reproducible, and scalable.
Core Applications & Reaction Synopsis
This compound is predominantly used as an aryl halide partner in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring generally enhances the rate of oxidative addition, a key step in many catalytic cycles.[1][2] The most common transformations for library synthesis include:
-
Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: Formation of C(sp²)–N bonds with a wide range of primary and secondary amines.[3]
The difluoromethyl (CF₂H) group is of particular interest in medicinal chemistry as it can serve as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups and potentially improving metabolic stability and cell permeability.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when scaling up reactions involving this compound.
Issue 1: Low or Stalled Reaction Conversion
Q: My Suzuki-Miyaura coupling reaction with this compound has stalled at 50% conversion. What are the likely causes and how can I fix it?
A: Stalled conversions are a common scale-up challenge. The issue often lies with catalyst deactivation, reagent quality, or suboptimal reaction parameters. Here is a systematic troubleshooting approach:
-
Catalyst Activity and Ligand Choice:
-
Cause: The Pd(0) active species is sensitive to oxygen. Inadequate degassing can lead to oxidation and catalyst deactivation.[6] On scale, ensuring a truly inert atmosphere is more challenging.
-
-
Base Selection and Solubility:
-
Cause: The base is critical for activating the boronic acid in the transmetalation step.[6] Poorly soluble bases (like K₂CO₃ in anhydrous toluene) can lead to slow, inconsistent reaction rates, a problem that is magnified on a larger scale.
-
Solution: Switch to a more soluble base like K₃PO₄ or Cs₂CO₃. Alternatively, using a biphasic solvent system such as toluene/water or dioxane/water can significantly improve the solubility and effectiveness of inorganic bases.[6][8]
-
-
Boronic Acid/Ester Stability:
-
Cause: Protodeboronation, the cleavage of the C–B bond, is a major side reaction that consumes the coupling partner.[6] This is often accelerated by high temperatures and the presence of water, especially with electron-rich or heteroaromatic boronic acids.
-
Solution: Use the corresponding boronic acid pinacol ester (Bpin) instead of the free acid. Boronic esters are generally more stable and less prone to protodeboronation. Ensure the boronic acid/ester is of high purity, as impurities can inhibit the catalyst.
-
Q: My Buchwald-Hartwig amination is sluggish. How can I increase the reaction rate?
A: Sluggish Buchwald-Hartwig reactions are typically due to an insufficiently active catalytic system or issues with the base.
-
Catalyst/Ligand System:
-
Cause: The C-N reductive elimination step can be slow. The choice of ligand is crucial for facilitating this step.[9]
-
Solution: Employ sterically hindered biarylphosphine ligands like Xantphos or Josiphos-type ligands, which are known to accelerate C-N bond formation.[10] Using a strong, non-nucleophilic base like sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or LHMDS is standard practice and often necessary.[8]
-
-
Solvent Choice:
-
Cause: The polarity of the solvent can influence the rates of the catalytic cycle steps.
-
Solution: While toluene and dioxane are common, consider switching to tert-butanol or CPME (cyclopentyl methyl ether), which can sometimes offer improved performance, especially at larger scales.
-
Issue 2: Formation of Impurities and Difficult Purification
Q: I am observing a significant amount of a homocoupled biaryl byproduct from my Suzuki reaction. How can I suppress this?
A: Homocoupling of the boronic acid partner (R-B(OH)₂ → R-R) is a common side reaction, often promoted by the presence of oxygen.
-
Cause: Oxygen can facilitate the homocoupling pathway.
-
Solution: The most effective solution is rigorous deoxygenation of the reaction mixture and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Lowering the reaction temperature, if possible, can also disfavor the homocoupling pathway relative to the desired cross-coupling.
Q: After my reaction, I am left with a dark, colloidal suspension of palladium black, making purification difficult. What causes this and how can I prevent it?
A: The formation of palladium black indicates catalyst decomposition.
-
Cause: This occurs when the palladium catalyst falls out of the catalytic cycle. It is often caused by high temperatures, insufficient ligand concentration, or the presence of catalyst poisons.
-
Solution:
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically ranging from 1.1:1 to 2:1, depending on the ligand).
-
Temperature Control: Do not overheat the reaction. Run optimization screens to find the lowest effective temperature.
-
Purification: After the reaction is complete, the mixture can be filtered through a pad of Celite® to remove the palladium black before workup and chromatography.[9]
-
Data & Protocol Section
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale & Comments |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2–1.5 equiv |
| Catalyst | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | SPhos is a robust ligand for electron-deficient aryl halides.[7] |
| Base | K₃PO₄ (2.0–3.0 equiv) | Highly effective and soluble base.[6] |
| Solvent | Toluene / H₂O (5:1 v/v) | Biphasic system aids base solubility and reaction rate. |
| Temperature | 80–100 °C | Start at 80 °C and increase if conversion is slow. |
| Atmosphere | Nitrogen or Argon | Critical to prevent catalyst deactivation and side reactions. |
Validated Step-by-Step Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative procedure for coupling this compound with a generic arylboronic acid.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Inerting: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%). Then, add the degassed solvent (e.g., Toluene/H₂O 5:1) via cannula or syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4–12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.[11]
Visualizing Workflows and Troubleshooting
Diagram 1: General Experimental Workflow
The following diagram outlines the standard sequence for setting up a cross-coupling reaction for library synthesis.
Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.
Diagram 2: Troubleshooting Low Yield
This decision tree provides a logical path for diagnosing the root cause of low product yield.
Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.
Safety & Handling
This compound is a flammable liquid and should be handled with care.[12]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a flame-retardant lab coat.[12] Take measures to prevent the buildup of electrostatic charge by grounding and bonding containers during transfer.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly sealed.[13]
-
In case of fire: Use alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[12]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
Always consult the Safety Data Sheet (SDS) provided by the manufacturer before use.
References
- Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE.
- CDH Fine Chemical. (n.d.). 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.
- PubMed Central (PMC). (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.
- ResearchGate. (2025). Difluoromethylation Reactions of Organic Compounds | Request PDF.
Sources
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene and 1-Bromo-4-(trifluoromethyl)benzene in Cross-Coupling Reactions
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. Aryl bromides bearing fluorinated alkyl groups are pivotal building blocks, offering a reactive handle for derivatization through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of two such key intermediates: 1-Bromo-4-(difluoromethyl)-2-fluorobenzene and 1-bromo-4-(trifluoromethyl)benzene . While direct, side-by-side kinetic studies are not extensively documented in the literature, this guide will leverage established principles of physical organic chemistry and data from analogous systems to provide a robust, field-proven perspective on their relative performance in common palladium-catalyzed transformations like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Structural and Electronic Properties: A Tale of Two Substituents
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling is fundamentally governed by the electronic landscape of the aromatic ring and the steric environment around the carbon-bromine bond. The key differentiators between our two compounds of interest are the nature of the para-substituent (difluoromethyl, -CHF₂, vs. trifluoromethyl, -CF₃) and the presence of an ortho-fluoro group in one of the molecules.
Table 1: Key Physicochemical Properties
| Property | This compound | 1-bromo-4-(trifluoromethyl)benzene |
| CAS Number | 749932-17-0 | 402-43-7 |
| Molecular Formula | C₇H₄BrF₃ | C₇H₄BrF₃ |
| Molecular Weight | 225.01 g/mol | 225.01 g/mol |
| Structure | ||
| Key Substituents | para-CHF₂, ortho-F | para-CF₃ |
Electronic Effects: The Inductive Power of Fluorine
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is generally accelerated by electron-withdrawing groups on the aryl ring, which lower the electron density of the C-Br bond, making it more susceptible to cleavage.
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent, primarily due to the strong inductive effect of the three fluorine atoms. This is quantitatively captured by its Hammett para-substituent constant (σₚ), which is approximately +0.57 [1].
The difluoromethyl (-CHF₂) group , while still strongly electron-withdrawing, is less so than the -CF₃ group. The replacement of one fluorine atom with a hydrogen atom reduces the overall inductive pull. The Hammett para-substituent constant (σₚ) for -CHF₂ is reported to be around +0.35 [2].
Therefore, based on electronic effects alone, 1-bromo-4-(trifluoromethyl)benzene is expected to undergo oxidative addition to a palladium(0) center more rapidly than an analogous compound with a para-difluoromethyl group.
The additional ortho-fluoro substituent in this compound also contributes a significant electron-withdrawing inductive effect, which would further activate the C-Br bond towards oxidative addition.
Steric Considerations: The Impact of the Ortho-Fluorine
While electronic effects favor a faster reaction for the trifluoromethyl analog, steric hindrance can play a counteracting role. The presence of a substituent in the position ortho to the bromine atom can impede the approach of the bulky palladium catalyst complex. In this compound, the ortho-fluoro group, although relatively small for a halogen, introduces steric bulk that is absent in 1-bromo-4-(trifluoromethyl)benzene. This steric hindrance could potentially slow down the rate of oxidative addition.
Comparative Reactivity in Key Cross-Coupling Reactions
The interplay of these electronic and steric factors will dictate the overall observed reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The reaction is known to be sensitive to the electronic nature of the aryl halide.
Predicted Reactivity:
-
1-bromo-4-(trifluoromethyl)benzene: The strong electron-withdrawing nature of the -CF₃ group (σₚ ≈ +0.57) is expected to significantly accelerate the rate-determining oxidative addition step. The absence of ortho-substituents minimizes steric hindrance, allowing for efficient access of the palladium catalyst to the C-Br bond.
-
This compound: This substrate presents a more complex scenario. The combined electron-withdrawing effects of the para--CHF₂ group and the ortho-F group will activate the C-Br bond. However, the steric hindrance from the ortho-fluoro group may counteract this electronic activation to some extent.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the oxidative addition of the aryl bromide to the palladium catalyst is a key step in the catalytic cycle.
Predicted Reactivity:
The same fundamental principles apply to the Buchwald-Hartwig amination. The rate of oxidative addition is enhanced by electron-withdrawing substituents.
-
1-bromo-4-(trifluoromethyl)benzene: The strong electron-withdrawing -CF₃ group will facilitate a rapid oxidative addition, making it a highly reactive substrate for C-N bond formation.
-
This compound: The electronic activation from the -CHF₂ and ortho--F groups will be beneficial. However, the steric hindrance of the ortho-fluoro group could be more pronounced in this reaction, depending on the steric bulk of the amine coupling partner and the phosphine ligand used.
Experimental Protocols: Representative Methodologies
While direct comparative data is scarce, the following protocols, adapted from literature procedures for structurally similar aryl bromides, serve as excellent starting points for researchers.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general method for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1-bromo-4-(trifluoromethyl)benzene or this compound) (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of an aryl bromide.
Materials:
-
Aryl bromide (1-bromo-4-(trifluoromethyl)benzene or this compound) (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos) (2-4 mol%)
-
Base (e.g., NaOtBu) (1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the aryl bromide and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Field Insights
For researchers and drug development professionals, this implies that when developing synthetic routes, reactions involving 1-bromo-4-(trifluoromethyl)benzene may proceed more efficiently, potentially requiring milder conditions, lower catalyst loadings, and shorter reaction times. However, this compound remains a highly valuable and reactive building block. The presence of the ortho-fluoro atom, in addition to the difluoromethyl group, can be strategically exploited to fine-tune the electronic properties and conformation of the final products, which can be critical for optimizing biological activity and pharmacokinetic profiles. The choice between these two reagents will ultimately depend on the specific synthetic goals, the desired properties of the target molecule, and the need to balance reactivity with other structural considerations.
References
- Leffier, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Available at: [Link]
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Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
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Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Available at: [Link]
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The Bioisosteric Gambit: A Comparative Analysis of Difluoromethyl vs. Trifluoromethyl Groups in Drug Candidates
Introduction: The Fluorine Advantage in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] This is due to fluorine's unique ability to modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, basicity, and binding affinity.[1][2][3] Among the most utilized fluorinated motifs are the trifluoromethyl (-CF3) and, increasingly, the difluoromethyl (-CF2H) groups.[4][5] While both can significantly enhance a molecule's drug-like characteristics, they possess distinct properties that can lead to vastly different outcomes in a biological system. This guide provides an in-depth comparative analysis of the -CF2H and -CF3 groups, offering a rationale for experimental design and strategic selection in drug discovery programs.
Part 1: Unveiling the Physicochemical Dichotomy
The choice between a -CF2H and a -CF3 group is not arbitrary; it is a calculated decision based on their fundamental physicochemical differences. These differences dictate how a drug candidate will interact with its biological target and navigate the complex physiological environment.
Electronic Effects and pKa Modulation
Both the -CF3 and -CF2H groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This property can significantly lower the pKa of neighboring amines, making them less basic, or increase the acidity of nearby acidic groups.[2][6] The -CF3 group, with three fluorine atoms, exerts a more potent electron-withdrawing effect than the -CF2H group. This distinction is critical when fine-tuning the ionization state of a drug at physiological pH (around 7.4), which in turn affects its solubility, membrane permeability, and target engagement.[7]
Lipophilicity: A Tale of Two Fluorines
Lipophilicity, often measured as the partition coefficient (LogP), is a crucial parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, significantly increasing the overall lipophilicity of a molecule.[9] This can enhance membrane permeability and target binding through hydrophobic interactions.[10]
The difluoromethyl group, however, presents a more nuanced picture. While generally considered a lipophilicity-enhancing group, its impact is highly context-dependent.[11][12] Studies have shown that replacing a methyl group with a -CF2H group can result in a change in LogP ranging from -0.1 to +0.4.[11][12] In some cases, particularly with adjacent electron-withdrawing groups, a -CF2H substitution can even lead to a decrease in lipophilicity.[2] This "dynamic" lipophilicity allows for more subtle modulation of a compound's properties.[13]
Steric Profile and Conformational Influence
The trifluoromethyl group is sterically larger than a methyl group and can induce specific conformational preferences in a molecule.[9] This can be advantageous for optimizing van der Waals interactions within a protein's binding pocket.[9] The -CF2H group has a steric profile that is also distinct from a methyl group but is generally considered less bulky than -CF3. Both groups can influence the conformational geometry of a molecule, which can have profound effects on its biological activity.[2]
The Hydrogen Bonding Enigma: A Key Differentiator
Perhaps the most significant distinction between the two groups is the ability of the -CF2H group to act as a weak hydrogen bond (H-bond) donor.[1][2][11] The two highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to engage with H-bond acceptors like oxygen or nitrogen atoms in a protein binding site.[2] This unique characteristic allows the -CF2H group to serve as a bioisostere for functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, potentially preserving or introducing crucial binding interactions.[1][2][11] The trifluoromethyl group, lacking a C-H bond, cannot participate in such interactions.
Data Summary: Physicochemical Properties at a Glance
| Property | Trifluoromethyl (-CF3) | Difluoromethyl (-CF2H) | Causality and Implication in Drug Design |
| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing (less so than -CF3) | Modulates pKa of nearby groups, affecting ionization, solubility, and receptor interaction.[2][6] |
| Lipophilicity (π value) | +0.88 (highly lipophilic)[9] | -0.1 to +0.4 (context-dependent)[11][12] | Influences membrane permeability, solubility, and metabolic stability. -CF2H allows for finer tuning. |
| Hydrogen Bonding | None | Weak H-bond donor[1][2][11] | -CF2H can act as a bioisostere for -OH, -SH, -NH2, enabling new or preserved binding interactions.[1][2][11] |
| Metabolic Stability | Generally very high due to strong C-F bonds[9][10] | More stable than -CH3, but the C-H bond is a potential metabolic site. | Both groups can block metabolic hotspots. -CF3 is often more robust, but -CF2H provides a balance.[14] |
Part 2: Impact on Drug-Like Properties and Strategic Application
The distinct physicochemical profiles of -CF2H and -CF3 translate directly to their impact on a drug candidate's performance.
Metabolic Stability: Blocking the Reactive Site
A major reason for incorporating fluorinated groups is to enhance metabolic stability.[1][14][15] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[9][10]
-
Trifluoromethyl (-CF3): Often considered a "metabolic shield," the -CF3 group is highly effective at blocking oxidative metabolism at the site of attachment.[10][14] Replacing a metabolically vulnerable methyl group with -CF3 is a well-established strategy to increase a drug's half-life and bioavailability.[10]
-
Difluoromethyl (-CF2H): The -CF2H group also significantly enhances metabolic stability compared to a methyl group.[5] However, the remaining C-H bond can still be a site of enzymatic oxidation, although this process is considerably slower than for a non-fluorinated analogue. This can be a strategic advantage, creating a "soft" metabolic spot that leads to predictable and potentially less toxic metabolites.
Bioisosterism and Target Interactions
Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[5]
-
Difluoromethyl (-CF2H) as a Versatile Bioisostere: The ability of the -CF2H group to act as a lipophilic H-bond donor makes it a unique bioisostere for hydroxyl, thiol, and amine groups.[1][11][16] This allows medicinal chemists to replace these often metabolically labile or chemically unstable groups while maintaining key interactions with the biological target.[11] For instance, replacing a phenol -OH with a -CF2H group can improve metabolic stability and fine-tune lipophilicity.[17]
-
Trifluoromethyl (-CF3) as a Bioisostere: The -CF3 group is often used as a bioisostere for a chlorine atom or a methyl group.[6] Its steric bulk and electronic properties can be leveraged to optimize binding affinity and selectivity.[9] For example, in the NSAID celecoxib, the -CF3 group is crucial for its selective inhibition of the COX-2 enzyme.[6]
Visualization: A Decision Framework for Group Selection
The choice between -CF2H and -CF3 often depends on the specific goals of the drug design program. The following diagram illustrates a simplified decision-making process.
Caption: Decision tree for selecting between -CF2H and -CF3 groups.
Part 3: Experimental Protocols for Evaluation
To empirically determine the impact of -CF2H versus -CF3 substitution, a series of standardized in vitro assays are essential. The causality behind these choices is to generate robust, comparable data to guide structure-activity relationship (SAR) studies.
Protocol: In Vitro Metabolic Stability Assay
Objective: To determine and compare the rate of metabolic degradation of -CF2H and -CF3 analogues.
Methodology:
-
Preparation: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing pooled human liver microsomes (e.g., final concentration 0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).[18]
-
Initiation: Pre-warm the mixture to 37°C. Add the test compound to achieve a final concentration (e.g., 1 µM). The metabolic reaction is initiated by adding an NADPH regenerating system.[18]
-
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins.[18]
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.
Experimental Rationale: Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, making them an excellent model for assessing Phase I metabolism.[18] The NADPH regenerating system is required to provide the necessary cofactors for these enzymes to function.
Visualization: Metabolic Stability Assay Workflow
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A Senior Application Scientist's Guide to the Structural Validation of Novel Derivatives from 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization.[1] The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] 1-Bromo-4-(difluoromethyl)-2-fluorobenzene is a particularly valuable building block, offering medicinal chemists a trifecta of strategically positioned functional handles.[3]
The bromine atom serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[4] The difluoromethyl (CHF₂) group is a well-regarded bioisostere for hydroxyl or thiol groups, capable of enhancing lipophilicity and metabolic stability.[5] Finally, the ortho-fluorine atom can modulate the electronic properties and conformation of the resulting derivatives.
This guide provides an in-depth comparison of the critical analytical techniques required to unambiguously validate the structures of novel derivatives synthesized from this key intermediate. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating workflow for researchers in the field.
Comparative Derivatization Strategies: Expanding the Core Scaffold
The reactivity of the aryl bromide in this compound makes it an ideal substrate for a variety of cross-coupling reactions. Below, we compare two of the most powerful and widely used methods for its derivatization.
| Reaction | Description | Key Reagents | Bond Formed | Significance |
| Suzuki-Miyaura Coupling | A palladium-catalyzed reaction between the aryl bromide and an organoboron species (e.g., boronic acid or ester).[6][7] | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, CsF), organoboron reagent. | C-C | Highly versatile for creating biaryl or aryl-alkenyl structures, common in many pharmaceutical agents.[8][9] |
| Buchwald-Hartwig Amination | A palladium-catalyzed reaction for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[10][11][12] | Pd catalyst, phosphine ligand (e.g., BINAP, XPhos), base (e.g., NaOt-Bu, K₃PO₄), amine. | C-N | A foundational method for synthesizing aryl amines, which are prevalent motifs in biologically active molecules.[10][13] |
The choice between these reactions is dictated by the desired final compound. However, regardless of the synthetic path taken, the resulting novel molecule requires rigorous structural confirmation.
The Validation Gauntlet: A Comparative Analysis of Spectroscopic and Analytical Techniques
The successful synthesis of a novel derivative is only half the battle. Unambiguous structural validation is paramount. For organofluorine compounds, a multi-technique approach is essential for irrefutable proof of structure.
Workflow for Structural Validation
The following diagram illustrates a logical workflow for validating a newly synthesized derivative.
Caption: Figure 1: General Workflow for Derivative Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For derivatives of this compound, a combination of ¹H, ¹³C, and, most critically, ¹⁹F NMR is required.
-
Expertise & Experience: The causality behind using ¹⁹F NMR lies in the unique properties of the ¹⁹F nucleus. It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments.[14] Furthermore, its chemical shifts are spread over a very wide range (~800 ppm), making the ¹⁹F spectrum highly sensitive to subtle changes in the local electronic environment.[14] This means that a successful cross-coupling reaction at the bromine position will cause a predictable and observable shift in the signals of both the ortho-fluorine and the difluoromethyl group, providing strong evidence of the transformation.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified derivative.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of fluorine-containing impurities.
-
Internal Standard: Add a small amount of an internal standard if quantitative analysis is needed. For ¹H and ¹³C, tetramethylsilane (TMS) is typically used (often present in the solvent). For ¹⁹F NMR, an external reference or a compound like trifluoroacetic acid can be used if precise chemical shift referencing is critical.[15]
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C and ¹⁹F, longer acquisition times may be necessary to achieve a good signal-to-noise ratio.
Data Comparison: Starting Material vs. Hypothetical Suzuki Product
| Technique | This compound (Starting Material) | Hypothetical Suzuki Product (e.g., coupled with phenylboronic acid) | Interpretation |
| ¹H NMR | Complex aromatic signals. A triplet for the CHF₂ proton (~6.5-7.0 ppm) due to coupling with the two fluorine atoms. | More complex aromatic signals due to the added phenyl ring. The CHF₂ triplet will still be present but may be slightly shifted. | Appearance of new aromatic protons confirms the addition of the phenyl group. |
| ¹⁹F NMR | Two signals: one for the aromatic fluorine and one for the CHF₂ group. | Two signals, but their chemical shifts will have changed due to the new C-C bond replacing the C-Br bond. | The shift in ¹⁹F signals is a key diagnostic indicator of a successful reaction at the bromine position. |
| ¹³C NMR | A signal for the carbon attached to bromine (~110-120 ppm). | The signal for the carbon formerly attached to bromine will disappear and be replaced by signals corresponding to the new biaryl linkage. | Confirms the formation of the new C-C bond. |
Mass Spectrometry (MS): Confirming the Molecular Formula
While NMR provides the structural framework, high-resolution mass spectrometry (HRMS) provides definitive confirmation of the molecular formula.
-
Trustworthiness: The power of HRMS lies in its ability to measure mass with extremely high accuracy (typically to within 5 parts per million). This allows for the calculation of a unique elemental composition. For these derivatives, a key self-validating feature is the isotopic pattern of bromine in any unreacted starting material. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, leading to a characteristic M and M+2 pattern. The disappearance of this pattern in the purified product is a strong indicator of a successful reaction. It's important to note that molecular ions of fluorinated compounds can sometimes be difficult to observe with standard electron ionization (EI), making softer ionization techniques like field ionization (FI) or chemical ionization (CI) potentially more suitable.[16]
Experimental Protocol: HRMS Sample Preparation (Direct Infusion)
-
Sample Preparation: Prepare a dilute solution of the purified sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Analysis: The sample is infused directly into the mass spectrometer (e.g., an ESI-TOF or Orbitrap instrument) for analysis. The instrument is calibrated to ensure high mass accuracy.
-
Data Processing: The resulting spectrum is analyzed to find the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The measured mass is compared to the theoretical mass calculated for the expected molecular formula.
Single Crystal X-ray Crystallography: The Unambiguous Gold Standard
When an absolute, irrefutable structural determination is required, single-crystal X-ray crystallography is the ultimate technique.[17][18] It provides a three-dimensional map of the molecule, revealing not just the connectivity of atoms but also precise bond lengths, bond angles, and stereochemistry.[19][20]
-
Authoritative Grounding: Unlike spectroscopic methods which provide data that must be interpreted to infer a structure, X-ray crystallography directly visualizes the atomic arrangement.[18] Its primary limitation is the requirement for a high-quality single crystal, which can be challenging and time-consuming to grow.[20] However, when successful, the resulting structure is considered definitive proof.
Experimental Protocol: Crystal Growth (General Guidance)
-
Purification: The compound must be highly pure (>99%).
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Crystal Selection: Once suitable crystals have formed (ideally >20 µm in all dimensions), they can be mounted and analyzed using a diffractometer.[20]
Comparative Summary of Validation Techniques
Caption: Figure 2: Data Comparison from Validation Techniques
| Technique | Information Provided | Pros | Cons | Causality & Insight |
| NMR Spectroscopy | Atomic connectivity, electronic environment, 2D/3D correlations.[21][22] | Non-destructive, relatively fast, provides rich structural detail. | Requires soluble sample, interpretation can be complex for large molecules. | The most informative technique for routine confirmation. ¹⁹F NMR is especially diagnostic for these compounds.[14] |
| Mass Spectrometry | Molecular weight and elemental formula (HRMS).[23][24] | High sensitivity, requires very little sample, confirms elemental composition. | Provides little connectivity information, molecular ion may be unstable.[16] | Essential for validating the expected atomic constituents and confirming the success of the reaction at a formula level. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, stereochemistry.[17][19] | Provides definitive, "gold standard" proof of structure. | Requires a suitable single crystal, which can be difficult to obtain. | The only technique that directly "sees" the molecule, eliminating any ambiguity from spectroscopic interpretation. |
Conclusion
Validating the structure of novel derivatives from this compound demands a rigorous, multi-faceted analytical approach. While a successful synthesis is the first step, it is the synergistic application of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry, and, when possible, single-crystal X-ray crystallography that provides the necessary layers of evidence for unequivocal structural assignment. By understanding the strengths and limitations of each technique and the causal logic behind their application, researchers can proceed with confidence, ensuring the scientific integrity of their findings and accelerating the drug development process.
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A Researcher's Guide to Assessing the Metabolic Stability of Compounds Containing a Difluoromethyl Group
Introduction: The Strategic Value of the Difluoromethyl Group in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone for enhancing molecular properties. Among fluorinated motifs, the difluoromethyl (CF₂H) group holds a privileged position. It is frequently employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups. What makes the CF₂H group particularly compelling is its dual nature: it acts as a lipophilic hydrogen bond donor, a rare and valuable characteristic that can enhance target engagement while simultaneously improving pharmacokinetic profiles.
A primary driver for its use is the significant enhancement in metabolic stability it often confers upon a parent molecule.[1][2] Metabolism, the body's process of chemically modifying xenobiotics for elimination, is a critical hurdle in drug development. Rapid metabolism can lead to low bioavailability and a short duration of action, requiring higher or more frequent dosing. By strategically replacing a metabolically vulnerable hydrogen atom with a CF₂H group, chemists can effectively "shield" the molecule from enzymatic degradation. This guide provides an in-depth comparison of the metabolic stability of CF₂H-containing compounds, details the experimental workflows used for their assessment, and explains the biochemical principles that underpin their stability.
The Biochemical Basis of Stability: Why the CF₂H Group Resists Metabolism
To appreciate why the difluoromethyl group is so effective, one must first understand the primary mechanism of drug metabolism. The process is broadly divided into two phases:
-
Phase I Metabolism: This phase involves the introduction or unmasking of polar functional groups. The most important family of enzymes responsible for these reactions are the Cytochrome P450s (CYPs), which are heme-containing monooxygenases predominantly found in the liver.[3][4][5] CYPs catalyze a variety of oxidative reactions, with the hydroxylation of aliphatic C-H bonds being one of the most common pathways for drug clearance.[6]
-
Phase II Metabolism: In this phase, the modified compounds are conjugated with endogenous polar molecules (like glucuronic acid), making them more water-soluble and easier to excrete.[7][8]
The enhanced stability of the CF₂H group is rooted in fundamental principles of physical organic chemistry. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a typical carbon-hydrogen (C-H) bond.[9] This inherent strength makes the C-F bond much more resistant to the oxidative cleavage mechanisms employed by CYP enzymes.[10][11] While the CF₂H group still possesses a C-H bond, the powerful electron-withdrawing effect of the two adjacent fluorine atoms deactivates it towards oxidative attack.
Therefore, when a metabolically labile C-H bond on a drug candidate is replaced by a C-F bond or a CF₂H group, the rate of CYP-mediated oxidation at that position is dramatically reduced, prolonging the compound's half-life.
Figure 1: Simplified comparison of metabolic pathways for labile vs. stabilized groups.
Experimental Guide: Quantifying Metabolic Stability
The gold standard for assessing metabolic stability in early drug discovery is through in vitro assays using liver-derived preparations.[12][13] These assays measure the rate at which a compound is consumed over time, allowing for the calculation of key predictive parameters.
Key In Vitro Systems
-
Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells and are rich in Phase I enzymes, particularly CYPs.[8][14] They are cost-effective, easily adaptable for high-throughput screening, and are the workhorse for initial metabolic stability assessment.[15] Their main limitation is the absence of cytosolic enzymes and cellular transport mechanisms.[15][16]
-
Hepatocytes: These are intact, viable liver cells that contain the full complement of metabolic enzymes (Phase I and II) and transporters.[15][16] They provide a more physiologically relevant model but are more expensive and subject to donor variability.[15]
-
S9 Fraction: This is a supernatant fraction of liver homogenate that contains both microsomal and cytosolic enzymes, offering a more comprehensive metabolic picture than microsomes alone.[8][12]
Core Protocol: Liver Microsomal Stability Assay
This protocol describes a typical experiment to determine the rate of metabolic clearance of a CF₂H-containing compound.
Objective: To measure the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes (HLM).
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (contains NADPH, glucose-6-phosphate, and G6P dehydrogenase)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Internal Standard (for LC-MS/MS analysis)
-
Acetonitrile (ACN), cold
Procedure:
-
Preparation:
-
Thaw liver microsomes and other reagents on ice.
-
Prepare a microsomal suspension in phosphate buffer to a final concentration of 0.5-1.0 mg/mL. Keep on ice.
-
Prepare the test compound working solution by diluting the stock solution in buffer to an intermediate concentration. The final incubation concentration is typically 1 µM to minimize enzyme saturation.
-
-
Incubation:
-
The reaction is typically run in a 96-well plate format in a temperature-controlled shaker (37°C).
-
Add the microsomal suspension to the wells.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Immediately after adding NADPH, add the test compound to start the reaction (this is the t=0 time point).
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells.
-
Quenching is achieved by adding a 2-3 fold volume of cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts all enzymatic activity.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate Percent Remaining: Determine the percentage of the test compound remaining at each time point relative to the 0-minute sample.
-
Determine Elimination Rate (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative elimination rate constant (-k).
-
Calculate Half-Life (t½): Use the formula: t½ = 0.693 / k .
-
Calculate Intrinsic Clearance (CLint): Use the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) .[17]
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A Senior Application Scientist's Guide to Palladium Catalysis with Fluorinated Substrates: A Comparative Efficacy Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical synthesis. The unique properties imparted by fluorine—enhanced metabolic stability, altered lipophilicity, and modulated bioavailability—are highly sought after. Palladium-catalyzed cross-coupling reactions stand as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds involving these fluorinated building blocks. However, the inherent challenge of activating the strong carbon-fluorine (C-F) bond, a consequence of fluorine's high electronegativity, necessitates a nuanced approach to catalyst selection.
This guide provides an in-depth, comparative analysis of the efficacy of various palladium catalysts for cross-coupling reactions with fluorinated substrates. Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind catalyst choice, offering field-proven insights to empower you to select the optimal catalytic system for your specific synthetic challenge.
The Challenge of Fluorinated Substrates in Palladium Catalysis
The success of a palladium-catalyzed cross-coupling reaction hinges on a delicate balance of elementary steps within the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The presence of fluorine on an aromatic or vinylic substrate significantly impacts the electronic properties of the molecule, thereby influencing each of these steps.
The primary hurdle is often the initial oxidative addition of the fluorinated electrophile to the Pd(0) center. The strong C-F bond is notoriously difficult to cleave. Consequently, traditional palladium catalysts that are effective for aryl chlorides, bromides, and iodides often falter with their fluorinated counterparts. To overcome this, specialized ligands and catalyst systems have been developed to enhance the electron density at the palladium center, facilitating the cleavage of the C-F bond.
Comparative Efficacy of Palladium Catalysts
The choice of the palladium catalyst is paramount for achieving high yields and reaction efficiency. The following sections provide a comparative overview of different classes of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with fluorinated substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a stalwart for the formation of biaryl and vinyl-aryl structures. When dealing with fluoroarenes, the selection of the ligand is critical.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Insights & Causality |
| Pd(OAc)₂ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 2 | 98 | The bulky and electron-rich nature of P(t-Bu)₃ increases the electron density on the palladium center, promoting the oxidative addition of the otherwise unreactive C-F bond.[1] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | The biarylphosphine ligand XPhos provides a combination of steric bulk and electronic richness that is highly effective for activating C-F bonds. The pre-catalyst form ensures efficient generation of the active Pd(0) species. |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | Similar to XPhos, SPhos is a highly effective biarylphosphine ligand for Suzuki couplings of challenging substrates. The choice between XPhos and SPhos can be substrate-dependent. |
| Pd₂(dba)₃ / trimethylphosphine | PMe₃ | Cs₂CO₃ | DME | reflux | - | up to 87 | For (fluoroarene)tricarbonylchromium(0) complexes, the combination of a simple, electron-rich phosphine like PMe₃ and a strong base can be effective.[2] |
Buchwald-Hartwig Amination: Crafting C-N Bonds
The formation of arylamines from fluoroarenes is a common transformation in medicinal chemistry. The choice of ligand is crucial, with bulky biarylphosphines often being the catalysts of choice.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Insights & Causality |
| Pd(OAc)₂ / RuPhos | RuPhos | NaOt-Bu | Toluene | 100 | 18 | 95 | RuPhos is particularly effective for the coupling of secondary amines, including sterically hindered ones. Its structure is thought to facilitate the reductive elimination step.[3] |
| Pd(OAc)₂ / SPhos | SPhos | NaOt-Bu | Toluene | 100 | 18 | 92 | SPhos is a versatile and broadly applicable ligand for a wide range of primary and secondary amines, making it a good first choice for screening.[3] |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | - | - | Good | For aryl perfluorooctanesulfonates, the bidentate ligand BINAP has been shown to be effective.[4] |
| XantPhos Pd G3 | XantPhos | DBU | MeCN/PhMe | 140 | 1 | Good | The use of a milder organic base like DBU can be advantageous for substrates with base-sensitive functional groups. The XantPhos ligand is well-suited for these conditions.[5] |
Sonogashira Coupling: Assembling C-C Triple Bonds
The Sonogashira reaction provides a powerful means of accessing aryl and vinyl alkynes. The steric and electronic properties of both the alkyne and the phosphine ligand play a significant role in catalyst performance.
| Catalyst System | Ligand | Base | Co-catalyst | Solvent | Temp. (°C) | Key Insights & Causality |
| PdI₂ / PPh₃ | PPh₃ | DIPEA | - | DMF | 80 | For carbonylative Sonogashira coupling, the classic PPh₃ ligand can be effective.[6] |
| Pd(0) / P(t-Bu)₃ | P(t-Bu)₃ | Amine | Cu(I) | Various | RT - 100 | For sterically undemanding alkynes, the highly electron-rich P(t-Bu)₃ often provides the most active catalyst.[7] |
| Pd(0) / t-BuPCy₂ | t-BuPCy₂ | Amine | Cu(I) | Various | RT - 100 | For moderately hindered alkynes, a ligand with intermediate steric bulk like t-BuPCy₂ can be optimal.[7] |
| Pd(0) / PCy₃ | PCy₃ | Amine | Cu(I) | Various | RT - 100 | For extremely bulky alkynes, the less electron-rich but sterically demanding PCy₃ can lead to better results.[7] |
Heck Reaction: Vinylic C-H Functionalization
The Heck reaction allows for the coupling of aryl or vinyl halides with alkenes. With fluorinated substrates, palladacycles have emerged as highly effective catalysts.
| Catalyst System | Catalyst Type | Base | Solvent | Temp. (°C) | Yield (%) | Key Insights & Causality |
| Herrmann-Beller Palladacycle | Palladacycle | NaOAc | DMF | - | >90 | Palladacycles are often more stable and active than catalysts generated in situ from Pd(OAc)₂ and phosphine ligands, particularly for challenging substrates like fluoroarenes.[8] |
| 4-hydroxyacetophenone oxime-derived palladacycle | Palladacycle | - | - | - | Good | This palladacycle has been shown to be an efficient source of Pd nanoparticles for Heck-type reactions with fluorinated diazonium salts.[8] |
| Pd(dba)₂ / dppb | Pd(0) with bidentate phosphine | Et₃N | Toluene | 80 | 81 | For the Mizoroki-Heck reaction of gem-difluoroalkenes, a Pd(0) source with a bidentate phosphine ligand like dppb can be highly effective.[2] |
Mechanistic Considerations: The "Why" Behind Catalyst Selection
The data presented above highlights that there is no "one-size-fits-all" solution for palladium-catalyzed reactions with fluorinated substrates. The optimal catalyst is highly dependent on the specific transformation and the nature of the coupling partners. A deeper understanding of the catalytic cycle provides the rationale for these choices.
The Catalytic Cycle: A Delicate Dance of Elementary Steps
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: This is often the rate-limiting step for fluorinated substrates. Electron-rich and sterically bulky phosphine ligands, such as the biarylphosphines (XPhos, SPhos, RuPhos), enhance the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the electron-deficient C-F bond.
-
Transmetalation (in Suzuki-Miyaura): The transfer of the organic group from the organoboron reagent to the palladium center is a crucial step. The nature of the base is critical here, as it activates the boronic acid.
-
Reductive Elimination: This final step, where the C-N or C-C bond is formed and the product is released, is also influenced by the ligand. Steric bulk on the ligand can promote this step by bringing the coupling partners into close proximity.
Experimental Protocols: A Practical Guide
The following are generalized, yet robust, starting points for performing palladium-catalyzed cross-coupling reactions with fluorinated substrates. Optimization of specific parameters may be required for novel substrates.
General Workflow for a Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk tube, combine the fluoroarene (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with vigorous stirring for the indicated time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Workflow for a Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
Reaction Setup (in a glovebox or under inert atmosphere): To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-5 mol%), ligand (if necessary), and base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Reagent Addition: Add the fluoroarene (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat the mixture to the specified temperature (e.g., 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.
Conclusion: A Data-Driven Approach to Catalyst Selection
The successful application of palladium catalysis to reactions involving fluorinated substrates is a testament to the significant advances in ligand and catalyst design. As this guide has demonstrated, a deep understanding of the interplay between the substrate, catalyst, and reaction conditions is essential for achieving optimal results. By leveraging the comparative data and mechanistic insights provided, researchers can move beyond trial-and-error and make informed, data-driven decisions in their catalyst selection, ultimately accelerating the synthesis of novel fluorinated molecules for a wide range of applications.
References
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Zhang, Y., et al. (2023). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters. [Link]
-
Espinosa, M. R., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Advanced Synthesis & Catalysis. [Link]
-
Herrmann, W. A., et al. (1999). Application of palladacycles in Heck type reactions. Journal of Organometallic Chemistry. [Link]
-
Xiao, J., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts. [Link]
-
Feng, C., et al. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. Organic Letters. [Link]
-
Saeki, T., et al. (2007). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Luo, J., et al. (2011). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]
-
Schilz, M., & Plenio, H. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Difluoromethylation Reagents
Authored for Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF₂H) group is a cornerstone strategy in modern medicinal chemistry and materials science. Its unique ability to act as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups allows for the fine-tuning of a molecule's physicochemical properties, such as metabolic stability and membrane permeability. This guide provides an in-depth comparison of the primary reagents used for difluoromethylation, offering field-proven insights, comparative data, and detailed experimental protocols to inform your selection and application.
The Evolving Landscape of Difluoromethylation
Historically, the synthesis of CF₂H-containing molecules was hampered by the use of harsh or inconvenient reagents like chlorodifluoromethane gas.[1] The last two decades, however, have seen a surge in the development of more practical and versatile reagents.[2] These modern tools can be broadly categorized by their reactive mechanism: nucleophilic, electrophilic, and radical. The choice of reagent is dictated by the substrate's electronic properties, functional group tolerance, and the desired regioselectivity.
dot graph "Difluoromethylation_Strategies" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Reagent" { label="Reagent Type"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Nucleophilic" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Radical" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Electrophilic" [fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Mechanism" { label="Primary Mechanism"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Difluorocarbene (:CF₂)"; "CF₂H Radical (•CF₂H)"; "Formal 'CF₂H⁺' Transfer"; }
subgraph "cluster_KeyReagents" { label="Key Reagent Examples"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "TMSCF₂H"; "NaSO₂CF₂H"; "Zn(SO₂CF₂H)₂"; "Ar₂S⁺-CF₂H"; }
"Nucleophilic" -> "Difluorocarbene (:CF₂)" [label=" generates"]; "Difluorocarbene (:CF₂)" -> "TMSCF₂H" [label=" e.g."]; "Difluorocarbene (:CF₂)" -> "NaSO₂CF₂H" [label=" e.g."];
"Radical" -> "CF₂H Radical (•CF₂H)" [label=" generates"]; "CF₂H Radical (•CF₂H)" -> "Zn(SO₂CF₂H)₂" [label=" e.g."];
"Electrophilic" -> "Formal 'CF₂H⁺' Transfer" [label=" enables"]; "Formal 'CF₂H⁺' Transfer" -> "Ar₂S⁺-CF₂H" [label=" e.g."]; } Caption: Overview of Difluoromethylation Strategies.
Comparative Analysis of Key Reagent Classes
Choosing the right reagent requires a clear understanding of its strengths, weaknesses, and mechanistic underpinnings. The following sections compare the most prevalent classes of difluoromethylating agents.
Nucleophilic Reagents: The Workhorses
These reagents are among the most established and are prized for their utility in difluoromethylating a wide range of electrophiles, particularly carbonyls, and for O-, S-, and N-difluoromethylation. Most operate via the in situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate that is trapped by a nucleophile.
(Difluoromethyl)trimethylsilane (TMSCF₂H) is a versatile and commercially available liquid precursor.[3] Its activation by a fluoride source (e.g., CsF, TBAF) or a strong base generates a transient difluoromethyl anion, which rapidly eliminates fluoride to produce difluorocarbene. This pathway makes it highly effective for the difluoromethylation of phenols, thiols, amines, and activated C-H acids like β-ketoesters.[4][5]
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) offers an operationally simple, inexpensive, and solid alternative.[1] Upon heating, it undergoes decarboxylation to generate difluorocarbene. This method avoids the need for strong bases or fluoride activators, making it suitable for base-sensitive substrates. Its primary application is the O-difluoromethylation of phenols.[1]
dot graph "TMSCF2H_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"TMS-CF₂H" [shape=cds, fillcolor="#F1F3F4"]; "F⁻" [shape=plaintext, fontcolor="#EA4335"]; "Intermediate" [label="[TMS-CF₂H-F]⁻", style=dashed]; "Carbene" [label=":CF₂", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Nucleophile" [label="Nu-H", shape=cds, fillcolor="#F1F3F4"]; "Product" [label="Nu-CF₂H", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
"TMS-CF₂H" -> "Intermediate" [arrowhead=none]; "F⁻" -> "Intermediate" [label="Activator"]; "Intermediate" -> "Carbene" [label="- TMS-F\n- F⁻"]; "Carbene" -> "Product" [arrowhead=none]; "Nucleophile" -> "Product" [label="Trapping"]; } Caption: Mechanism of Difluorocarbene Generation from TMSCF₂H.
Radical Reagents: For C-H Functionalization
Radical difluoromethylation has revolutionized late-stage functionalization, particularly for the direct C-H difluoromethylation of (hetero)arenes.[2][6] These methods typically feature mild, often photoredox-catalyzed conditions and exhibit excellent functional group tolerance.[7]
Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂) , often called the "Baran reagent," is a bench-stable, easy-to-handle white powder.[8] It serves as an excellent precursor to the difluoromethyl radical (•CF₂H) upon oxidation with an agent like tert-butyl hydroperoxide (TBHP) or via photoredox catalysis. Its high efficacy in the direct difluoromethylation of electron-deficient heterocycles has made it a go-to reagent in medicinal chemistry discovery labs.[9]
Difluoroacetic Acid and its Derivatives can also serve as radical precursors under photoredox conditions, offering a cost-effective alternative.[10] These methods often involve activation with a photocatalyst and an oxidant to generate the •CF₂H radical.
Electrophilic Reagents: A Niche but Powerful Class
Electrophilic reagents formally deliver a "CF₂H⁺" synthon and are used for difluoromethylating strong nucleophiles. Their development has been more challenging compared to their trifluoromethyl counterparts.[11]
S-(Difluoromethyl)diarylsulfonium Salts are among the most effective electrophilic reagents developed.[12] These compounds are typically stable solids that can difluoromethylate soft nucleophiles like phosphines, tertiary amines, and thiols under mild conditions.[12][13] However, their reactivity is often insufficient for C-difluoromethylation of common carbon nucleophiles or O-difluoromethylation of phenols.[12]
Comparative Data Summary
| Reagent/Class | Reagent Type | Form | Typical Substrates | Key Advantages | Key Limitations |
| TMSCF₂H | Nucleophilic (Carbene) | Liquid | Phenols, Thiols, Amines, β-Ketoesters | High reactivity, commercially available | Requires fluoride activator or strong base, moisture sensitive |
| ClCF₂CO₂Na | Nucleophilic (Carbene) | Solid | Phenols | Inexpensive, operationally simple, solid | Requires elevated temperatures, limited substrate scope |
| Zn(SO₂CF₂H)₂ | Radical | Solid | (Hetero)arenes, Alkenes | Bench-stable, excellent for C-H functionalization, mild conditions | Requires stoichiometric oxidant or photocatalyst |
| Sulfonium Salts | Electrophilic | Solid | Thiols, Phosphines, Amines | Direct "CF₂H⁺" source, stable solid | Limited to strong/soft nucleophiles, not for C- or O-difluoromethylation |
Experimental Protocols: From Bench to Practice
The following protocols are representative examples for the application of key reagents. Safety Precaution: All difluoromethylation reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some reagents can be toxic and require handling under an inert atmosphere.[14][15]
Protocol 1: O-Difluoromethylation of a Phenol using TMSCF₂H
This protocol is adapted from a procedure for the difluoromethylation of disulfides, which follows a similar principle of nucleophilic activation.[3]
-
Objective: To synthesize 1-(difluoromethoxy)-4-nitrobenzene from 4-nitrophenol.
-
Materials:
-
4-Nitrophenol (1.0 mmol, 139 mg)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H) (2.0 mmol, 244 mg, 0.26 mL)
-
Cesium Fluoride (CsF) (2.2 mmol, 334 mg)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 4-nitrophenol and cesium fluoride.
-
Add anhydrous DMF via syringe and stir the mixture at room temperature for 10 minutes to form the phenoxide.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add TMSCF₂H to the stirring suspension via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl difluoromethyl ether.
-
Protocol 2: Radical C-H Difluoromethylation of a Heterocycle using Zn(SO₂CF₂H)₂
This protocol is based on the direct difluoromethylation methodology developed by Baran and coworkers.[9]
-
Objective: To synthesize 2-(difluoromethyl)quinoline from quinoline.
-
Materials:
-
Quinoline (1.0 mmol, 129 mg, 0.12 mL)
-
Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂) (1.5 mmol, 416 mg)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (3.0 mmol, 0.39 mL)
-
Dichloromethane (DCM) (5 mL)
-
Water (5 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a stir bar, add quinoline and Zn(SO₂CF₂H)₂.
-
Add DCM and water to create a biphasic system.
-
Stir the mixture vigorously at room temperature.
-
Add TBHP dropwise to the reaction mixture over 5 minutes.
-
Continue to stir the reaction vigorously at room temperature for 18-24 hours. The flask can be left open to the atmosphere.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, a second portion of the zinc reagent and TBHP can be added.[9]
-
Upon completion, dilute the mixture with DCM (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ solution (15 mL) to quench excess peroxide, then wash with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Setup" { label="Reaction Setup"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Charge_Flask" [label="Charge Flask with\nSubstrate & Reagents"]; "Add_Solvent" [label="Add Solvent(s)"]; "Initiate" [label="Add Initiator\n(e.g., TBHP, Base)"]; }
subgraph "cluster_Reaction" { label="Reaction & Monitoring"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Stir" [label="Stir at Defined\nTemperature & Time"]; "Monitor" [label="Monitor Progress\n(TLC / LC-MS)"]; }
subgraph "cluster_Workup" { label="Workup & Purification"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Quench" [label="Quench Reaction"]; "Extract" [label="Liquid-Liquid\nExtraction"]; "Dry_Concentrate" [label="Dry & Concentrate\nOrganic Phase"]; "Purify" [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Charge_Flask" -> "Add_Solvent" -> "Initiate" -> "Stir" -> "Monitor"; "Monitor" -> "Quench" -> "Extract" -> "Dry_Concentrate" -> "Purify"; } Caption: General Experimental Workflow for Difluoromethylation.
Future Outlook
The field of difluoromethylation continues to evolve rapidly. Key challenges being addressed include achieving higher regioselectivity in C-H functionalization, developing catalytic and enantioselective methods, and designing more cost-effective and environmentally benign reagents.[14] As our understanding of fluorine chemistry deepens, we can expect the development of next-generation reagents that offer even greater precision, efficiency, and scalability for the synthesis of novel difluoromethylated compounds.
References
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-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
Li, C., et al. (2021). Introduction of Difluoromethyl Through Radical Pathways. ResearchGate. Available at: [Link]
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Li, G., et al. (2024). Radiodifluoromethylation of well-functionalized molecules. PMC - NIH. Available at: [Link]
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Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers. Available at: [Link]
-
Hu, J., et al. (2015). Recent Advances in Difluoromethylation Reaction. Current Organic Chemistry. Available at: [Link]
-
Xie, Q., et al. (2019). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Angewandte Chemie International Edition. Available at: [Link]
-
Prakash, G. K. S., et al. (2009). Development of Electrophilic Trifluoromethylating Reagents. ResearchGate. Available at: [Link]
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Ji, Y., et al. (2011). A New Reagent for Direct Difluoromethylation. PMC - NIH. Available at: [Link]
-
Wang, F., et al. (2026). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. Organic Letters. Available at: [Link]
-
Jones, G. O., et al. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Chemical Communications. Available at: [Link]
-
Li, Q., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules. Available at: [Link]
-
MacMillan, D. W. C., et al. (2020). Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
-
Hu, J., et al. (2019). A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br. Angewandte Chemie International Edition. Available at: [Link]
-
Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews. Available at: [Link]
-
Wang, P., et al. (2026). Difluoromethylation of Arylsulfonium Salts with TMSCF 2 H. ResearchGate. Available at: [Link]
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Yagupolskii, L. M., et al. (1995). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. Available at: [Link]
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Prakash, G. K. S., et al. (2007). New electrophilic difluoromethylating reagent. Organic Letters. Available at: [Link]
-
Prakash, G. K. S., et al. (2007). New electrophilic difluoromethylating reagent. Semantic Scholar. Available at: [Link]
-
Besset, T., et al. (2019). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Communications. Available at: [Link]
-
Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. Available at: [Link]
-
Chemistry World. (2012). Simple one stop shop for difluoromethylation. Chemistry World. Available at: [Link]
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A Cost-Benefit Analysis for the Synthetic Utility of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
Introduction
The difluoromethyl (CF₂H) group has become a privileged motif in modern medicinal chemistry and agrochemical design. Its unique ability to act as a lipophilic hydrogen bond donor and serve as a bioisosteric replacement for hydroxyl, thiol, or amine groups allows for the fine-tuning of a molecule's physicochemical properties, such as membrane permeability, metabolic stability, and binding affinity.[1] This has fueled the development of numerous synthetic methodologies for its introduction into organic scaffolds.[2]
This guide provides an in-depth cost-benefit analysis of utilizing 1-Bromo-4-(difluoromethyl)-2-fluorobenzene as a key building block in synthetic campaigns. We will move beyond a simple catalog of reactions to dissect the strategic advantages and disadvantages of this reagent in comparison to alternative synthetic pathways. This analysis is designed for researchers, medicinal chemists, and process development professionals who must weigh factors of cost, efficiency, scalability, and synthetic flexibility in their projects. We will examine its performance in common transformations, provide actionable experimental protocols, and present a comparative framework against late-stage difluoromethylation techniques.
Reactivity Profile and Strategic Value
This compound is a trifunctionalized aromatic ring, offering several strategic advantages. The C-Br bond is the primary reactive handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for constructing C-C, C-N, and C-O bonds. The ortho-fluorine atom can influence the electronic properties and conformation of the resulting products, potentially enhancing biological activity or modulating pKa. The difluoromethyl group, being relatively robust, is carried through these transformations, ensuring its presence in the final target molecule.
This "building block" approach, where a key functionalized ring is pre-assembled, offers a convergent and often highly reliable route to a target library. The primary value proposition is the high fidelity and predictability of well-established cross-coupling reactions on the C-Br bond.
| Property | Value |
| CAS Number | 749932-17-0[3][4] |
| Molecular Formula | C₇H₄BrF₃[4] |
| Molecular Weight | 225.01 g/mol [4] |
| Appearance | Liquid |
| Primary Reactive Site | C(sp²)-Br bond for cross-coupling |
Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling
One of the most common applications for this building block is in Suzuki-Miyaura cross-coupling to form biaryl structures, which are prevalent in pharmaceuticals. The reaction is valued for its broad functional group tolerance and generally high yields.
Experimental Protocol: Synthesis of 4'-Difluoromethyl-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile
This protocol details a representative Suzuki coupling, demonstrating the practical application of the title compound.
Rationale for Experimental Choices:
-
Catalyst System: Pd(dppf)Cl₂ is chosen for its high efficiency in coupling aryl bromides, its stability, and its good performance with a wide range of boronic acids. The dppf ligand provides the right balance of electron richness and steric bulk to facilitate both oxidative addition and reductive elimination steps.
-
Base: K₂CO₃ is a moderately strong inorganic base sufficient to drive the transmetalation step without causing unwanted side reactions, such as hydrolysis of the nitrile group on the coupling partner.
-
Solvent System: A mixture of 1,4-dioxane and water is standard for Suzuki couplings. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
-
Temperature: Heating to 90 °C provides the necessary thermal energy to overcome the activation barriers for the catalytic cycle, ensuring a reasonable reaction time.
Step-by-Step Methodology:
-
To a 25 mL round-bottom flask, add this compound (225 mg, 1.0 mmol, 1.0 equiv.), (4-cyanophenyl)boronic acid (162 mg, 1.1 mmol, 1.1 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 41 mg, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (6 mL) and deionized water (2 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C in an oil bath for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.
Comparative Analysis with Alternative Strategies
The primary decision point for a synthetic chemist is whether to use a pre-functionalized building block like this compound or to introduce the difluoromethyl group at a later stage onto a more complex intermediate.
Sources
A Comparative Guide to Cross-Coupling Reactions on Fluorinated Substrates for Pharmaceutical Development
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic profiles.[1][2][3] However, the synthesis of these valuable fluorinated compounds is not without its challenges, particularly when employing robust and versatile cross-coupling methodologies. The inert nature of the carbon-fluorine (C-F) bond presents a significant hurdle for conventional catalytic systems.[4][5]
This guide provides a comprehensive literature review and comparative analysis of various cross-coupling reactions on common fluorinated substrates. We will delve into the mechanistic nuances, compare the performance of different catalytic systems, and provide actionable experimental protocols to empower scientists in this critical area of drug discovery. Our focus is on providing a clear, objective comparison of Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions, alongside the emerging field of C-H functionalization, to facilitate informed decisions in the laboratory.
The Challenge of C-F Bond Activation
The strength of the C-F bond is the primary obstacle in cross-coupling reactions of fluorinated substrates. Traditional palladium catalysts, highly effective for C-Cl, C-Br, and C-I bond activation, often struggle to break the more polarized and stronger C-F bond.[4] This has necessitated the development of more reactive catalytic systems, often employing nickel or specialized ligands for palladium, to achieve efficient transformations.[6][7][8] Furthermore, undesired side reactions, such as hydrodehalogenation, can compete with the desired cross-coupling, reducing yields and complicating purification.[9][10]
Comparative Analysis of Key Cross-Coupling Reactions
The choice of cross-coupling reaction is dictated by several factors, including the nature of the fluorinated substrate, the desired bond formation, functional group tolerance, and the availability and toxicity of reagents. Below, we compare the most prevalent methods.
Suzuki-Miyaura Coupling: A Versatile Workhorse
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for C-C bond formation due to the stability and low toxicity of the boron reagents.[11] While challenging with fluoroarenes, significant progress has been made, particularly with electron-poor substrates.[12][13] The use of specialized ligands and nickel catalysts has expanded the scope to include a wider range of fluorinated compounds.[14]
Key Advantages:
-
Low toxicity of boron reagents: A significant advantage over organotin compounds used in Stille coupling.
-
Commercial availability of a wide range of boronic acids and their derivatives.
-
Generally good functional group tolerance.
Challenges and Considerations:
-
C-F activation can be sluggish, often requiring forcing conditions or highly active catalysts.[12]
-
Base sensitivity: The requisite base can be incompatible with sensitive functional groups.
Stille Coupling: Robust but with a Toxic Caveat
The Stille coupling utilizes organotin reagents and is known for its high functional group tolerance and insensitivity to the presence of water.[15] It often succeeds where Suzuki couplings fail, particularly with more challenging substrates. However, the toxicity of organotin compounds is a major drawback, limiting its application in pharmaceutical synthesis.[15] Comparative studies have shown that for certain substrates, Stille coupling can provide higher yields than Suzuki coupling.[16][17][18]
Key Advantages:
-
Excellent functional group tolerance.
-
Often effective for substrates where other methods fail.
Challenges and Considerations:
-
High toxicity of organotin reagents and byproducts.
-
Purification can be challenging due to tin residues.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is the go-to method for forming a bond between a terminal alkyne and an aryl or vinyl halide.[19][20] While traditionally challenging with fluoroarenes, recent advancements have enabled the coupling of terminal alkynes with unreactive aryl fluorides, sometimes even under transition-metal-free conditions.[19][21] The reaction is crucial for the synthesis of fluorinated alkynylbenzenes, important motifs in materials science and medicinal chemistry.[22]
Key Advantages:
-
Direct and efficient method for synthesizing aryl and vinyl alkynes.
-
Generally mild reaction conditions.
Challenges and Considerations:
-
Requires a copper co-catalyst in the traditional protocol, which can lead to side reactions.
-
Homocoupling of the alkyne can be a competing pathway.
Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of aryl amines from aryl halides.[23][24][25][26] The development of specialized ligands has enabled the coupling of a wide range of amines and anilines with fluorinated aryl halides and sulfonates.[23][27] This reaction is particularly important in drug development, as the aniline moiety is a common feature in many pharmaceuticals.
Key Advantages:
-
Broad substrate scope for both the amine and the aryl partner.
-
High functional group tolerance.
Challenges and Considerations:
-
Requires careful selection of ligand and base for optimal results.
-
Catalyst deactivation can be an issue with certain substrates.
Emerging Frontiers: C-H Functionalization and Photoredox Catalysis
Direct C-H functionalization offers a more atom- and step-economical approach to the synthesis of fluorinated molecules by avoiding the pre-functionalization of one of the coupling partners.[28][29] This field has seen rapid growth, with transition-metal-catalyzed methods enabling the direct arylation, alkenylation, and alkynylation of fluorinated arenes.[30]
Photoredox catalysis, often in combination with nickel catalysis, has emerged as a powerful strategy for conducting cross-coupling reactions under exceptionally mild conditions.[31][32] This approach allows for the formation of C-C bonds with a broad range of functional groups and has shown great potential for the late-stage functionalization of complex molecules.[31] Dual NHC/photoredox catalysis has also been developed for Suzuki-type couplings.[33][34][35]
Data-Driven Comparison of Catalytic Systems
To provide a clearer picture of the relative performance of different cross-coupling reactions, the following table summarizes typical reaction conditions and outcomes for the coupling of a generic fluoroarene.
| Reaction | Typical Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, NiCl₂(dme) | SPhos, XPhos, P(tBu)₃ | K₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-120 | 60-95 | Substrate dependent; Ni can be more effective. |
| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene, THF | 80-110 | 70-98 | High yields but toxic tin reagents.[16] |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, Piperidine | THF, DMF | RT-80 | 50-90 | Risk of alkyne homocoupling. |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 | 75-99 | Ligand choice is critical for success. |
| C-H Arylation | Pd(OAc)₂, Rh(I) complexes | - | Ag₂CO₃, K₂CO₃ | Toluene, o-xylene | 100-140 | 50-85 | Direct functionalization, often requires directing groups. |
This data is a generalized representation based on literature precedents and actual results will vary depending on the specific substrates and reaction conditions.
Experimental Workflows and Mechanistic Insights
Understanding the underlying mechanisms and experimental workflows is crucial for troubleshooting and optimizing cross-coupling reactions.
Catalytic Cycle for Palladium-Catalyzed Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling of a fluoroarene involves several key steps: oxidative addition of the aryl fluoride to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of a fluoroarene.
Representative Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of a Fluoroarene
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation: In a nitrogen-filled glovebox, add NiCl₂(dme) (5 mol%), a suitable phosphine ligand (e.g., PCy₃, 10 mol%), and the arylboronic acid (1.5 equiv) to an oven-dried reaction vial.
-
Reagent Addition: Add the fluoroarene (1.0 equiv) and a base such as K₃PO₄ (2.0 equiv).
-
Solvent: Add anhydrous toluene (0.2 M concentration with respect to the fluoroarene).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Nickel Catalyst: Nickel is generally more reactive than palladium for the activation of C-F bonds.[6][7]
-
Phosphine Ligand: Electron-rich and bulky phosphine ligands promote the oxidative addition step and stabilize the active catalytic species.
-
Base: A strong base is often required to facilitate the transmetalation step. K₃PO₄ is a common choice.
-
Anhydrous Conditions: Organometallic reagents and catalysts are often sensitive to moisture.
Workflow for Catalyst and Ligand Screening
Optimizing a cross-coupling reaction on a novel fluorinated substrate often requires screening a variety of catalysts, ligands, bases, and solvents. A parallel synthesis approach can significantly accelerate this process.
Caption: A systematic workflow for screening and optimizing cross-coupling reactions.
Conclusion and Future Outlook
The field of cross-coupling reactions on fluorinated substrates continues to evolve at a rapid pace. While significant progress has been made in overcoming the challenge of C-F bond activation, the development of more sustainable and efficient catalytic systems remains a key objective. The increasing adoption of nickel catalysis, photoredox methods, and C-H functionalization strategies is paving the way for the synthesis of increasingly complex and valuable fluorinated molecules.[6][28][31] For researchers in drug development, a thorough understanding of the strengths and limitations of each cross-coupling method is paramount for the successful and timely delivery of new therapeutic agents.
References
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ACS Catalysis. (2020). Aryl Fluoride Activation through Palladium–Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. [Link]
-
The Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]
-
ACS Catalysis. (2023). Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. [Link]
-
Organic Letters. (2021). Dual Nickel- and Photoredox-Catalyzed Reductive Cross-Coupling to Access Chiral Trifluoromethylated Alkanes. [Link]
-
Organic Chemistry Frontiers. (n.d.). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. [Link]
-
PubMed Central. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]
-
ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]
-
Weizmann Research Portal. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. [Link]
-
ResearchGate. (n.d.). Palladium catalysed Suzuki reactions of fluoroarenes. [Link]
-
ResearchGate. (n.d.). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
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-
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-
RSC Publishing. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]
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RSC Publishing. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]
-
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-
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-
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-
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-
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-
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-
(n.d.). Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. [Link]
-
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-
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-
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-
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-
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-
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-
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-
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-
PMC. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]
-
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A Comparative Mechanistic Guide to Palladium Insertion into the C-Br Bond of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
For researchers, medicinal chemists, and process development professionals, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern synthesis. The molecule 1-Bromo-4-(difluoromethyl)-2-fluorobenzene represents a valuable building block, incorporating two distinct fluorine motifs that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a target molecule.[1][2][3] The selective activation of its C-Br bond via palladium catalysis is the critical first step in a multitude of cross-coupling reactions.
This guide provides an in-depth, comparative analysis of the mechanistic pathways governing the oxidative addition of palladium into the C-Br bond of this electron-deficient substrate. We will dissect the influence of ligand choice and reaction conditions, moving beyond simple protocols to explain the causality behind these experimental variables. Our objective is to equip you with the mechanistic understanding required for rational catalyst selection and reaction optimization.
Section 1: The Substrate's Electronic Landscape
The reactivity of this compound is dictated by the electronic properties of its substituents. The fluorine atom at the C2 position and the difluoromethyl group (-CF2H) at the C4 position are both strongly electron-withdrawing. This electronic pull renders the aromatic ring electron-deficient, which has a direct and significant impact on the crucial oxidative addition step. An electron-deficient aromatic system generally accelerates the rate of palladium insertion by stabilizing the build-up of negative charge on the ipso-carbon in the transition state.[4] The C-Br bond is substantially weaker and more susceptible to cleavage by Pd(0) than the adjacent C-F bond, ensuring high chemoselectivity for the desired transformation.
Section 2: The Heart of the Reaction: Mechanistic Pathways of Oxidative Addition
The insertion of a low-valent palladium species, typically a Pd(0) complex, into the aryl C-Br bond is the gateway to the catalytic cycle. While often depicted as a single step, this process can proceed through distinct, competing pathways. The choice of palladium ligands and the polarity of the solvent are critical determinants of the operative mechanism.[5][6] Computational and experimental studies have identified two primary mechanistic routes for aryl halides: the concerted three-centered pathway and the SNAr-like displacement pathway.[5][6][7]
Pathway A: The Concerted Three-Centered Mechanism
This is the classically accepted and most frequently encountered mechanism for the oxidative addition of aryl halides to Pd(0).[7] The reaction proceeds through a single, synchronous transition state where the C-Br bond breaks as two new bonds, Pd-C and Pd-Br, begin to form.
Key Characteristics:
-
Stereochemistry: Proceeds with retention of stereochemistry at the carbon center (not applicable for this sp² carbon, but a key feature for alkyl halides).
-
Transition State: A three-membered, cyclic transition state involving the palladium, the ipso-carbon, and the bromine atom.
-
Ligand Influence: Favored by less coordinating or bulky ligands that promote the formation of a coordinatively unsaturated, 12-electron Pd(0)L species, although it also occurs with 14-electron Pd(0)L₂ complexes.[5]
-
Solvent Effects: Less sensitive to solvent polarity compared to the SNAr-like pathway.
Caption: The SNAr-like mechanism for palladium oxidative addition.
Section 3: Comparative Analysis and Experimental Design
The choice between these pathways is not merely academic; it has profound implications for reaction kinetics, selectivity, and overall efficiency. The electron-withdrawing nature of the -F and -CF2H groups on our target substrate makes the SNAr-like pathway particularly relevant.
| Feature | Concerted Three-Centered Mechanism | SNAr-like (Displacement) Mechanism |
| Nature of C-Br Cleavage | Synchronous with Pd-C/Pd-Br bond formation | Heterolytic, subsequent to Pd-C bond formation |
| Key Intermediate/TS | Neutral, three-centered transition state [5] | Polar, charge-separated transition state [5][6] |
| Favored by Ligands | Less donating, bulky phosphines (promoting PdL) | Strongly σ-donating ligands (e.g., P(tBu)₃, NHCs) [8] |
| Favored by Substrate | General for most aryl halides | Highly electron-deficient aryl halides [4] |
| Solvent Polarity Effect | Minor influence | Significant rate acceleration in polar solvents [6] |
| Coordination Number | Favored by 12e⁻ PdL, but possible for 14e⁻ PdL₂ [5] | Strongly favored by 14e⁻ PdL₂ [5] |
Section 4: Experimental Protocols for Mechanistic Elucidation
To distinguish between these pathways and optimize a cross-coupling reaction, a combination of kinetic, spectroscopic, and computational studies is essential.
Protocol 1: Kinetic Analysis via Reaction Progress Monitoring
This protocol aims to determine the reaction order with respect to the catalyst, substrate, and ligand, providing insight into the rate-determining step.
Objective: To determine if oxidative addition is the turnover-limiting step and probe electronic effects.
Methodology:
-
Reaction Setup: In a glovebox, charge a series of reaction vials with the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand of choice (e.g., P(tBu)₃ or SPhos), and an internal standard (e.g., dodecane).
-
Initiation: Add a stock solution of this compound and the coupling partner (e.g., a boronic acid) in the chosen solvent (e.g., toluene vs. DMF to test polarity effects). Place the vials in a pre-heated aluminum block.
-
Sampling: At timed intervals, remove a vial, quench the reaction by cooling and diluting with a suitable solvent (e.g., ethyl acetate), and filter through a short plug of silica.
-
Analysis: Analyze the samples by GC-MS or UPLC to quantify the consumption of the starting material and formation of the product relative to the internal standard.
-
Data Processing: Plot concentration versus time to determine the initial reaction rate. Repeat the experiment while varying the concentration of one component at a time to determine the reaction order. A first-order dependence on both the palladium complex and the aryl bromide is often indicative of oxidative addition being the rate-determining step. [9]
Caption: Experimental workflow for kinetic analysis of the coupling reaction.
Protocol 2: Synthesis and Characterization of the Oxidative Addition Product
Isolating and characterizing the Pd(II) intermediate provides direct proof of the C-Br bond insertion and offers structural insights.
Objective: To synthesize and confirm the structure of the [Ar-Pd(II)(Br)L₂] complex.
Methodology:
-
Synthesis: In a glovebox, dissolve a stable Pd(0) source, such as Pd(PCy₃)₂ or Pd(dba)₂ with added ligand, in an appropriate solvent (e.g., benzene-d₆ for in-situ NMR).
-
Reaction: Add one equivalent of this compound to the solution at room temperature.
-
Monitoring: Monitor the reaction directly in an NMR tube. The disappearance of the Pd(0) species' ³¹P NMR signal and the appearance of a new, downfield-shifted signal is indicative of the formation of a Pd(II) complex. ¹⁹F NMR will also show characteristic shifts in the signals for the -F and -CF₂H groups upon coordination.
-
Isolation: If the complex is stable, remove the solvent under vacuum and attempt to crystallize the product by vapor diffusion or layering with a non-polar solvent like pentane.
-
Characterization: Confirm the structure using multinuclear NMR (¹H, ¹³C, ¹⁹F, ³¹P) and, if successful, single-crystal X-ray diffraction.
Conclusion
The palladium-catalyzed insertion into the C-Br bond of this compound is not a monolithic process. It is a nuanced reaction governed by a delicate interplay between the substrate's inherent electronic deficiency and the steric and electronic properties of the ancillary ligands on the palladium center. For this electron-poor substrate, both the classic concerted mechanism and the polar SNAr-like pathway must be considered. An understanding of these competing mechanisms is paramount for any scientist seeking to develop robust, efficient, and scalable cross-coupling methodologies. By employing the kinetic and spectroscopic protocols outlined here, researchers can rationally select catalyst systems, tailoring them to favor the most efficient pathway and unlock the full synthetic potential of this valuable fluorinated building block.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. 1-Bromo-4-(difluoromethyl)-2-fluorobenzene, like structurally similar compounds, presents a multi-faceted hazard profile that dictates every aspect of its handling and disposal.
The primary hazards are derived from its classification as a flammable liquid that is also an irritant and a halogenated organic compound.[1][2][3] Halogenated compounds are of particular concern as their combustion can produce highly toxic and corrosive byproducts like hydrogen fluoride (HF) and hydrogen bromide (HBr).[1][4] Furthermore, halogenated waste streams are subject to specific, more stringent (and costly) disposal regulations compared to non-halogenated streams, primarily requiring high-temperature incineration.[5]
| Property | Identifier / Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₇H₄BrF₃ | [6] |
| Molecular Weight | 225.01 g/mol | [6] |
| Appearance | Likely a colorless liquid | [3] |
| Primary Hazards | Flammable liquid, Skin/Eye Irritant, Harmful if Inhaled | [2][4] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [1][4] |
Pre-Disposal Operations: Engineering Controls and Personal Protection
Proper disposal begins long before the waste container is filled. It starts with establishing a safe environment and using the correct protective equipment.
Engineering Controls & Work Environment
All handling and transfers of this chemical, including into a waste container, must be performed within a certified chemical fume hood to mitigate inhalation risk.[4][7] The work area must be equipped with an accessible eyewash station and safety shower.[2][4] All sources of ignition—such as open flames, hot plates, and spark-producing equipment—must be strictly prohibited in the handling area due to the compound's flammability.[1]
Personal Protective Equipment (PPE)
A risk-based approach to PPE is critical. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Justification |
| Eye & Face | Chemical safety goggles and face shield | Protects against splashes and vapors causing serious eye irritation.[2][4] |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact, which can cause irritation.[1] |
| Body Protection | Flame-retardant lab coat | Protects against skin contact and provides a layer of protection from fire hazards. |
| Respiratory | NIOSH-approved respirator (if needed) | Required if ventilation is inadequate or for cleaning up large spills.[8] |
Disposal Workflow: A Step-by-Step Guide
The following diagram and protocols outline the decision-making process and actions required for proper disposal, from initial waste generation to final container storage pending pickup.
Caption: Disposal workflow for this compound.
Protocol 1: Small Spills (less than 100 mL)
-
Eliminate Ignition Sources : Immediately remove all heat and ignition sources from the area.
-
Ensure Ventilation : Work within a fume hood or ensure the area is well-ventilated.
-
Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomite.[4][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Residue : Using only spark-proof tools, carefully scoop the absorbed material into a designated, chemically compatible waste container.[4]
-
Package for Disposal : Seal the container. For very small spills, contaminated absorbent paper can be sealed in a vapor-tight plastic bag for disposal.[8]
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
Protocol 2: Bulk Liquid and Contaminated Materials
This procedure applies to the disposal of unused quantities of the chemical or solutions containing it.
-
Waste Segregation : This is the most critical step. Designate a specific waste container solely for halogenated organic liquids .[5][9] Mixing this waste with non-halogenated solvents will classify the entire volume as halogenated, significantly increasing disposal costs.[5]
-
Container Selection : Use a clearly labeled, leak-proof container with a secure screw-top cap, provided by your institution's Environmental Health & Safety (EHS) department.[10]
-
Chemical Transfer : In a fume hood, carefully pour the waste into the designated container. Avoid splashing. Do not fill the container beyond 80% capacity to allow for vapor expansion.
-
Secure and Label : Tightly seal the container. Ensure the label is complete and accurate, including the full chemical name and hazard warnings.[10]
-
Storage : Store the sealed container in a designated satellite accumulation area or a central hazardous waste storage location. The storage area should be cool, dry, and away from incompatible materials.
Emergency Measures
In the event of an accidental exposure or large-scale incident, immediate and correct action is vital.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact : Remove all contaminated clothing and flush the affected skin with plenty of water and soap. If irritation persists, seek medical attention.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][7]
-
Fire : Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[1] Water spray may be used to cool containers, but a full jet may spread the flammable liquid.[7] Firefighters must wear self-contained breathing apparatus to protect against hazardous combustion products like HF and HBr.[1][4]
By adhering to these scientifically-grounded procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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S D Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE - Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017, September 25). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Personal protective equipment for handling 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
A Researcher's Guide to Safely Handling 1-Bromo-4-(difluoromethyl)-2-fluorobenzene
Hazard Identification and Risk Assessment: Understanding the Threat
This compound is a halogenated aromatic compound. Based on analogous compounds, it should be treated as a substance with multiple potential hazards.[1][2][3] The primary concerns are:
-
Flammability: Many related bromo-fluoro-aromatic compounds are flammable liquids.[1][2] Vapors may be heavier than air and can travel to an ignition source.[3] It is crucial to handle this compound away from open flames, sparks, and hot surfaces.[2][4][5]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][3][6] Prolonged or repeated exposure should be avoided.
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][3][6]
-
Harmful if Inhaled or Swallowed: Acute toxicity is a concern with related compounds.[1]
Hazard Summary Table
| Hazard Class | Category | Precautionary Statement Codes |
| Flammable Liquid | 3 | H226 |
| Skin Corrosion/Irritation | 2 | H315 |
| Serious Eye Damage/Eye Irritation | 2 | H319 |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335 |
| Acute toxicity, Inhalation | 4 | H332 |
This table is a conservative estimation based on data from structurally similar compounds.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount. The level of protection should be determined by the scale and nature of the operation.
Core PPE Requirements
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards are required.[1][7] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1][8]
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[9] For prolonged contact or immersion, heavier-duty gloves such as Viton® or Silver Shield® should be considered.[7] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[1]
-
Body Protection: A flame-retardant lab coat is the minimum requirement. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron or a full suit may be necessary.[1][10]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[11]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on operational risk.
Safe Handling and Operational Procedures
Adherence to standard operating procedures is critical for minimizing exposure and preventing accidents.
Pre-Operational Checks
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Inspect PPE: Check all PPE for damage before use.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare for Spills: Have a spill kit readily available.
Handling the Chemical
-
Grounding and Bonding: When transferring the chemical, ground and bond containers to prevent static discharge, which could be an ignition source.[2][4] Use only non-sparking tools.[2][4]
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Transfers: Use a syringe or cannula for liquid transfers to minimize exposure to vapors.
-
Reaction Setup: Conduct all reactions within a fume hood. Ensure the apparatus is securely clamped and that any potential pressure buildup can be safely vented.
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
Personal Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][6][12] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][12] |
Spill Response
For a small spill:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[11]
For a large spill, evacuate the laboratory and contact your institution's emergency response team.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not pour this chemical down the drain.[4] Contaminated packaging should also be disposed of as unused product.[1]
By adhering to these guidelines, you can mitigate the risks associated with handling this compound and maintain a safe and productive research environment.
References
- SDFineChem. (n.d.). 1-BROMO-4-FLUOROBENZENE Safety Data Sheet.
- CDH Fine Chemical. (n.d.). 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- NOAA. (n.d.). 1-BROMO-4-FLUOROBENZENE. CAMEO Chemicals.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 1-Bromo-2,4-difluorobenzene.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Bromo-1-(bromomethyl)-2-fluorobenzene.
- TCI Chemicals. (2025, March 28). SAFETY DATA SHEET: 1-Bromo-4-fluorobutane.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Fisher Scientific. (2013, October 17). SAFETY DATA SHEET: 1-Bromo-4-fluorobenzene.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Bromo-4-chloro-2-fluorobenzene.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET: 2-Bromo-1,4-difluorobenzene.
- Echemi. (n.d.). 1-Bromo-2-difluoromethoxy-4-fluoro-benzene Safety Data Sheets.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. epa.gov [epa.gov]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
